Product packaging for Azido-PEG10-alcohol(Cat. No.:)

Azido-PEG10-alcohol

Cat. No.: B1666419
M. Wt: 483.6 g/mol
InChI Key: SPGCITRFWPBATM-UHFFFAOYSA-N
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Description

Azido-PEG10-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41N3O10 B1666419 Azido-PEG10-alcohol

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGCITRFWPBATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG10-alcohol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG10-alcohol is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, offers remarkable versatility for covalently linking molecules. This guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use in creating complex biomolecular architectures.

Core Properties and Structure

This compound is characterized by a single, discrete PEG chain of ten ethylene glycol units, flanked by an azide (-N₃) and a primary alcohol (-OH) functional group. The azide group is a key component for "click chemistry," a set of highly efficient and specific reactions, while the hydroxyl group can be further modified or conjugated. The PEG linker itself is not just a spacer; it imparts increased aqueous solubility and can reduce the immunogenicity of the conjugated biomolecules.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C₂₀H₄₁N₃O₁₀[1]
Molecular Weight 483.56 g/mol [1]
CAS Number 877239-09-3[1]
Purity Typically ≥95%[1]
Appearance Colorless to light yellow oil or solid
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C

Key Applications in Research and Drug Development

The unique trifecta of an azide, a hydrophilic PEG linker, and a hydroxyl group makes this compound a powerful tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.

  • PROTACs Development: In the field of targeted protein degradation, it can serve as a component of Proteolysis Targeting Chimeras (PROTACs), linking a target protein-binding ligand to an E3 ligase-recruiting ligand.

  • Surface Modification: The azide or hydroxyl group can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and biocompatible coatings.

  • Peptide and Protein Modification (PEGylation): The attachment of the PEG chain (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties, such as increasing their half-life in the bloodstream.

Experimental Protocols and Methodologies

The primary utility of this compound lies in its ability to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a detailed protocol for a typical bioconjugation experiment.

Protocol: Conjugation of an Alkyne-Modified Protein to a Reporter Molecule using this compound

This protocol outlines a two-step process: first, the modification of this compound with a reporter molecule, and second, the conjugation of the resulting complex to an alkyne-modified protein.

Step 1: Functionalization of this compound with a Reporter Molecule (e.g., a Carboxylic Acid-Containing Fluorophore)

  • Reagents and Materials:

    • This compound

    • Carboxylic acid-containing fluorophore (e.g., FAM-acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Thin Layer Chromatography (TLC) supplies

  • Procedure:

    • Dissolve the carboxylic acid-containing fluorophore and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS-ester of the fluorophore.

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the activated fluorophore solution to the this compound solution and stir overnight at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, purify the Azido-PEG10-Fluorophore conjugate using column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Protein

  • Reagents and Materials:

    • Azido-PEG10-Fluorophore (from Step 1)

    • Alkyne-modified protein (e.g., a protein with a genetically encoded propargyl-lysine)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) system for purification.

  • Procedure:

    • Prepare a stock solution of the alkyne-modified protein in PBS.

    • Prepare a stock solution of the Azido-PEG10-Fluorophore in DMSO or water.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

    • In a microcentrifuge tube, combine the alkyne-modified protein solution, the Azido-PEG10-Fluorophore solution (typically 5-10 molar excess), and the THPTA solution (to chelate and stabilize the copper).

    • Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations are typically in the range of 10-50 µM protein, 50-500 µM Azido-PEG10-Fluorophore, 50 µM CuSO₄, 250 µM THPTA, and 1 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the resulting protein-PEG-fluorophore conjugate from excess reagents and unconjugated protein using SEC or IEX.

Visualizing the Experimental Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental workflow described in the protocol.

G start Start: Prepare Reagents protein_prep Prepare Alkyne-Modified Protein Solution in PBS start->protein_prep linker_prep Prepare Azido-PEG10-Reporter Stock Solution in DMSO/Water start->linker_prep catalyst_prep Prepare Fresh Catalyst Stocks: CuSO4, Na-Ascorbate, THPTA start->catalyst_prep reaction_mix Combine Protein, Linker, & THPTA protein_prep->reaction_mix linker_prep->reaction_mix reaction_init Initiate Reaction: Add CuSO4 & Na-Ascorbate catalyst_prep->reaction_init reaction_mix->reaction_init incubation Incubate at Room Temperature (1-4 hours) reaction_init->incubation purification Purify Conjugate via SEC or IEX Chromatography incubation->purification analysis Analyze Final Product (e.g., SDS-PAGE, MS) purification->analysis

References

Technical Guide: Azido-PEG10-alcohol (CAS 877239-09-3) in Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG10-alcohol, with CAS number 877239-09-3, is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation.[1] Its structure, featuring a 10-unit polyethylene glycol (PEG) chain, an azide terminus, and a hydroxyl group, offers a unique combination of properties beneficial for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] This guide provides an in-depth overview of the technical aspects of this compound, including its chemical properties, its application in PROTAC synthesis via "click chemistry," and methodologies for evaluating the efficacy of the resulting protein degraders.

Physicochemical Properties and Handling

The utility of this compound in drug development is underpinned by its distinct physicochemical characteristics. The PEG linker enhances the aqueous solubility of the PROTAC molecule, a critical factor for bioavailability.[]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 877239-09-3[5]
Molecular Formula C20H41N3O10
Molecular Weight 483.55 g/mol
Appearance Colorless to light yellow liquid/oil
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM, THF, Acetonitrile
Storage Store at -20°C for long-term stability.

For optimal solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath. Stock solutions can be stored at -20°C for several months.

Role in PROTACs and Mechanism of Action

PROTACs are bifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile building block for this linker. The azide group allows for facile conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The terminal hydroxyl group can be further derivatized to attach to the other ligand.

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome, leading to its selective removal from the cell.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a VHL-based PROTAC using this compound via Click Chemistry

This protocol describes a representative synthesis of a PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase, adapted from methodologies for similar compounds. This involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound (CAS 877239-09-3)

  • VHL ligand with a suitable functional group for conjugation (e.g., carboxylic acid)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Reagents for amide coupling (e.g., HATU, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Step-by-Step Methodology:

  • Preparation of the Azide-Linker-VHL Ligand Moiety:

    • The terminal hydroxyl group of this compound is first activated, for example, by conversion to a tosylate or mesylate, to facilitate subsequent reaction with the VHL ligand.

    • Alternatively, if the VHL ligand has a carboxylic acid, the hydroxyl group of this compound can be reacted with a di-acid linker, followed by activation and coupling to an amine-containing VHL ligand.

    • For this example, we will assume a more direct approach where the VHL ligand is modified to have a reactive group that couples with the hydroxyl of the PEG linker. A more common approach is to first perform the click reaction and then couple the other end.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized VHL-linker moiety (1.1 equivalents) in a suitable solvent such as a mixture of DMSO and water.

    • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in water.

    • To the solution of the alkyne and azide, add the copper/THPTA solution, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude PROTAC is then purified by flash column chromatography or preparative HPLC.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_workflow Synthesis Steps Start Start Materials: - Alkyne-POI Ligand - this compound - VHL Ligand Step1 Step 1: Functionalize VHL Ligand or this compound Start->Step1 Step2 Step 2: Click Chemistry (CuAAC) - CuSO4, Sodium Ascorbate, THPTA Step1->Step2 Step3 Step 3: Purification - Chromatography (Flash/HPLC) Step2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Evaluation of PROTAC-induced Protein Degradation by Western Blot

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

This compound is a key enabling reagent in the field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and reactivity in click chemistry make it an invaluable tool for the synthesis of PROTACs. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of PROTACs incorporating this versatile linker, thereby facilitating the development of novel therapeutics for a wide range of diseases. Researchers and drug development professionals can leverage the information presented here to advance their programs in this exciting and rapidly evolving area of medicine.

References

An In-depth Technical Guide to Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG10-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a versatile chemical tool featuring a terminal azide group and a hydroxyl group, separated by a 10-unit polyethylene glycol (PEG) spacer. The azide functionality allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry," while the hydroxyl group can be further modified or replaced to introduce other functionalities. The PEG linker enhances the aqueous solubility and biocompatibility of the conjugated molecules.

Below is a summary of its key quantitative data compiled from various suppliers.

PropertyValueCitations
Molecular Weight 483.55 g/mol
Molecular Formula C₂₀H₄₁N₃O₁₀
CAS Number 877239-09-3
Purity Typically >95%
Appearance Colorless to light yellowish oil/liquid
Solubility Soluble in Water, DMSO, DCM, DMF, THF, Acetonitrile
Storage Conditions Recommended at -20°C

Key Applications and Signaling Pathways

This compound is a cornerstone in the construction of complex biomolecules due to the bioorthogonal nature of its azide group. This allows for its participation in highly selective ligation reactions, even in complex biological environments.

PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. These are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective targets.

Below is a diagram illustrating the general mechanism of action for a PROTAC synthesized using a PEG linker.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery cluster_2 Degradation Pathway PROTAC Target Binder-Linker-E3 Ligase Binder TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Enters TernaryComplex TernaryComplex Ub Ubiquitin Ub->TargetProtein Degraded Degraded Peptides Proteasome->Degraded Degrades TernaryComplex->Ub

PROTAC Mechanism of Action
Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody component of the ADC targets specific antigens on the surface of cancer cells, allowing for the targeted delivery of the cytotoxic payload. The PEG linker enhances the solubility and stability of the ADC.

Experimental Protocols

The primary reaction involving this compound is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This can be performed as a copper(I)-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC).

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized PEG, such as this compound, to an alkyne-modified protein or other molecule.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

  • Addition of Azide: Add a molar excess (typically 3-10 equivalents) of this compound to the protein solution.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

  • Degassing: Gently degas the protein-azide mixture by bubbling with nitrogen or argon gas for 5-10 minutes to prevent the oxidation of the copper(I) catalyst.

  • Initiation of Reaction: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography, or affinity chromatography.

Workflow for a Typical Bioconjugation Experiment

The following diagram outlines the key steps in a bioconjugation experiment using this compound and an alkyne-modified protein via CuAAC.

Bioconjugation_Workflow Start Start: Prepare Reactants PrepareProtein 1. Alkyne-modified protein in buffer Start->PrepareProtein Mix Combine protein and azide, then degas PrepareProtein->Mix PrepareAzide 2. This compound (molar excess) PrepareAzide->Mix PrepareCatalyst 3. Prepare CuSO4/THPTA and Sodium Ascorbate AddCatalyst Add catalyst and sodium ascorbate PrepareCatalyst->AddCatalyst Reaction Reaction Setup Mix->AddCatalyst Incubate Incubate at RT (1-4h) or 4°C (overnight) AddCatalyst->Incubate Monitor Monitor reaction (SDS-PAGE, MS) Incubate->Monitor Analysis Analysis & Purification Purify Purify conjugate (Dialysis, SEC) Monitor->Purify End End: Purified Conjugate Purify->End

CuAAC Bioconjugation Workflow

Conclusion

This compound is an indispensable tool for researchers in drug development and chemical biology. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, provides a robust method for the synthesis of complex, functional biomolecules. The inclusion of a PEG spacer further enhances the physicochemical properties of the resulting conjugates, making it a valuable asset in the creation of next-generation therapeutics.

An In-depth Technical Guide to the Safe Handling and Application of Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for Azido-PEG10-alcohol, a heterobifunctional linker crucial in bioconjugation and drug development. Adherence to these guidelines is essential to ensure laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal azide group and a hydroxyl group. The PEG spacer enhances the water solubility of molecules it is conjugated to.[1][2]

PropertyValueReferences
Chemical Formula C20H41N3O10[2][3]
Molecular Weight 483.56 g/mol [3]
CAS Number 877239-09-3
Physical Form Colorless oil
Purity ≥95% to 98%
Solubility Soluble in water, DMSO, DCM, DMF, THF, and acetonitrile
Storage Store at -20°C, protected from light

Safety and Handling of Organic Azides

Organic azides are energetic compounds that can be hazardous if not handled correctly. The primary hazards associated with this compound are its potential for explosive decomposition and its toxicity.

Stability Assessment

The stability of organic azides can be evaluated using two key principles: the carbon-to-nitrogen (C/N) ratio and the "Rule of Six".

  • Carbon-to-Nitrogen (C/N) Ratio: For this compound (C20H41N3O10), the C/N ratio is 20/3 ≈ 6.67. A ratio where the number of carbon atoms exceeds the number of nitrogen atoms generally indicates greater stability.

  • Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). In this molecule, there are 20 carbons for one azide group, which satisfies this rule, indicating a relatively low risk of explosion under normal handling conditions.

Despite its relatively stable structure, it is crucial to treat this compound as a potentially explosive compound and avoid conditions that can lead to decomposition.

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common recommendation).

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Avoid Incompatible Materials:

    • Acids: Do not mix with acids, as this can form the highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive and explosive metal azides. Use plastic or glass spatulas for handling.

    • Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform as a reaction medium, as they can form explosive di- and tri-azidomethane.

    • Oxidizing Agents: Avoid contact with strong oxidizing agents.

  • Energy Input: Protect the compound from external energy sources such as shock, friction, heat, and light. Do not use distillation or sublimation for purification.

  • Scale: When performing new reactions, always start with a small scale (0.5-1.0 grams) to assess the reaction's nature before scaling up.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container at -20°C and protect it from light.

  • Waste Disposal:

    • Azide-containing waste must be collected in a separate, clearly labeled waste container.

    • Do not mix azide waste with acidic waste.

    • Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine.

    • Never pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form explosive metal azides.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols and Applications

This compound is primarily used as a linker in "click chemistry," a set of rapid, selective, and high-yield reactions. The azide group reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes without a catalyst (SPAAC) to form a stable triazole linkage. The terminal hydroxyl group can be further modified for conjugation to other molecules.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for conjugating this compound to an alkyne-containing molecule. Optimization of concentrations, catalyst, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., PBS, DMSO, t-BuOH/water mixture)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand catalyst solution by mixing the copper(II) sulfate and the ligand (e.g., THPTA).

  • Reaction Initiation: To the solution of the azide and alkyne, add the copper/ligand premix.

  • Reduction of Copper(II): Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification: Once the reaction is complete, the product can be purified using methods like size-exclusion chromatography or dialysis if necessary.

Visualizations

Experimental Workflow for CuAAC Bioconjugation

The following diagram illustrates a typical workflow for a copper-catalyzed click chemistry reaction using this compound to conjugate to a biomolecule.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis A This compound in Solution C Mix Azide and Alkyne A->C B Alkyne-Biomolecule in Buffer B->C D Add Cu(II) / Ligand (e.g., CuSO4 / THPTA) C->D E Add Sodium Ascorbate (Initiates Reaction) D->E F Incubate at Room Temp (1-4 hours) E->F G Purify Conjugate (e.g., Chromatography) F->G H Characterize Product (e.g., LC-MS, SDS-PAGE) G->H I Final Bioconjugate H->I

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical Relationship of Safety Precautions

This diagram outlines the logical flow of safety considerations when working with this compound.

Safety_Precautions cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_handling Safe Handling Practices cluster_storage_disposal Storage & Disposal Start Start: Handling This compound AssessStability Assess Stability (C/N Ratio, Rule of Six) Start->AssessStability ReviewMSDS Review MSDS Start->ReviewMSDS WearPPE Wear Gloves, Goggles, Lab Coat AssessStability->WearPPE ReviewMSDS->WearPPE UseHood Use Chemical Fume Hood WearPPE->UseHood AvoidIncompatibles Avoid Acids, Heavy Metals, Halogenated Solvents UseHood->AvoidIncompatibles AvoidEnergy Avoid Heat, Shock, Friction UseHood->AvoidEnergy StoreProperly Store at -20°C, Protected from Light AvoidIncompatibles->StoreProperly AvoidEnergy->StoreProperly DisposeSafely Dispose in Separate, Labeled Container StoreProperly->DisposeSafely End Procedure Complete DisposeSafely->End

References

An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG10-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG10-alcohol, a versatile heterobifunctional linker, and its mechanism of action in bioconjugation. We will delve into the core principles of its reactivity, present quantitative data for reaction optimization, provide detailed experimental protocols, and visualize key processes to empower researchers in their scientific endeavors.

Introduction to this compound

This compound is a chemical reagent featuring three key components: a terminal azide group (-N₃), a hydrophilic ten-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group (-OH). This unique structure makes it a powerful tool in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids.

The azide group is the reactive handle for "click chemistry," a set of biocompatible, high-yield reactions. The PEG linker enhances the solubility and stability of the conjugated biomolecule, reduces immunogenicity, and can improve pharmacokinetic properties by increasing the hydrodynamic size.[1][2] The terminal hydroxyl group offers a site for further chemical modification, allowing for the attachment of other functional molecules.[3]

Core Mechanism of Action: Click Chemistry

The primary mechanism of action for this compound in bioconjugation revolves around the 1,3-dipolar cycloaddition reaction between its terminal azide and an alkyne-containing molecule. This reaction can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] This reaction is characterized by its rapid kinetics and high yields under mild, aqueous conditions, making it suitable for a wide range of bioconjugation applications. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Alkyne-Biomolecule Alkyne-Biomolecule Copper_Acetylide Copper Acetylide Intermediate Alkyne-Biomolecule->Copper_Acetylide + Cu(I) Cu(I) Cu(I) Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Sodium_Ascorbate Sodium Ascorbate Cu_Triazolide Copper Triazolide Intermediate Copper_Acetylide->Cu_Triazolide + this compound Cu_Triazolide->Cu(I) Regeneration PEGylated_Biomolecule PEGylated Biomolecule (1,4-disubstituted triazole) Cu_Triazolide->PEGylated_Biomolecule Protonolysis

Figure 1: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of a copper catalyst may be cytotoxic or interfere with biological processes, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne-containing moiety. The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, proceeding rapidly at physiological temperatures without the need for a catalyst.

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Transition_State [3+2] Cycloaddition Transition State This compound->Transition_State Cyclooctyne_Biomolecule Cyclooctyne-Biomolecule (e.g., DBCO, BCN) Cyclooctyne_Biomolecule->Transition_State PEGylated_Biomolecule PEGylated Biomolecule (Triazole linkage) Transition_State->PEGylated_Biomolecule Spontaneous

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for Reaction Optimization

The efficiency of bioconjugation reactions using Azido-PEG linkers is influenced by several factors, including the choice of click chemistry reaction, the specific reactants, and the reaction conditions. The following tables summarize key quantitative data to aid in the selection and optimization of your experimental setup.

Table 1: Comparison of CuAAC and SPAAC

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)
Typical Alkyne Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)
Reaction Rate Fast (10 to 10⁴ M⁻¹s⁻¹)Moderate to Fast (Varies with cyclooctyne)
Biocompatibility Potential cytotoxicity due to copperHigh biocompatibility
Byproducts MinimalMinimal
Yield High (often >90%)High

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

This table provides a comparison of the reaction rates of various cyclooctynes with a model azide. While not specific to this compound, these values are indicative of the relative reactivity of different cyclooctynes.

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIBO~0.3
DBCO~0.9
BCN~0.14
DIFO~0.3
BARAC>1.0

Table 3: Typical Reaction Conditions for CuAAC with PEG Linkers

ParameterTypical Range/ValueNotes
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1An excess of one reagent can drive the reaction to completion.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent.
Reducing Agent Sodium AscorbateUsed to generate Cu(I) in situ.
Ligand THPTA, TBTAStabilizes the Cu(I) catalyst.
Solvent PBS (pH 7.4), DMSO, t-BuOH/H₂OThe choice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursMonitored by TLC, LC-MS, or NMR.
Yield 40% to >95%Highly dependent on substrates and conditions.

Experimental Protocols

The following are detailed protocols for the bioconjugation of a protein using this compound via CuAAC and SPAAC.

Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol describes the conjugation of this compound to a protein that has been previously functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (if needed to dissolve this compound)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the alkyne-modified protein at a known concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in buffer or a minimal amount of DMSO to the desired stock concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add a 5-10 fold molar excess of the this compound solution to the protein solution.

    • Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper/THPTA premix to the reaction mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Purification:

    • Remove the excess reagents and byproducts to obtain the purified PEGylated protein. Common methods include:

      • Size-Exclusion Chromatography (SEC) / Desalting: Effective for separating the larger conjugated protein from smaller, unreacted molecules.

      • Dialysis / Ultrafiltration: Separates molecules based on a molecular weight cutoff (MWCO), ensuring the membrane's MWCO is significantly smaller than the protein conjugate.

Protocol 2: SPAAC Bioconjugation of a DBCO-Modified Protein

This protocol outlines the copper-free conjugation of this compound to a protein functionalized with a DBCO group.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (if needed to dissolve this compound)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the DBCO-modified protein at a known concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in buffer or a minimal amount of DMSO to the desired stock concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein solution with a 1.5-3 fold molar excess of the this compound solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Purification:

    • Purify the PEGylated protein using the methods described in Protocol 1 (SEC or dialysis/ultrafiltration) to remove unreacted this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a typical bioconjugation experiment using this compound.

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Analysis & Purification Functionalize_Biomolecule Functionalize Biomolecule (with Alkyne or Cyclooctyne) Mix_Reactants Mix Biomolecule and This compound Functionalize_Biomolecule->Mix_Reactants Prepare_AzidoPEG Prepare this compound Solution Prepare_AzidoPEG->Mix_Reactants Add_Catalyst Add Cu(I) Catalyst (for CuAAC only) Mix_Reactants->Add_Catalyst If CuAAC Incubate Incubate (Time and Temperature) Mix_Reactants->Incubate If SPAAC Add_Catalyst->Incubate Monitor_Reaction Monitor Reaction Progress (SDS-PAGE, LC-MS) Incubate->Monitor_Reaction Purify_Conjugate Purify Conjugate (SEC, Dialysis) Monitor_Reaction->Purify_Conjugate Characterize_Product Characterize Final Product (Mass Spec, etc.) Purify_Conjugate->Characterize_Product

Figure 3: General experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a highly effective and versatile reagent for bioconjugation, enabling the precise and efficient modification of biomolecules. By leveraging the power of click chemistry, researchers can enhance the properties of proteins, peptides, and other biological macromolecules for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge, quantitative data, and practical protocols to successfully implement this compound in your bioconjugation strategies.

References

An In-depth Technical Guide to Click Chemistry with PEG Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of click chemistry reactions involving polyethylene glycol (PEG) reagents. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and biomedical research. The guide covers the fundamental principles of click chemistry and PEGylation, details the core reaction types with experimental protocols, presents quantitative data for comparative analysis, and illustrates key applications with signaling pathway and workflow diagrams.

Introduction to Click Chemistry and PEGylation

Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] These reactions are characterized by their simplicity, efficiency, and ability to be performed under mild, often biocompatible, conditions.[1] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] The principles of click chemistry have revolutionized the synthesis of complex molecules in various fields, including drug discovery and materials science.[2]

Polyethylene glycol (PEG) is a biocompatible, hydrophilic polyether that is widely used in the medical and pharmaceutical industries. The process of covalently attaching PEG chains to molecules, known as PEGylation, offers several advantages, such as improved solubility, increased stability, and enhanced pharmacokinetic properties of therapeutic agents. The combination of click chemistry with PEG reagents provides a powerful and versatile platform for the creation of advanced bioconjugates, drug delivery systems, and biomaterials.

Core Click Chemistry Reactions with PEG Reagents

This section details the three primary types of click chemistry reactions utilized with PEG reagents: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Thiol-Ene Chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. To protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is often included in the reaction mixture.

ParameterValueConditionsReference(s)
Reaction Time 24 - 48 hours130 bar, 35°C, 0.5 molar ratio of catalyst/alkyne in scCO₂
Yield 82.32% (at 24h), 87.14% (at 48h)130 bar, 35°C, 0.5 molar ratio of catalyst/alkyne in scCO₂
Copper Catalyst Concentration 50 - 250 µMTypical for bioconjugation
Sodium Ascorbate Concentration 5-10 times the copper concentrationTypical for bioconjugation
Ligand to Copper Ratio 5:1To protect biomolecules

Materials:

  • Azide-functionalized biomolecule

  • Propargyl-PEG reagent (e.g., Propargyl-PEG7-acid)

  • Copper(II) sulfate (CuSO₄) stock solution

  • Copper-chelating ligand (e.g., THPTA) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • EDTA solution (for quenching)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized biomolecule and the Propargyl-PEG reagent in the reaction buffer.

  • Copper/Ligand Complex Formation: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.

  • Reaction Initiation: Add the copper/ligand complex to the mixture of the biomolecule and PEG reagent. The final copper concentration is typically in the range of 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Quenching and Purification: Once the reaction is complete, quench it by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification A Azide-Biomolecule E Mix & Incubate (RT, 1-4h) A->E B Alkyne-PEG B->E C CuSO4 + Ligand C->E D Sodium Ascorbate D->E F Quench (EDTA) E->F G Purify (e.g., SEC) F->G H PEGylated Bioconjugate G->H

CuAAC Experimental Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts efficiently with an azide without the need for a catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction. This bioorthogonal reaction is highly suitable for applications in living systems due to the absence of cytotoxic copper.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl AzideKey FeaturesReference(s)
DBCO (ADIBO) ~0.3 - 1.0Widely used, good reactivity.
DIBO ~0.1Good stability and reactivity.
BCN VariesCan prevent the formation of regioselective mixtures.
Sulfo-DBCO-amine in HEPES (pH 7) 0.55–1.22High reaction rates in this buffer.
Sulfo-DBCO-amine in PBS (pH 7) 0.32–0.85Lower reaction rates compared to HEPES.

Materials:

  • Azide-labeled protein

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Reaction buffer (e.g., PBS, HEPES)

  • Purification system (e.g., size-exclusion chromatography column, dialysis membrane)

Procedure:

  • Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. If the buffer contains primary amines, perform a buffer exchange. Dissolve the DBCO-functionalized molecule in a compatible solvent.

  • Reaction: Mix the azide-labeled protein and the DBCO-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by SDS-PAGE, observing a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate using an appropriate method like size-exclusion chromatography (SEC) or dialysis to remove any unreacted DBCO-functionalized molecule.

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification A Azide-Protein C Mix & Incubate (RT, 2-4h or 4°C, overnight) A->C B DBCO-PEG B->C D Purify (e.g., SEC/Dialysis) C->D E PEGylated Protein D->E

SPAAC Experimental Workflow.

Thiol-Ene Click Chemistry

Thiol-ene click chemistry involves the reaction between a thiol (R-SH) and an alkene ("ene") to form a stable thioether linkage. This reaction can be initiated by radicals (photo- or thermal initiation) or catalyzed by a base/nucleophile (Michael addition). The photoinitiated radical-mediated reaction is particularly useful for forming hydrogels with spatial and temporal control. Multi-arm PEG-norbornene macromers are often used in conjunction with dithiol crosslinkers to form hydrogels for cell encapsulation and tissue engineering.

ParameterValueConditionsReference(s)
Compressive Modulus Increased by a factor of 3-10With repeated photopolymerization of in-swollen macromer
Volume Swelling Ratio Decreased by a factor of 2With repeated photopolymerization
Storage Modulus (G') 540–4810 PaVaried PEG-NB content, 0.5% (w/v) LAP photoinitiator
Gelation Time (τ) 73–300 sVaried PEG-NB content, 0.5% (w/v) LAP photoinitiator
Swelling Ratio (SR) 1530–2840 wt%Varied PEG-NB content, 0.5% (w/v) LAP photoinitiator

Materials:

  • Multi-arm PEG-norbornene (e.g., 8-arm PEG-NB)

  • Dithiol crosslinker (e.g., dithiothreitol, DTT)

  • Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve the multi-arm PEG-norbornene, dithiol crosslinker, and photoinitiator in PBS to the desired concentrations. An off-stoichiometric ratio of thiol to 'ene' can be used to leave unreacted 'ene' groups for subsequent modifications.

  • Hydrogel Formation: Place the precursor solution in a mold (e.g., between two glass slides with a spacer).

  • Photopolymerization: Expose the solution to UV light (e.g., 365 nm) for a specified time to initiate the thiol-ene reaction and form the hydrogel.

  • Swelling and Characterization: After gelation, the hydrogel can be swollen in PBS. The mechanical and swelling properties can be characterized using standard techniques.

ThiolEne_Workflow cluster_prep Precursor Solution cluster_reaction Polymerization cluster_characterization Post-Formation A Multi-arm PEG-Norbornene E UV Exposure (365 nm) A->E B Dithiol Crosslinker B->E C Photoinitiator C->E D PBS D->E F Swelling in PBS E->F H PEG Hydrogel E->H G Characterization F->G Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP Folate-PEG-Drug Nanoparticle FR Folate Receptor NP->FR Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Drug Release Lysosome->Drug Nucleus Nucleus Drug->Nucleus Induces DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis HER2_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Anti-HER2-PEG-Drug (ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Release Lysosome->Payload Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Tissue_Engineering_Concept cluster_components Hydrogel Precursors cluster_process Fabrication PEGNB Multi-arm PEG-Norbornene Mix Mix Components PEGNB->Mix Dithiol Dithiol Crosslinker Dithiol->Mix Cells Living Cells Cells->Mix PI Photoinitiator PI->Mix UV UV Light (Photo-polymerization) Mix->UV Hydrogel Cell-Laden PEG Hydrogel UV->Hydrogel Tissue Tissue Regeneration Hydrogel->Tissue

References

The Art and Science of PEGylation: A Technical Guide to Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone of biopharmaceutical development. This modification bestows a multitude of advantageous properties upon therapeutic proteins, transforming their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the core principles of PEGylation, from fundamental chemistry to practical experimental protocols and the profound impact on cellular signaling, providing a comprehensive resource for professionals in the field.

Core Principles of Protein PEGylation

PEGylation is the process of covalently attaching one or more PEG chains to a protein molecule.[1] PEG is a biocompatible, non-toxic, and non-immunogenic polymer that is soluble in water and various organic solvents.[2][3] The attachment of PEG chains effectively increases the hydrodynamic radius of the protein, creating a shield that offers several key benefits.[2][4]

The primary advantages of PEGylating a therapeutic protein include:

  • Extended Circulating Half-Life: The increased size of the PEGylated protein reduces its rate of renal clearance, leading to a significantly longer presence in the bloodstream. This allows for less frequent dosing, improving patient compliance and convenience.

  • Reduced Immunogenicity and Antigenicity: The PEG chains can mask epitopes on the protein surface, hindering recognition by the immune system and reducing the likelihood of an adverse immune response.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.

  • Improved Solubility: For hydrophobic proteins, the addition of hydrophilic PEG chains can significantly enhance their solubility in aqueous environments.

The evolution of PEGylation has progressed from "first-generation" random attachment strategies to "second-generation" site-specific methods, which offer greater control over the final product's homogeneity and biological activity. The choice of PEG architecture, such as linear or branched chains, also plays a crucial role in the properties of the resulting conjugate.

The Chemistry of PEGylation: Strategies and Reactions

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid residue on the protein surface. The choice of chemistry depends on the desired site of attachment and the protein's amino acid composition.

Amine-Specific PEGylation (N-terminus and Lysine Residues)

The most common targets for PEGylation are the primary amines of the N-terminal α-amino group and the ε-amino group of lysine residues.

  • PEG-NHS Esters: N-hydroxysuccinimide (NHS) esters of PEG react with primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds. This is a widely used and efficient method, though it can lead to a heterogeneous mixture of products due to the presence of multiple lysine residues on the protein surface.

  • PEG-Aldehydes: Reductive amination using PEG-aldehydes offers a more controlled approach, particularly for targeting the N-terminal amine. At a slightly acidic pH (around 6.5), the N-terminal α-amino group is more reactive than the ε-amino groups of lysine, allowing for site-specific modification. The initial Schiff base formed is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

Thiol-Specific PEGylation (Cysteine Residues)

For highly site-specific PEGylation, cysteine residues are an attractive target due to their relatively low abundance in most proteins.

  • PEG-Maleimides: Maleimide-activated PEGs react specifically with the sulfhydryl group of cysteine residues at a near-neutral pH (6.5-7.5) to form a stable thioether bond. This method is often employed after introducing a unique cysteine residue at a desired location through site-directed mutagenesis.

Quantitative Impact of PEGylation

The effects of PEGylation on a protein's properties can be quantified to assess the success of the modification.

Pharmacokinetic Parameters

PEGylation dramatically alters the pharmacokinetic profile of proteins.

ProteinPEG MoietyNative Half-LifePEGylated Half-LifeFold Increase
Interferon-α2a40 kDa branched~5.1 hours~77 hours~15
Interferon-α2b12 kDa linear~2.3 hours~40 hours~17
Granulocyte Colony-Stimulating Factor (G-CSF)20 kDa linear3.5–3.8 hoursup to 42 hours~11-12
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)20 kDa linear1.1 hours28 hours~25
Biological Activity

The impact of PEGylation on a protein's biological activity is a critical consideration and can vary depending on the protein, the site of PEG attachment, and the size of the PEG chain.

EnzymePEG Molecular WeightDegree of PEGylationChange in Catalytic Turnover (kcat)Change in Substrate Affinity (KM)
α-Chymotrypsin700, 2000, 5000 Da1-9 moleculesDecreased to ~50-60% of nativeIncreased (lower affinity)
Alginate Lyase (A1-III)N/A (Site-specific)Mono-PEGylatedMaintained wild-type levelsImproved (lower KM)
Phosphotriesterase (OPH)N/AN/ADecreased kcat/KM with Co2+ centerDecreased KM with Zn2+ center

Experimental Protocols

Detailed methodologies are crucial for the successful PEGylation and purification of proteins.

N-Terminal PEGylation with PEG-Aldehyde

Objective: To selectively PEGylate the N-terminal α-amino group of a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., phosphate buffer)

  • mPEG-Aldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM MES or HEPES, pH 6.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)

Protocol:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG-Aldehyde Preparation: Immediately before use, dissolve the mPEG-Aldehyde in the Reaction Buffer to the desired stock concentration.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the mPEG-Aldehyde solution to the protein solution.

  • Reduction: Add a 20- to 50-fold molar excess of freshly prepared sodium cyanoborohydride to the reaction mixture.

  • Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and native protein using either ion-exchange or size-exclusion chromatography.

Lysine-Specific PEGylation with PEG-NHS Ester

Objective: To PEGylate the primary amino groups of lysine residues.

Materials:

  • Protein of interest

  • mPEG-NHS Ester

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system

Protocol:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS Ester in the Reaction Buffer or a compatible organic solvent like DMSO.

  • Reaction Initiation: Add a 3- to 10-fold molar excess of the mPEG-NHS Ester solution to the protein solution.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-NHS Ester.

  • Purification: Proceed with the purification of the PEGylated protein.

Cysteine-Specific PEGylation with PEG-Maleimide

Objective: To site-specifically PEGylate a free cysteine residue.

Materials:

  • Cysteine-containing protein (ensure the target cysteine is reduced)

  • mPEG-Maleimide

  • Reaction Buffer: 100 mM phosphate buffer, 5 mM EDTA, pH 7.0

  • Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol

  • Purification system

Protocol:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by its removal.

  • PEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the Reaction Buffer immediately before use.

  • Reaction Initiation: Add a 2- to 5-fold molar excess of the mPEG-Maleimide solution to the protein solution.

  • Incubation: Gently mix and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the Quenching Solution to quench any unreacted PEG-Maleimide.

  • Purification: Purify the site-specifically PEGylated protein.

Purification of PEGylated Proteins
  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation often shields the protein's surface charges, altering its elution profile compared to the native protein. IEX is effective at separating unreacted protein, mono-PEGylated, and multi-PEGylated species, and even positional isomers.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is a powerful method for separating PEGylated proteins from the smaller, unreacted native protein and excess PEG reagent.

Impact on Cellular Signaling and Experimental Workflows

PEGylated proteins can modulate cellular signaling pathways, often by sustaining the activation of their target receptors due to their prolonged circulation.

Signaling Pathways

  • PEGylated Interferon (IFN) and the JAK-STAT Pathway: PEGylated interferons bind to the IFN receptor, activating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and dimerization of STAT proteins, which then translocate to the nucleus and induce the transcription of interferon-stimulated genes (ISGs) that mediate the antiviral response. The sustained presence of PEGylated IFN is thought to lead to a more prolonged, albeit transient, activation of this pathway compared to its non-PEGylated counterpart.

JAK_STAT_Pathway PegIFN PEGylated Interferon IFNAR IFN Receptor (IFNAR1/IFNAR2) PegIFN->IFNAR Binds JAK1_Tyk2 JAK1 / Tyk2 (phosphorylated) IFNAR->JAK1_Tyk2 Activates STAT1_STAT2 STAT1 / STAT2 JAK1_Tyk2->STAT1_STAT2 Phosphorylates pSTAT1_pSTAT2 pSTAT1 / pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 ISGF3 ISGF3 Complex pSTAT1_pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISRE ISRE ISGF3->ISRE Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription

PEGylated Interferon activating the JAK-STAT signaling pathway.
  • PEGylated G-CSF (Pegfilgrastim) and Hematopoiesis: Pegfilgrastim binds to the G-CSF receptor on hematopoietic progenitor cells, activating intracellular signaling cascades, including the JAK-STAT, PI3K-AKT, and Ras-MAPK pathways. This stimulates the proliferation, differentiation, and survival of neutrophil precursors, leading to an increase in circulating neutrophils.

GCSF_Signaling PegGCSF Pegfilgrastim (PEG-G-CSF) GCSFR G-CSF Receptor PegGCSF->GCSFR Binds JAK_STAT JAK-STAT Pathway GCSFR->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway GCSFR->PI3K_AKT Activates RAS_MAPK Ras-MAPK Pathway GCSFR->RAS_MAPK Activates Proliferation Proliferation JAK_STAT->Proliferation Differentiation Differentiation JAK_STAT->Differentiation Survival Survival JAK_STAT->Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Neutrophils Increased Neutrophils Proliferation->Neutrophils Differentiation->Neutrophils Survival->Neutrophils

Signaling pathways activated by PEGylated G-CSF.
Experimental Workflow for Developing a PEGylated Protein

The development of a PEGylated therapeutic follows a structured workflow.

PEGylation_Workflow Protein_Selection Protein Candidate Selection PEG_Strategy PEGylation Strategy (Site, Chemistry, PEG size/shape) Protein_Selection->PEG_Strategy Reaction_Optimization Reaction Optimization (pH, temp, molar ratio) PEG_Strategy->Reaction_Optimization Purification Purification (IEX, SEC) Reaction_Optimization->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization In_Vitro_Assay In Vitro Bioactivity Assay Characterization->In_Vitro_Assay Pharmacokinetics Pharmacokinetic Studies In_Vitro_Assay->Pharmacokinetics Immunogenicity Immunogenicity Assessment Pharmacokinetics->Immunogenicity Preclinical_Dev Preclinical Development Immunogenicity->Preclinical_Dev

General experimental workflow for PEGylated protein development.

Conclusion

PEGylation represents a powerful and versatile platform technology for enhancing the therapeutic properties of protein-based drugs. A thorough understanding of the underlying chemistry, the ability to execute precise experimental protocols, and a comprehensive characterization of the final product are paramount to the successful development of novel PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of protein PEGylation and unlock its full potential in creating safer and more effective biopharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG10-alcohol in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG10-alcohol in click chemistry, a powerful bioconjugation technique. The focus is on two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to be a starting point for researchers, and optimization for specific applications may be required.

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker that combines a click-reactive azide group with a versatile hydroxyl group, connected by a 10-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2] The terminal hydroxyl group can be further modified to introduce other functionalities.

Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible. The most prominent examples are the CuAAC and SPAAC reactions, which involve the formation of a stable triazole linkage between an azide and an alkyne.[2][3] These reactions are widely used in drug development, materials science, and various areas of biomedical research for their reliability and broad applicability.[2]

Choosing the Right Click Chemistry Method: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the biomolecules to copper.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This method utilizes a copper(I) catalyst to achieve a rapid and high-yielding reaction between a terminal alkyne and an azide. It is a robust and cost-effective method suitable for a wide range of applications. However, the copper catalyst can be cytotoxic, which may limit its use in living systems.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. The absence of a cytotoxic catalyst makes SPAAC ideal for applications involving live cells or other sensitive biological environments.

A Start: Need to conjugate This compound to a molecule B Is the reaction in a living system or with copper-sensitive biomolecules? A->B C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) B->C Yes D Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) B->D No E Use a strained alkyne (e.g., DBCO, BCN) C->E F Use a terminal alkyne and a copper(I) catalyst source D->F

Caption: Decision workflow for choosing between CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions with this compound. Optimization of reactant concentrations, solvents, and reaction times may be necessary for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule using a copper(I) catalyst generated in situ from a copper(II) source and a reducing agent.

Materials:
  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., deionized water, DMSO, t-BuOH/H₂O mixture)

  • Nitrogen or Argon gas (optional)

Procedure:
  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent. For biomolecules, aqueous buffers are preferred.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100-300 mM in water, freshly prepared), and the ligand (e.g., 100 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound. A slight molar excess of the azide is often used (e.g., 1.1-1.5 equivalents).

    • Prepare a premix of the copper catalyst by incubating CuSO₄ and the ligand (e.g., at a 1:2 or 1:5 molar ratio) for a few minutes.

    • Add the copper/ligand premix to the solution containing the alkyne and azide.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for a few minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature. The reaction can also be gently heated (e.g., to 37-50°C) to increase the rate.

    • Reaction times can range from 30 minutes to 48 hours, depending on the reactants and their concentrations.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and the copper catalyst.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Purification A Dissolve Alkyne-Molecule and this compound D Combine Reactants and Cu/Ligand Premix A->D B Prepare Stock Solutions: CuSO4, Ligand, Na-Ascorbate C Prepare Cu/Ligand Premix C->D E Initiate with Sodium Ascorbate D->E F Incubate at RT (30 min - 48 h) E->F G Monitor Reaction (TLC, LC-MS) F->G H Purify Conjugate (SEC, Dialysis, HPLC) G->H

Caption: General workflow for a CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:
  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF)

Procedure:
  • Reactant Preparation:

    • Dissolve the cyclooctyne-functionalized molecule and this compound in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup and Incubation:

    • Combine the solutions of the cyclooctyne-functionalized molecule and this compound. A slight molar excess of the azide (e.g., 1.5-2 equivalents) is often used to ensure complete consumption of the more complex cyclooctyne reagent.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., UV-Vis spectroscopy to follow the disappearance of the DBCO absorbance at ~310 nm, LC-MS, or SDS-PAGE for protein conjugates).

    • For many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If purification is necessary, methods like size-exclusion chromatography or dialysis can be used to remove any unreacted starting materials.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Purification A Dissolve Cyclooctyne-Molecule and this compound in Buffer B Combine Reactant Solutions A->B C Incubate at RT or 37°C (1 - 24 h) B->C D Monitor Reaction (UV-Vis, LC-MS) C->D E Purify Conjugate (if needed) (SEC, Dialysis) D->E

Caption: General workflow for a SPAAC reaction.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical reaction conditions for CuAAC and SPAAC involving PEG linkers. These values can serve as a starting point for the optimization of your specific reaction.

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers

ParameterTypical Value/RangeNotes
Reactants Azide-PEG, Terminal AlkyneMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-50 equivalents).
Ligand THPTA, TBTAUsed to stabilize the Cu(I) catalyst and protect biomolecules.
Solvent PBS, DMSO, DMF, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction completion is monitored by an appropriate analytical method.
Typical Yield >90%Highly efficient reaction with minimal byproducts.

Table 2: Typical Reaction Conditions for SPAAC with PEG Linkers

ParameterTypical Value/RangeNotes
Reactants Azide-PEG, Cyclooctyne (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1 to 2:1.
Solvent PBS (pH 7.4), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 37°CReactions are typically performed at or near physiological temperature.
Reaction Time 1 to 24 hoursReaction completion is monitored by an appropriate analytical method.
Typical Yield >90%Highly efficient and bioorthogonal reaction.

Purification of PEGylated Conjugates

The purification of the final conjugate is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate and the contaminants.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller unreacted molecules.

  • Dialysis/Ultrafiltration: These techniques are useful for removing small molecules from a solution of larger biomolecules by using a semi-permeable membrane with a specific molecular weight cutoff.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other small biomolecules.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used to purify protein conjugates, as PEGylation can alter the surface charge of the protein.

By following these protocols and considering the provided data, researchers can effectively utilize this compound in a variety of click chemistry applications for the development of novel bioconjugates and therapeutics.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. Azido-PEG10-alcohol is a hydrophilic, bifunctional linker molecule that is well-suited for bioconjugation and drug delivery applications. The polyethylene glycol (PEG) chain enhances solubility and can reduce the immunogenicity of conjugated biomolecules, while the terminal azide group allows for its attachment to alkyne-modified molecules via the CuAAC reaction. The terminal alcohol on the PEG chain can be further functionalized for subsequent modifications.

These application notes provide detailed protocols for performing CuAAC reactions using this compound, guidelines for purification, and a summary of expected quantitative outcomes based on similar PEGylated azide reactions.

Key Features of CuAAC with this compound:

  • High Yields: CuAAC reactions are known for proceeding to high conversion, often achieving near-quantitative yields.

  • Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for the modification of sensitive biomolecules.

  • Specificity: The azide and alkyne groups react selectively with each other, minimizing side reactions with other functional groups present in complex biological molecules.

  • Stable Linkage: The resulting triazole ring is chemically stable, providing a robust connection between the conjugated molecules.

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Alkyne Solution E Combine Alkyne and Azide Solutions A->E B Prepare this compound Solution B->E C Prepare Catalyst Premix (CuSO4 + Ligand) F Add Catalyst Premix C->F D Prepare Reducing Agent (Sodium Ascorbate) G Initiate with Reducing Agent D->G E->F F->G H Incubate (Room Temp) G->H I Quench Reaction (optional) H->I J Remove Copper Catalyst I->J K Purify Triazole Product J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General CuAAC Reaction in Aqueous Buffer

This protocol is suitable for the conjugation of this compound to an alkyne-modified biomolecule in an aqueous buffer system.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)

  • Deionized water

  • Organic solvent for stock solutions (e.g., DMSO, DMF)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water or an organic solvent like DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA or a 50 mM solution of TBTA in a suitable solvent (water for THPTA, DMSO/t-BuOH for TBTA).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in your chosen buffer. The final concentration of the limiting reagent can range from 10 µM to 10 mM. A slight excess (1.2 to 2 equivalents) of the other reactant is recommended.

    • Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand (THPTA or TBTA) stock solution. A 1:5 molar ratio of Cu(I) to ligand is often used.[2] Let the premix stand for 1-2 minutes.

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may be extended up to 24 hours. The reaction can be gently agitated during incubation.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or by using a fluorogenic azide.

Protocol 2: Purification of the PEGylated Triazole Product

Residual copper can interfere with downstream applications and should be removed. The choice of purification method depends on the properties of the final conjugate.

Method A: Precipitation (for larger molecules like oligonucleotides)

  • Following the reaction, add 3 volumes of cold ethanol to the reaction mixture.

  • Incubate at -20°C for at least 1 hour to precipitate the PEGylated product.

  • Centrifuge the mixture to pellet the product.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol.

  • Air-dry the pellet and resuspend in a suitable buffer. For reactions involving oligonucleotides, recoveries of 85-99% have been reported using this method.[3]

Method B: Chelating Resin or Aqueous Wash

  • Add a copper-chelating resin to the reaction mixture and incubate according to the manufacturer's instructions.

  • Alternatively, if the product is soluble in an organic solvent, dilute the reaction mixture with the organic solvent and wash with an aqueous solution of a chelating agent like EDTA (0.5 M). Repeat the wash until the blue color of the aqueous layer disappears.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate to obtain the product.

Data Presentation

The following tables provide an overview of typical reaction parameters and expected outcomes for CuAAC reactions involving PEGylated azides. While specific data for this compound is not extensively published, these values from similar systems serve as a good reference.

Table 1: Typical Reaction Conditions for CuAAC with PEGylated Azides

ParameterTypical RangeNotes
Reactant Concentration 10 µM - 10 mMLower concentrations may require longer reaction times.
Azide:Alkyne Ratio 1:1.2 to 2:1A slight excess of one reagent can drive the reaction to completion.
Copper(I) Source CuSO₄/Sodium AscorbateIn situ generation of Cu(I) is common and convenient.
Ligand THPTA, TBTALigands accelerate the reaction and protect biomolecules from oxidative damage.[2]
Cu(I):Ligand Ratio 1:5A 5-fold excess of ligand is generally recommended.[2]
Solvent Aqueous buffers, DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureGentle heating (37-50°C) can be used to increase the reaction rate.
Reaction Time 1 - 24 hoursTypically complete within a few hours at sufficient concentrations.

Table 2: Reported Yields for CuAAC with PEGylated Azides

ReactantsYieldPurification MethodReference
Alkyne-modified oligonucleotide + PEG-Azide>95% ConversionEthanol Precipitation
Azidocholesterol + Propargyl-PEGGoodColumn Chromatography
Azido-functionalized resorcinarene + Alkyne-PEG84%Column Chromatography

Diagram: Structure of this compound and Product

reaction_scheme AzidoPEG This compound N₃-(CH₂CH₂O)₁₀-CH₂CH₂OH plus + Alkyne Terminal Alkyne R-C≡CH arrow Cu(I) Catalyst Sodium Ascorbate Ligand Triazole 1,2,3-Triazole Product R-Triazole-(CH₂CH₂O)₁₀-CH₂CH₂OH

Caption: Reaction of this compound with a terminal alkyne to form a stable 1,2,3-triazole linkage.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(II) present)Ensure a fresh solution of sodium ascorbate is used in sufficient excess.
Poor solubility of reactantsAdd a co-solvent like DMSO or use a different buffer system.
Steric hindrance around the alkyne or azideIncrease reaction time and/or temperature. Use a higher concentration of catalyst and ligand.
Side Product Formation Alkyne homocoupling (Glaser coupling)Deoxygenate the reaction mixture by purging with nitrogen or argon. Use a sufficient excess of sodium ascorbate.
Product Degradation Oxidation of sensitive biomoleculesUse a protective ligand like THPTA or TBTA. Keep reaction times as short as possible.
Difficulty in Purification Persistent copper contaminationUse a chelating resin or perform multiple washes with an EDTA solution.

Characterization of the Triazole Product

The successful formation of the triazole product can be confirmed by standard analytical techniques:

  • Mass Spectrometry (MS): The molecular weight of the product should correspond to the sum of the molecular weights of the this compound and the alkyne-containing molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the 1,4-disubstituted triazole is characterized by the appearance of a new singlet peak in the aromatic region, typically between δ 7.5 and 8.5 ppm, corresponding to the triazole proton. The disappearance of the terminal alkyne proton signal (if present) will also be observed.

    • ¹³C NMR: The two carbon atoms of the triazole ring will appear as new signals in the spectrum.

  • Infrared (IR) Spectroscopy: The characteristic azide stretch (around 2100 cm⁻¹) of the starting material will disappear upon successful reaction.

By following these protocols and guidelines, researchers can effectively utilize this compound in copper-catalyzed azide-alkyne cycloaddition reactions for a wide range of applications in bioconjugation, drug delivery, and materials science.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[][2] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems.[3] The reaction's driving force is the high ring strain of a cyclooctyne (such as DBCO or BCN), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.

Azido-PEG10-alcohol is a heterobifunctional linker reagent designed for use in SPAAC bioconjugation. It features three key components:

  • Azido Group (N₃): The reactive handle for the SPAAC reaction with a strained alkyne.

  • PEG10 Linker: A ten-unit polyethylene glycol chain that imparts high water solubility and biocompatibility, reduces immunogenicity, and provides a flexible spacer arm.

  • Terminal Alcohol (-OH): A versatile functional group that allows for further derivatization or attachment to surfaces and other molecules.

These features make this compound a valuable tool for researchers in drug development, diagnostics, and materials science.

Key Applications

The unique properties of this compound make it suitable for a wide range of applications:

  • Bioconjugation: Covalently attaching payloads such as fluorophores, biotin, or small molecule drugs to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with a strained alkyne.

  • Antibody-Drug Conjugates (ADCs): Serving as a hydrophilic linker between an antibody and a cytotoxic payload. The PEG chain can improve the ADC's pharmacokinetic properties.

  • PROTAC Development: Used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase ligand.

  • Surface Modification: Immobilizing biomolecules onto surfaces (e.g., glass slides, nanoparticles) by first attaching the alcohol terminus of the PEG linker to the surface and then using the azide for SPAAC ligation.

  • Drug Delivery and PEGylation: Enhancing the solubility and stability of therapeutic molecules. PEGylation is a widely used strategy to improve the bioavailability of biopharmaceuticals.

Reaction Mechanism and Workflow

The core of the application is the reaction between the azide group of this compound and a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (N₃-PEG₁₀-OH) Product Stable Triazole Conjugate (Protein-PEG₁₀-OH) Azide->Product SPAAC Reaction (Physiological Conditions, No Catalyst) plus + Alkyne Cyclooctyne-Molecule (e.g., DBCO-Protein)

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

A typical experimental workflow involves preparing the azide and alkyne components, allowing them to react, and then purifying and analyzing the resulting conjugate.

SPAAC_Workflow arrow arrow prep_azide 1. Prepare this compound Dissolve in aqueous buffer (e.g., PBS) or organic solvent. reaction 3. SPAAC Reaction Mix reactants (1-1.5 eq. excess of one). Incubate at RT or 37°C for 1-24h. prep_azide->reaction prep_alkyne 2. Prepare Alkyne-Molecule Dissolve DBCO-functionalized protein in a compatible buffer. prep_alkyne->reaction monitoring 4. Monitor Reaction (Optional) Use LC-MS or HPLC to track product formation. reaction->monitoring purification 5. Purification Remove unreacted reagents using SEC, RP-HPLC, or dialysis. monitoring->purification analysis 6. Analysis & Characterization Confirm conjugate identity and purity via SDS-PAGE, MS, NMR. purification->analysis

Caption: General experimental workflow for SPAAC bioconjugation.

Quantitative Data

The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne used. While specific kinetic data for this compound is not published, the rates are primarily determined by its reaction partner. The table below compares the second-order rate constants for commonly used cyclooctynes with a model azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 1.0High stability and reactivity; widely used.
BicyclononyneBCN~0.1 - 0.5Highly stable; used in clinical ADC trials.
DIBODIBO~0.03Exceptionally fast reacting.
BARACBARAC~1.0Exceptional reaction kinetics.

Note: Rates can vary based on the specific azide structure, solvent, pH, and temperature. For example, reaction rates are generally higher at higher pH values (except in HEPES buffer) and can be enhanced by the presence of a PEG linker.

Properties of this compound

PropertyValueSource
Formula C₂₀H₄₁N₃O₁₀
Molecular Weight (MW) 483.6 g/mol
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM
Storage -20°C, desiccated

Experimental Protocols

Protocol 1: General Procedure for Labeling a DBCO-Functionalized Protein

This protocol describes a general method for conjugating this compound to a protein previously functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein

  • This compound (e.g., BroadPharm BP-23807)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or HEPES buffer.

  • Organic co-solvent (if needed): Anhydrous DMSO or DMF.

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.

  • Analytical instruments: SDS-PAGE, Mass Spectrometer (ESI-MS or MALDI-TOF).

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO or directly in the reaction buffer if soluble.

  • Reaction Incubation:

    • Add 1.2 to 1.5 molar equivalents of the this compound solution to the protein solution.

    • Mix gently by inversion or slow vortexing. Avoid vigorous shaking to prevent protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants' concentration and the reactivity of the specific DBCO reagent.

  • Purification:

    • Remove excess, unreacted this compound and any organic co-solvent.

    • For proteins >20 kDa: Use a desalting column (SEC) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively: Dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10K MWCO). Change the buffer 3-4 times over 24-48 hours.

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the mass of the attached this compound.

    • Mass Spectrometry: Confirm the identity and purity of the final conjugate by ESI-MS or MALDI-TOF MS. The resulting mass spectrum should show a peak corresponding to the mass of the protein plus the mass of one or more PEG linkers.

Protocol 2: Characterization of the Conjugate by Mass Spectrometry

This protocol provides a generalized approach for analyzing the PEGylated conjugate.

Materials:

  • Purified protein-PEG10 conjugate from Protocol 1.

  • Mass spectrometer (ESI-MS or MALDI-TOF).

  • For ESI-MS: C18 reversed-phase column, Water with 0.1% Formic Acid (Mobile Phase A), Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • For MALDI-TOF: MALDI matrix (e.g., sinapinic acid for proteins).

Procedure (ESI-MS):

  • Sample Preparation: Dilute the purified conjugate to a final concentration of approximately 0.1 mg/mL using Mobile Phase A.

  • LC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute the conjugate using a gradient of Mobile Phase B.

    • Acquire mass spectra across the protein elution peak.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the conjugate. Compare this mass to the theoretical mass of the starting protein and the expected mass of the PEGylated product.

Procedure (MALDI-TOF MS):

  • Sample Preparation: Mix the purified conjugate solution 1:1 with the MALDI matrix solution on a MALDI target plate.

  • Crystallization: Allow the spot to air-dry completely.

  • Data Acquisition: Acquire the mass spectrum in positive ion linear mode.

  • Data Analysis: Identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of the conjugate. The observed mass should confirm the addition of the PEG10 linker.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Insufficient reaction time or temperature.Increase incubation time (up to 24h) or temperature (to 37°C).
Low reactivity of cyclooctyne.Consider using a more reactive cyclooctyne derivative (see Table 1).
pH of the reaction buffer is not optimal.Optimize buffer pH. Rates are often higher at pH 8-9 for amine-reactive DBCO precursors.
Precipitation During Reaction Low solubility of a reactant or conjugate.Add a limited amount of organic co-solvent (e.g., <10% DMSO). The PEG linker on this compound is designed to improve solubility.
Difficulty in Purification PEG linker streaks on chromatography columns.For silica columns, consider alternative solvent systems (e.g., EtOH/IPA in CHCl₃). For biomolecules, SEC is generally robust.
Hydrolysis of conjugate or linker.Ensure purification is performed in buffered solutions and avoid high temperatures if other functional groups are sensitive.

References

Application Notes and Protocols for Cell Surface Modification Using Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for a wide range of applications, including cell tracking, targeted drug delivery, and modulating cellular interactions. Poly(ethylene glycol) (PEG) is a biocompatible polymer that, when attached to the cell surface (a process known as PEGylation), can shield cells from immune recognition, reduce nonspecific protein adsorption, and alter their biophysical properties. Azido-PEG10-alcohol is a heterobifunctional linker that enables the covalent attachment of a 10-unit PEG chain to the cell surface through a two-step process involving metabolic glycoengineering and "click chemistry."

This document provides detailed application notes and protocols for the use of this compound in cell surface modification. The methodology leverages the cell's own metabolic machinery to introduce azide groups onto cell surface glycans, followed by a highly specific and efficient bioorthogonal reaction to conjugate the this compound.

Principle of the Method

The cell surface modification strategy involves two key stages:

  • Metabolic Glycoengineering: Cells are cultured in the presence of an unnatural azido-sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). The cells metabolize this sugar analog and incorporate it into the glycan chains of cell surface glycoproteins. This results in the display of azide (-N3) functional groups on the cell surface.

  • Bioorthogonal "Click" Chemistry: The azide-functionalized cell surface is then reacted with an alkyne- or strained cyclooctyne-functionalized molecule. This compound itself contains an azide group. To attach it to a cell surface that has been functionalized with alkynes (e.g., by metabolically labeling with an alkyne-modified sugar), a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. However, the more common approach, and the one detailed here, is to first modify the this compound to contain a terminal alkyne or strained cyclooctyne. For this application note, we will assume the use of a commercially available or synthesized alkyne- or DBCO-functionalized PEG10-alcohol for reaction with azide-modified cells.

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate a terminal alkyne to an azide, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of copper is a consideration for live-cell applications.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. SPAAC is highly biocompatible and is the preferred method for modifying living cells.

Data Presentation

The following tables provide a summary of recommended starting concentrations and a qualitative comparison of the effects of different PEG linker lengths on cell surface modification.

Table 1: Recommended Reagent Concentrations and Incubation Times

ReagentApplicationRecommended ConcentrationIncubation TimeIncubation Temperature
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)Metabolic Labeling25-100 µM2-3 days37°C
DBCO-PEG10-alcohol (for SPAAC)Cell Surface Labeling10-100 µM30-60 minutes37°C
Alkyne-PEG10-alcohol (for CuAAC)Cell Surface Labeling10-100 µM10-30 minutesRoom Temperature
Copper(II) Sulfate (CuSO4)CuAAC Catalyst50-100 µM10-30 minutesRoom Temperature
Sodium AscorbateCuAAC Reducing Agent1-5 mM10-30 minutesRoom Temperature
THPTA LigandCuAAC Catalyst Ligand250-500 µM10-30 minutesRoom Temperature

Table 2: Qualitative Comparison of Different PEG Linker Lengths for Cell Surface Modification

PEG Linker LengthShielding EfficiencyCell ViabilityNon-specific Binding ReductionPotential for Steric Hindrance
Short (e.g., PEG4) LowHighModerateLow
Medium (e.g., PEG10) ModerateHighGoodModerate
Long (e.g., PEG24 and longer) HighGenerally High (can vary)ExcellentHigh

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups

This protocol describes the incorporation of azide functionalities onto the cell surface glycans of mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for 2-3 days of proliferation without reaching over-confluency.

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store at -20°C.

  • Metabolic Labeling:

    • The following day, add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-100 µM. For example, add 5 µL of the 10 mM stock solution to 2 mL of culture medium for a final concentration of 25 µM.

    • Culture the cells for 2-3 days at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

    • For suspension cells, directly collect the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Counting and Viability Assessment: Resuspend the cell pellet in PBS and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. The cells are now ready for cell surface modification via click chemistry.

Protocol 2: Cell Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized PEG10-alcohol to azide-labeled cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-PEG10-alcohol

  • PBS

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Preparation of DBCO-PEG10-alcohol Solution: Prepare a 1 mM stock solution of DBCO-PEG10-alcohol in DMSO.

  • Cell Preparation: Resuspend the azide-labeled cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

  • SPAAC Reaction:

    • Add the DBCO-PEG10-alcohol stock solution to the cell suspension to a final concentration of 10-100 µM.

    • Incubate the cells for 30-60 minutes at 37°C with gentle agitation.

  • Washing:

    • Wash the cells three times with ice-cold flow cytometry buffer to remove unreacted DBCO-PEG10-alcohol. Centrifuge at 300 x g for 5 minutes for each wash.

  • Analysis:

    • The PEGylated cells can be analyzed for changes in size, surface charge (zeta potential), or by using a fluorescently-tagged DBCO-PEG10-alcohol for quantification by flow cytometry.

Protocol 3: Cell Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed conjugation of an alkyne-functionalized PEG10-alcohol to azide-labeled cells. Note: This reaction should be performed with caution on live cells due to the potential cytotoxicity of copper. The use of a copper-chelating ligand like THPTA is highly recommended.[1][2]

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-PEG10-alcohol

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of Alkyne-PEG10-alcohol in DMSO.

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be prepared fresh.

  • Cell Preparation: Resuspend the azide-labeled cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Preparation of the Click Reaction Cocktail (prepare immediately before use):

    • In a microcentrifuge tube, combine the following in order:

      • PBS

      • Alkyne-PEG10-alcohol (to a final concentration of 10-100 µM)

      • CuSO4 (to a final concentration of 50-100 µM)

      • THPTA (to a final concentration of 250-500 µM)

    • Vortex briefly to mix.

    • Add Sodium Ascorbate (to a final concentration of 1-5 mM).

    • Vortex briefly to mix.

  • CuAAC Reaction:

    • Add the freshly prepared click reaction cocktail to the cell suspension.

    • Incubate for 10-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Wash the cells three times with ice-cold PBS containing 1 mM EDTA to chelate any remaining copper.

  • Analysis:

    • Analyze the PEGylated cells as described in the SPAAC protocol.

Mandatory Visualizations

G cluster_0 Metabolic Labeling cluster_1 Cell Harvesting cluster_2 Click Chemistry Reaction cluster_3 Analysis cell_culture Seed Cells add_azido_sugar Add Ac4ManNAz (25-100 µM) cell_culture->add_azido_sugar incubate_cells Incubate (2-3 days, 37°C) add_azido_sugar->incubate_cells harvest Harvest Cells incubate_cells->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in PBS wash_pbs->resuspend add_peg Add DBCO/Alkyne-PEG10-alcohol resuspend->add_peg incubate_reaction Incubate (30-60 min, 37°C for SPAAC) (10-30 min, RT for CuAAC) add_peg->incubate_reaction wash_final Wash Cells incubate_reaction->wash_final analysis Analyze by Flow Cytometry, Microscopy, etc. wash_final->analysis

Caption: Experimental workflow for cell surface PEGylation.

SPAAC_Reaction cluster_cell Cell Surface Glycan cluster_reagent DBCO-PEG10-alcohol cluster_product PEGylated Cell Surface Azide N3 Triazole Triazole Azide->Triazole Spontaneous Reaction (No Catalyst) DBCO DBCO PEG10 PEG10 OH OH PEG10_2 PEG10 OH_2 OH CuAAC_Reaction cluster_cell Cell Surface Glycan cluster_reagent Alkyne-PEG10-alcohol cluster_product PEGylated Cell Surface Azide N3 Triazole Triazole Azide->Triazole Copper(I) Catalyst Alkyne Alkyne PEG10 PEG10 OH OH PEG10_2 PEG10 OH_2 OH

References

Application Notes and Protocols for Azido-PEG10-alcohol as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce immunogenicity.[1][2][]

This document provides detailed application notes and protocols for the use of Azido-PEG10-alcohol as a versatile linker for the development of ADCs. This compound is a discrete PEG linker with a terminal azide group for "click chemistry" conjugation and a hydroxyl group that can be further functionalized. The defined length of the PEG10 chain offers a balance of properties beneficial for ADC development.

Advantages of this compound Linker

The incorporation of an this compound linker in an ADC construct offers several advantages:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can mitigate the hydrophobicity of the cytotoxic payload, improving the overall solubility of the ADC and reducing its propensity to aggregate, a common challenge with highly loaded ADCs.[1][4]

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.

  • Site-Specific Conjugation: The azide functionality allows for highly efficient and specific conjugation to an alkyne-modified antibody or payload via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry." This enables precise control over the drug-to-antibody ratio (DAR).

  • Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, which can help to reduce the potential for immune responses against the ADC.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that can be optimized to achieve the desired therapeutic index. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics. While specific data for a PEG10 linker was not always available in a direct comparative study, the trends observed with varying PEG lengths provide a strong rationale for its use.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

LinkerADC ConstructAnimal ModelHalf-life (t½)Clearance (mL/day/kg)Reference
No PEGZHER2-SMCC-MMAEMouse19.6 min-
PEG4KZHER2-PEG4K-MMAEMouse49 min (2.5-fold increase)-
PEG10KZHER2-PEG10K-MMAEMouse219.5 min (11.2-fold increase)-
PEG8Non-binding IgG-PEG8-MMAERatApproaching parental antibodySignificantly lower than < PEG8
PEG12Non-binding IgG-PEG12-MMAERatSimilar to PEG8Similar to PEG8
PEG24Non-binding IgG-PEG24-MMAERatSimilar to PEG8Similar to PEG8

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

LinkerADC ConstructCell LineIC50Fold Reduction in PotencyReference
No PEGZHER2-SMCC-MMAENCI-N87~1 nM-
PEG4KZHER2-PEG4K-MMAENCI-N87~6.5 nM6.5-fold
PEG10KZHER2-PEG10K-MMAENCI-N87~22.5 nM22.5-fold

Table 3: Effect of PEG Linker Length on In Vivo Efficacy

LinkerADC ConstructTumor ModelOutcomeReference
No PEGZHER2-SMCC-MMAENCI-N87 XenograftLimited tumor growth inhibition
PEG10KZHER2-PEG10K-MMAENCI-N87 XenograftStronger tumor growth inhibition
PEG-basedTrastuzumab-DM1Ovarian Cancer XenograftHigher tumor volume reduction than Kadcyla® (DAR 3.5)

Experimental Protocols

The following are detailed protocols for the key steps in the development of an ADC using an this compound linker.

Protocol 1: Functionalization of the Cytotoxic Payload with this compound

This protocol describes the activation of the hydroxyl group of this compound for subsequent conjugation to a cytotoxic payload containing a reactive amine group.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate (p-NPC) or Disuccinimidyl carbonate (DSC)

  • Cytotoxic payload with a primary or secondary amine (e.g., MMAE, DM1)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add p-NPC (1.2 eq) and TEA (1.5 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Azido-PEG10-p-nitrophenyl carbonate.

  • Conjugation to the Cytotoxic Payload:

    • Dissolve the cytotoxic payload (1 eq) in anhydrous DMF.

    • Add the activated Azido-PEG10-p-nitrophenyl carbonate (1.1 eq) and DIPEA (2 eq) to the payload solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, purify the Azido-PEG10-payload conjugate by silica gel column chromatography using an appropriate solvent system.

    • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Antibody Modification for Click Chemistry

This protocol outlines the introduction of an alkyne group into the antibody for subsequent conjugation with the azide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester or other suitable alkyne-containing NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer: Borate buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody buffer to the reaction buffer using an SEC column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Modification:

    • Prepare a stock solution of the DBCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Add a 5-20 fold molar excess of the DBCO-PEG4-NHS ester to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Modified Antibody:

    • Remove the excess, unreacted DBCO-PEG4-NHS ester by SEC using a column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the modified antibody.

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy.

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and the azide-functionalized payload.

Materials:

  • Alkyne-modified antibody (from Protocol 2)

  • Azido-PEG10-payload (from Protocol 1)

  • PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the Azido-PEG10-payload in DMSO (e.g., 10 mM).

    • Adjust the concentration of the alkyne-modified antibody in PBS.

  • Conjugation Reaction:

    • Add a 1.5-5 fold molar excess of the Azido-PEG10-payload to the alkyne-modified antibody solution.

    • Incubate the reaction at room temperature for 4-24 hours. The reaction time may need to be optimized.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other small molecules using SEC with a column equilibrated in PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The retention time on the HIC column increases with the number of conjugated hydrophobic payloads.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide an accurate determination of the molecular weight and thus the average DAR.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay:

    • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for 72-96 hours.

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 value for each compound.

4. In Vivo Efficacy Study:

  • Xenograft Tumor Model:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC).

    • Administer the treatments intravenously at a predetermined dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • The study is concluded when tumors in the control group reach a predefined size.

    • Calculate the tumor growth inhibition (TGI).

Visualization of Workflows and Pathways

ADC Synthesis Workflow

Caption: Workflow for the synthesis of an ADC using an this compound linker.

ADC Mechanism of Action and Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc ADC (Antibody-PEG10-Payload) antigen Tumor Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Free Payload (e.g., MMAE) lysosome->payload 4. Payload Release microtubules Microtubule Disruption payload->microtubules 5. Target Engagement g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: General mechanism of action for an ADC with a microtubule-inhibiting payload.

References

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG10-alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility, cell permeability, and pharmacokinetic properties of the final molecule. The Azido-PEG10-alcohol is a versatile linker that offers several advantages for PROTAC synthesis. It features a 10-unit PEG chain to impart favorable physicochemical properties. The terminal azide group allows for the efficient and specific conjugation of a POI ligand using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alcohol group provides a handle for derivatization and attachment to an E3 ligase ligand.

These application notes provide a detailed, representative protocol for the synthesis of a PROTAC using the this compound linker. The described workflow is a three-step process involving the activation of the alcohol, conjugation to an E3 ligase ligand, and final attachment of the POI ligand via click chemistry.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The following diagram illustrates the general mechanism of action for a PROTAC synthesized using the this compound linker.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-PEG10-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a PROTAC.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a multi-step process. The following protocols provide a detailed methodology for a representative synthesis.

Overall Synthesis Workflow

The overall workflow for the synthesis of the final PROTAC molecule is depicted below. This involves a three-stage process starting with the functionalization of the this compound linker.

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start This compound Step1 Step 1: Activation of Alcohol (e.g., Tosylation) Start->Step1 Intermediate1 Azido-PEG10-OTs Step1->Intermediate1 Step2 Step 2: Conjugation to E3 Ligase Ligand Intermediate1->Step2 Intermediate2 Azido-PEG10-E3 Ligase Ligand Step2->Intermediate2 Step3 Step 3: CuAAC Click Chemistry with Alkyne-POI Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: Three-step synthesis workflow for a PROTAC.

Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated linker (Azido-PEG10-OTs).

Step 2: Conjugation of Activated Linker to E3 Ligase Ligand

This protocol describes the coupling of the activated linker to an E3 ligase ligand containing a nucleophilic group (e.g., a phenol or amine). Pomalidomide is used here as a representative E3 ligase ligand.

Materials:

  • Azido-PEG10-OTs (from Step 1)

  • Pomalidomide (or other suitable E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Heating mantle or oil bath

Protocol:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Azido-PEG10-OTs (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate (Azido-PEG10-Pomalidomide).

Step 3: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This final step involves the "click chemistry" reaction between the azide-functionalized E3 ligase ligand-linker intermediate and an alkyne-functionalized POI ligand.

Materials:

  • Azido-PEG10-Pomalidomide (from Step 2)

  • Alkyne-functionalized POI ligand

  • Solvent system (e.g., DMSO/t-BuOH/H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Magnetic stirrer and stir bar

  • Reaction vial

Protocol:

  • Dissolve the Azido-PEG10-Pomalidomide (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PROTAC using the this compound linker. Actual results may vary depending on the specific POI and E3 ligase ligands used.

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Tosylation of this compoundTsCl, TEADCM0 to RT12-1685-95
2Conjugation to E3 Ligase LigandK₂CO₃DMF60-8012-1660-75
3CuAAC Click ChemistryCuSO₄·5H₂O, Sodium AscorbateDMSO/t-BuOH/H₂ORT12-2450-90

Table 2: Characterization of Synthetic Intermediates and Final PROTAC

CompoundMethodExpected Result
Azido-PEG10-OTs¹H NMRAppearance of peaks corresponding to the tosyl group (aromatic protons and methyl group).
LC-MSConfirmation of expected molecular weight.
Azido-PEG10-E3 Ligase Ligand¹H NMRDisappearance of tosyl group peaks and appearance of peaks corresponding to the E3 ligase ligand.
LC-MSConfirmation of expected molecular weight.
Final PROTAC¹H NMRAppearance of peaks corresponding to the triazole proton and the POI ligand.
LC-MS/MSConfirmation of expected molecular weight and fragmentation pattern.
Purity (HPLC)>95% after purification.

Conclusion

The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. The protocols outlined in these application notes provide a robust framework for the generation of novel protein degraders. The use of click chemistry in the final step allows for a modular and efficient approach to couple a wide variety of POI ligands, facilitating the rapid development of PROTAC libraries for structure-activity relationship studies. Careful purification and characterization of all intermediates and the final product are crucial for ensuring the quality and reliability of subsequent biological evaluations.

References

Application Notes and Protocols for the Bioconjugation of Peptides with Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins. PEGylation can significantly improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification enhances solubility, extends circulation half-life by reducing renal clearance, and can shield the peptide from proteolytic degradation and immune recognition.[1]

Azido-PEG10-alcohol is a heterobifunctional linker designed for just such advanced bioconjugation strategies. It features two distinct functional ends:

  • An azide group (N₃) , which serves as a bioorthogonal handle for "click chemistry." This allows for highly efficient and specific ligation to an alkyne-modified peptide or molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • A terminal primary alcohol (-OH) , which offers a versatile point of attachment. However, the hydroxyl group itself possesses low reactivity towards common amino acid side chains and requires chemical activation to form a stable covalent bond with a peptide.

This document provides detailed protocols for two primary strategies for conjugating this compound to a peptide:

  • Activation of the PEG-alcohol and subsequent conjugation to a peptide's amine groups (e.g., N-terminus or lysine side chains).

  • Direct coupling of the PEG-alcohol to a peptide's carboxylic acid groups (e.g., C-terminus or aspartic/glutamic acid side chains) using carbodiimide chemistry.

Experimental Workflow Overview

The bioconjugation process using this compound is a multi-step procedure that involves the initial activation of the PEG linker, followed by the conjugation to the peptide, and finally, purification and characterization of the resulting conjugate. A subsequent "click" reaction can then be performed if the peptide partner contains an alkyne group.

G cluster_activation Activation of this compound cluster_conjugation Peptide Conjugation cluster_analysis Purification & Analysis azido_peg This compound activated_peg Activated Azido-PEG10 azido_peg->activated_peg Activation Reaction activation Activation Reagent (e.g., p-nitrophenyl chloroformate) activation->activated_peg conjugation Conjugation Reaction activated_peg->conjugation peptide Peptide (with amine or carboxyl group) peptide->conjugation peg_peptide Azido-PEG10-Peptide Conjugate conjugation->peg_peptide purification Purification (RP-HPLC) peg_peptide->purification characterization Characterization (Mass Spectrometry) purification->characterization

Caption: General experimental workflow for peptide bioconjugation with this compound.

Protocol 1: Activation of this compound and Conjugation to Peptide Amines

This protocol first activates the terminal hydroxyl group of the this compound into a highly reactive p-nitrophenyl carbonate, which can then efficiently react with primary amines on the peptide.

Part A: Activation of this compound with p-Nitrophenyl Chloroformate

G reagents Azido-PEG10-OH + p-Nitrophenyl Chloroformate product Activated Azido-PEG10-p-nitrophenyl carbonate + Triethylamine Hydrochloride reagents->product Activation conditions Triethylamine (Base) Anhydrous Dichloromethane (DCM) Room Temperature, 12-16h conditions->product

Caption: Reaction scheme for the activation of this compound.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (10% aqueous solution)

  • Citric acid (10% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.[2]

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.[3]

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Precipitation: Precipitate the activated PEG by adding the concentrated solution dropwise to cold diethyl ether.

  • Isolation: Collect the precipitated activated Azido-PEG10-p-nitrophenyl carbonate by filtration and dry under vacuum. Store desiccated at -20°C.

Part B: Conjugation of Activated PEG to Peptide

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • Activated Azido-PEG10-p-nitrophenyl carbonate (from Part A)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Quenching buffer (e.g., 1 M Tris buffer, pH 8.0)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mg/mL.

  • PEG Addition: Add the activated Azido-PEG10-p-nitrophenyl carbonate (1.5-3 equivalents relative to the peptide) to the peptide solution. The activated PEG can be added as a solid or pre-dissolved in a minimal amount of DMF or ACN.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by RP-HPLC, observing the decrease in the peptide peak and the appearance of the higher molecular weight conjugate peak.

  • Quenching: Add a small amount of quenching buffer (e.g., Tris buffer) to consume any unreacted activated PEG.

  • Purification: Purify the Azido-PEG10-Peptide conjugate by RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry. The observed mass should correspond to the mass of the peptide plus the mass of the Azido-PEG10 moiety.

Table 1: Representative Reaction Parameters for Protocol 1

ParameterPart A: ActivationPart B: Conjugation
Key Reagents Azido-PEG10-OH, p-Nitrophenyl chloroformate, TEAPeptide, Activated Azido-PEG10
Solvent/Buffer Anhydrous DCM0.1 M Sodium Bicarbonate, pH 8.5
Molar Ratio (PEG:Reagent) 1 : 1.2 (PEG:p-NPC)1 : 1.5-3 (Peptide:PEG)
Reaction Time 12 - 16 hours4 - 12 hours
Temperature Room TemperatureRoom Temperature
Typical Yield > 90% (Activation)50 - 80% (Conjugation)
Purity (Post-HPLC) > 95%> 95%

Note: Yields are representative and can vary based on the specific peptide sequence and reaction scale.

Protocol 2: Direct Coupling of this compound to Peptide Carboxylic Acids

This protocol utilizes carbodiimide chemistry to form an ester linkage between the hydroxyl group of the this compound and a carboxylic acid group on the peptide. This method is suitable for peptides lacking reactive amines or when C-terminal modification is desired.

G reagents Peptide-COOH + Azido-PEG10-OH product Peptide-COO-PEG10-Azide reagents->product Esterification conditions EDC / NHS MES Buffer, pH 4.5-6.0 Room Temperature, 2-4h conditions->product

Caption: Reaction scheme for the direct coupling of this compound to a peptide's carboxyl group.

Materials:

  • Peptide with at least one carboxylic acid (C-terminus, Asp, or Glu)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer (e.g., 0.1 M MES, pH 5.0) to a concentration of 2-10 mg/mL.

  • Carboxyl Activation: Add NHS (5 mM final concentration) followed by EDC (10 mM final concentration) to the peptide solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • PEG Addition: Add this compound (10-50 fold molar excess) to the activated peptide solution.

  • pH Adjustment (Optional but Recommended): For efficient coupling, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer (e.g., PBS).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction by RP-HPLC.

  • Purification: Purify the Azido-PEG10-Peptide conjugate by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

  • Characterization: Confirm the final product's identity and purity by mass spectrometry. The observed mass will be that of the peptide plus the Azido-PEG10 moiety, minus one molecule of water.

Table 2: Representative Reaction Parameters for Protocol 2

ParameterValue
Key Reagents Peptide-COOH, Azido-PEG10-OH, EDC, NHS
Activation Buffer 0.1 M MES, pH 4.5-6.0
Coupling Buffer PBS, pH 7.2-7.5
Molar Ratio (Peptide:EDC:NHS) 1 : ~10-20 : ~5-10 (relative to carboxyl groups)
Molar Excess of PEG-OH 10 - 50 fold
Reaction Time 2 - 4 hours
Temperature Room Temperature
Typical Yield 30 - 60%
Purity (Post-HPLC) > 95%

Note: Yields are highly dependent on peptide sequence, solubility, and the number of carboxyl groups.

Subsequent Click Reaction

Once the Azido-PEG10-Peptide conjugate is synthesized and purified, the terminal azide group is available for a highly specific click reaction with an alkyne-containing molecule (e.g., a drug, a fluorescent dye, or another biomolecule). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common and robust method for this purpose.

Brief Protocol for CuAAC:

  • Dissolve the Azido-PEG10-Peptide and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS or Tris buffer).

  • Add a copper(I) source, typically prepared in situ by adding a reducing agent like sodium ascorbate to a copper(II) sulfate (CuSO₄) solution.

  • A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to improve reaction efficiency and prevent side reactions.

  • Allow the reaction to proceed at room temperature.

  • Purify the final triazole-linked conjugate by RP-HPLC.

This final step demonstrates the utility of the this compound linker in creating complex, multi-component bioconjugates for advanced applications in drug development and research.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in nanomedicine and targeted drug delivery. PEGylation confers several advantageous properties to nanoparticles, including increased hydrophilicity, prolonged systemic circulation time by reducing opsonization and phagocytosis, and decreased immunogenicity.[1][2][3] The incorporation of a terminal azide (N₃) group on the PEG chain provides a versatile handle for the subsequent attachment of biomolecules, such as peptides, antibodies, or small molecule drugs, through highly efficient and bioorthogonal "click chemistry" reactions.[1]

This document provides detailed application notes and protocols for the functionalization of nanoparticles with Azido-PEG10-alcohol. This bifunctional linker possesses a terminal azide group for subsequent conjugation and a terminal alcohol group for initial attachment to the nanoparticle surface. The protocols outlined below are designed to be adaptable for various nanoparticle types, with a focus on metal oxide nanoparticles as a common example.

Overview of the Functionalization and Application Workflow

The overall process involves a two-stage workflow. The first stage is the covalent attachment of the this compound linker to the nanoparticle surface. The second stage involves the utilization of the terminal azide group for the conjugation of a desired biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Workflow cluster_0 Stage 1: Nanoparticle Functionalization cluster_1 Stage 2: Biomolecule Conjugation (Click Chemistry) NP Bare Nanoparticle (e.g., Metal Oxide) Silanized_NP Aminosilanized Nanoparticle NP->Silanized_NP Aminosilanization Functionalized_NP Azide-PEG10 Functionalized NP Silanized_NP->Functionalized_NP PEGylation Activated_PEG Activated Azido-PEG10-ester Activated_PEG->Functionalized_NP Conjugated_NP Bioconjugated Nanoparticle Functionalized_NP->Conjugated_NP CuAAC Click Reaction (CuSO4, Na-Ascorbate) Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Conjugated_NP

Figure 1: Overall workflow for nanoparticle functionalization and subsequent bioconjugation.

Experimental Protocols

Materials
  • Nanoparticles (e.g., iron oxide, silica, or other metal oxide nanoparticles)

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N,N'-Disuccinimidyl carbonate (DSC) or other activating agent

  • Anhydrous solvents (e.g., Toluene, Dimethylformamide (DMF), Ethanol)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Alkyne-modified biomolecule of interest

  • Appropriate buffers (e.g., Phosphate Buffered Saline (PBS), MES buffer)

  • Dialysis tubing or centrifugal filter units for purification

Protocol 1: Functionalization of Metal Oxide Nanoparticles with this compound

This protocol is a two-step process involving the aminosilanization of the nanoparticle surface followed by the covalent attachment of the activated Azido-PEG10 linker.

Step 1: Aminosilanization of Nanoparticles

  • Disperse the metal oxide nanoparticles in anhydrous toluene (or a suitable anhydrous solvent) to a final concentration of 1-5 mg/mL by sonication.

  • Add (3-Aminopropyl)triethoxysilane (APTES) to the nanoparticle dispersion. A typical starting ratio is 10-20 µL of APTES per 10 mg of nanoparticles.

  • Reflux the mixture at 80-110°C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the aminosilanized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Wash the nanoparticles extensively with anhydrous toluene and then with ethanol to remove excess APTES. This can be done by repeated cycles of centrifugation and redispersion.

  • Dry the aminosilanized nanoparticles under vacuum.

Step 2: Activation of this compound and Coupling to Nanoparticles

  • Activation of this compound:

    • Dissolve this compound and N,N'-Disuccinimidyl carbonate (DSC) in a 1:1.2 molar ratio in anhydrous DMF.

    • Add triethylamine (TEA) as a catalyst (approximately 1.5 molar equivalents to the PEG).

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere to form the NHS-activated Azido-PEG10-ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Coupling to Aminosilanized Nanoparticles:

    • Disperse the dried aminosilanized nanoparticles in anhydrous DMF.

    • Add the solution of activated Azido-PEG10-ester to the nanoparticle dispersion. A molar excess of the activated PEG linker relative to the estimated surface amine groups is recommended to ensure sufficient surface coverage.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours with frequent water changes or by using centrifugal filter units to remove unreacted PEG and byproducts.

    • Collect the purified Azide-PEG10 functionalized nanoparticles and store them in an appropriate buffer (e.g., PBS) at 4°C.

Protocol 2: Conjugation of Alkyne-Modified Biomolecules via CuAAC Click Chemistry

This protocol describes the copper(I)-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticles.

  • Disperse the Azide-PEG10 functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the alkyne-modified biomolecule to the nanoparticle dispersion. A 2 to 10-fold molar excess of the alkyne-biomolecule over the estimated number of surface azide groups is recommended.

  • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Add copper(II) sulfate to the reaction mixture to a final concentration of 1-5 mM.

  • Immediately add sodium ascorbate to the reaction mixture to a final concentration of 5-25 mM. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purify the bioconjugated nanoparticles from excess reactants and byproducts using dialysis or centrifugal filtration.

  • Store the final bioconjugated nanoparticles in a suitable buffer at 4°C.

Characterization and Data Presentation

Thorough characterization of the nanoparticles at each stage of the functionalization process is crucial for ensuring quality and reproducibility.

Characterization Techniques
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter after each functionalization step is expected.[4]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification. For instance, the zeta potential of citrate-capped gold nanoparticles shifted from -35 mV to approximately -1 mV after PEGylation.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., the azide stretch around 2100 cm⁻¹) on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss upon heating. The weight loss in the temperature range of 300-450 °C is typically attributed to PEG degradation.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the grafting density of PEG on the nanoparticle surface by comparing the integrated signal intensities of the grafted polymer with an internal or external standard.

  • UV-Vis Spectroscopy: Can be used to quantify the number of azide groups on the nanoparticle surface by reacting them with a UV-active alkyne probe and measuring the change in absorbance.

Quantitative Data Summary

The following tables provide representative data that can be expected during the characterization of nanoparticles functionalized with this compound.

Table 1: Physicochemical Properties of Nanoparticles at Different Functionalization Stages

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles100 ± 50.15 ± 0.02-30 ± 3
Aminosilanized NP105 ± 60.18 ± 0.03+25 ± 4
Azide-PEG10 Functionalized NP135 ± 80.20 ± 0.03-5 ± 2
Bioconjugated NP150 ± 100.22 ± 0.04-8 ± 2

Data are presented as mean ± standard deviation and are illustrative examples.

Table 2: Quantification of PEG Grafting Density

Quantification MethodParameter MeasuredTypical Value
Thermogravimetric Analysis (TGA)Weight loss of PEG (%)10 - 20%
Quantitative NMR (qNMR)PEG chains per nanoparticle100 - 500
UV-Vis SpectroscopySurface azide groups per nm²0.5 - 2.0

Values are dependent on nanoparticle size, material, and reaction conditions.

Visualization of Experimental Logic

The following diagram illustrates the logical flow of the characterization process to confirm successful functionalization.

G cluster_0 Characterization Workflow cluster_1 Analytical Techniques Start Start: Bare Nanoparticles Aminosilanization Aminosilanization (Protocol 3.2, Step 1) Start->Aminosilanization PEGylation PEGylation (Protocol 3.2, Step 2) Aminosilanization->PEGylation DLS_Zeta1 DLS & Zeta Potential Aminosilanization->DLS_Zeta1 FTIR1 FTIR Aminosilanization->FTIR1 Click_Reaction Click Chemistry (Protocol 3.3) PEGylation->Click_Reaction DLS_Zeta2 DLS & Zeta Potential PEGylation->DLS_Zeta2 TGA_NMR TGA / qNMR PEGylation->TGA_NMR FTIR2 FTIR (Azide Peak) PEGylation->FTIR2 UV_Vis_Quant UV-Vis (Azide Quant.) PEGylation->UV_Vis_Quant End End: Bioconjugated Nanoparticles Click_Reaction->End DLS_Zeta3 DLS & Zeta Potential Click_Reaction->DLS_Zeta3 Conjugation_Confirmation Assay for Biomolecule (e.g., Fluorescence, ELISA) Click_Reaction->Conjugation_Confirmation

Figure 2: Logical workflow for the characterization of functionalized nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and characterization methods outlined in this document offer a comprehensive guide for researchers and drug development professionals. Careful execution of these protocols and thorough characterization are essential for producing well-defined, functionalized nanoparticles with reproducible properties, which is a prerequisite for their successful translation into clinical applications.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azido-PEG10-alcohol is a versatile heterobifunctional linker widely used in bioconjugation, drug delivery, and materials science.[1][2] The presence of a terminal azide group allows for the attachment of molecules via "click chemistry," a highly efficient and specific reaction.[3][4] The terminal hydroxyl group serves as a valuable handle for further chemical modification, enabling the introduction of a diverse array of functional groups to create customized linkers for specific applications.[1] These application notes provide detailed protocols for the most common and effective methods for derivatizing the hydroxyl group of this compound, complete with quantitative data and workflow visualizations to guide researchers in their synthetic strategies.

I. Overview of Derivatization Strategies

The primary strategies for modifying the hydroxyl group of this compound involve its conversion into a more reactive intermediate or its direct transformation into a new functional group. The most common approaches include:

  • Activation to a Good Leaving Group: Conversion of the hydroxyl to a tosylate or mesylate, which can be readily displaced by a variety of nucleophiles.

  • Oxidation: Transformation of the primary alcohol into an aldehyde or a carboxylic acid, which can then undergo further reactions such as reductive amination or amidation.

  • Esterification and Etherification: Direct reaction with acids or alkyl halides to form esters or ethers, respectively.

  • Conversion to Thiol Precursors: Introduction of a thioacetate group, which can be subsequently deprotected to yield a free thiol.

The choice of derivatization strategy will depend on the desired final functional group and the compatibility of the reaction conditions with the azide moiety.

II. Quantitative Data Summary

The following table summarizes typical reaction yields for the derivatization of the hydroxyl group on PEG linkers. These yields are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Derivatization ReactionFunctional Group IntroducedTypical Yield (%)Reference(s)
MesylationMesylate (-OMs)>95%
TosylationTosylate (-OTs)>95%
Oxidation to Carboxylic AcidCarboxylic Acid (-COOH)90-96%
Thioacetate SubstitutionThioacetate (-SAc)>95%
Amine Substitution (from Mesylate)Primary Amine (-NH2)82-99%

III. Experimental Protocols & Workflows

A. Activation of the Hydroxyl Group: Mesylation and Tosylation

Activation of the terminal hydroxyl group by converting it to a mesylate or tosylate is a common first step for subsequent nucleophilic substitution reactions. These sulfonate esters are excellent leaving groups.

Azido_PEG_OH Azido-PEG10-OH Reaction Reaction with MsCl or TsCl, Base (e.g., Et3N) in DCM Azido_PEG_OH->Reaction Step 1 Activated_PEG Azido-PEG10-OMs or Azido-PEG10-OTs Reaction->Activated_PEG Step 2 Purification Work-up & Purification Activated_PEG->Purification Step 3 Final_Product Purified Activated PEG Purification->Final_Product Step 4

Caption: General workflow for the activation of the hydroxyl group.

This protocol describes the conversion of the terminal hydroxyl group to a mesylate.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et3N) (1.5 equivalents) to the solution and stir for 10 minutes.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is sluggish (monitor by TLC).

  • Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the Azido-PEG10-mesylate. The yield is typically greater than 95%.

This protocol details the conversion of the terminal hydroxyl group to a tosylate.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et3N) (1.5 equivalents).

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Work-up: Follow the same quenching, extraction, washing, and drying steps as described in the mesylation protocol. The yield is typically greater than 95%.

B. Oxidation of the Hydroxyl Group to a Carboxylic Acid

Oxidation of the primary alcohol to a carboxylic acid provides a functional group that can be readily coupled to amines using standard carbodiimide chemistry (e.g., EDC/NHS).

Azido_PEG_OH Azido-PEG10-OH Oxidation Oxidation (e.g., CrO3, H2SO4) Azido_PEG_OH->Oxidation Azido_PEG_COOH Azido-PEG10-COOH Oxidation->Azido_PEG_COOH Azido_PEG_OTs Azido-PEG10-OTs Thioacetylation Reaction with Potassium Thioacetate in DMF Azido_PEG_OTs->Thioacetylation Step 1 Azido_PEG_SAc Azido-PEG10-SAc Thioacetylation->Azido_PEG_SAc Step 2 Hydrolysis Hydrolysis (e.g., Ammonia in MeOH) Azido_PEG_SAc->Hydrolysis Step 3 Azido_PEG_SH Azido-PEG10-SH Hydrolysis->Azido_PEG_SH Step 4

References

Troubleshooting & Optimization

troubleshooting low yield in Azido-PEG10-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azido-PEG10-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and practical solutions for common issues encountered during bioconjugation experiments, with a focus on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic linker molecule featuring a terminal azide (-N₃) group and a hydroxyl (-OH) group, connected by a 10-unit polyethylene glycol (PEG) chain.[1][2] Its primary application is in "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3] Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][4] The PEG chain enhances the water solubility and biocompatibility of the conjugated molecules. The terminal hydroxyl group can be used for further derivatization.

Q2: My CuAAC reaction with this compound has a low yield. What are the common causes?

Low yields in CuAAC reactions are frequently due to issues with the copper catalyst, reactant quality, or reaction conditions. Key factors include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.

  • Poor Reactant Quality: Degradation of the azide or alkyne starting materials, or the presence of impurities, can inhibit the reaction. Azides can be sensitive to light and heat.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations play a crucial role in reaction efficiency.

  • Copper Sequestration: Other functional groups in your molecule, such as thiols, can chelate the copper catalyst, rendering it inactive.

  • Side Reactions: The primary competing side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.

Q3: How can I improve the yield of my CuAAC reaction?

To improve your reaction yield, consider the following troubleshooting steps:

  • Ensure an Active Catalyst:

    • Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). Ensure your sodium ascorbate solution is freshly prepared.

    • Incorporate a stabilizing ligand, such as THPTA (water-soluble) or TBTA, to protect the Cu(I) from oxidation and increase the reaction rate. A 5:1 ligand-to-copper ratio is often recommended.

    • Deoxygenate your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen, especially for slow reactions or low catalyst concentrations.

  • Verify Reactant Quality and Stoichiometry:

    • Check the purity of your this compound and alkyne-containing molecule. Purify them if necessary.

    • While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Solvent: Use a solvent system that ensures the solubility of all reactants. Co-solvent systems like DMSO/H₂O or t-BuOH/H₂O are commonly used.

    • Temperature: Most click reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may improve the yield.

    • pH: The optimal pH for CuAAC is typically between 4 and 7. Tris buffers can sometimes slow the reaction due to copper binding.

Q4: How do I purify the final PEGylated product?

Purification of PEGylated products can be challenging due to the potential for a heterogeneous mixture of conjugated products and unreacted starting materials. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.

  • Dialysis: Useful for removing small molecules like the catalyst and unreacted starting materials from the larger bioconjugate.

  • Ion-Exchange Chromatography: Can be used to separate PEGylated proteins from their un-PEGylated counterparts.

  • Copper Removal: Washing the crude product with a solution of a copper chelator like EDTA is recommended to remove residual copper, which can be toxic to cells.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for low-yield this compound reactions.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II) by oxygen.• Use a fresh solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ.• Perform the reaction under an inert atmosphere (nitrogen or argon).• Use a stabilizing ligand (e.g., THPTA for aqueous reactions) to protect the Cu(I) catalyst.
Degraded Reactants: Azide or alkyne has degraded due to improper storage (e.g., exposure to light or heat).• Check the purity of starting materials using an appropriate analytical method (e.g., NMR, LC-MS).• Store azides protected from light and at the recommended temperature (-20°C).
Poor Substrate Solubility: Reactants are not fully dissolved in the chosen solvent system.• Use a co-solvent system such as DMSO/H₂O or t-BuOH/H₂O to improve solubility.• Gentle heating may also improve solubility, but monitor for side reactions.
Copper Sequestration: Functional groups on the substrate (e.g., thiols) are chelating the copper catalyst.• Increase the copper and ligand concentration.• Consider protecting the interfering functional groups prior to the click reaction.
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): Oxidative coupling of the alkyne starting material.• Thoroughly degas all solvents and the reaction mixture to remove oxygen.• Ensure a sufficient concentration of the reducing agent (sodium ascorbate).• Maintain a low reaction temperature.
Difficulty in Purification Co-elution of Product with Ligand: The product and the ligand have similar chromatographic properties.• Use a water-soluble ligand like THPTA, which can often be removed by extracting the product with an organic solvent.• Alternatively, choose a ligand that is easily separable by your chosen chromatography method.
Residual Copper in Product: Copper ions remain bound to the product after the reaction.• Wash the crude product with a saturated aqueous solution of a copper chelator like EDTA.• Dialysis against an EDTA-containing buffer can also be effective for biomolecules.

Experimental Protocols

Standard Protocol for a CuAAC Reaction with this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and deionized water)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous solution of EDTA

Procedure:

  • Reactant Preparation:

    • In a reaction vial, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

  • Catalyst Preparation:

    • In a separate vial, prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • In another vial, prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use.

  • Deoxygenation (Recommended):

    • Bubble an inert gas (argon or nitrogen) through the reactant solution for 10-15 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To the reactant solution, add the THPTA solution (e.g., 5 mol% relative to the limiting reactant).

    • Add the CuSO₄ solution (e.g., 1 mol% relative to the limiting reactant).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol% relative to the limiting reactant).

  • Reaction Monitoring:

    • Seal the reaction vial and stir at room temperature.

    • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or HPLC) until the limiting reactant is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel or size exclusion chromatography.

Visualizations

CuAAC_Pathway Figure 1. Catalytic Cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide Cycloaddition Azide This compound Azide->Cu_Triazolide Cu_Triazolide->CuI Catalyst Regeneration Product Triazole Product Cu_Triazolide->Product Protonolysis Proton_Source Proton Source (e.g., H2O) Proton_Source->Cu_Triazolide

Caption: Catalytic cycle of the CuAAC reaction.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low-Yield CuAAC Reactions Start Low Reaction Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Fix_Catalyst • Use fresh Na-Ascorbate • Add stabilizing ligand (THPTA) • Degas solvents Check_Catalyst->Fix_Catalyst No Check_Reactants Are reactants pure? Check_Catalyst->Check_Reactants Yes Fix_Catalyst->Check_Reactants Purify_Reactants • Check purity (NMR, LC-MS) • Purify if necessary Check_Reactants->Purify_Reactants No Check_Conditions Are reaction conditions optimal? Check_Reactants->Check_Conditions Yes Purify_Reactants->Check_Conditions Optimize_Conditions • Adjust solvent for solubility • Optimize temperature • Check pH Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are side reactions occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions • Ensure thorough deoxygenation • Use sufficient reducing agent Check_Side_Reactions->Minimize_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Minimize_Side_Reactions->Success

Caption: Decision tree for troubleshooting low-yield CuAAC reactions.

References

Technical Support Center: Purification of Azido-PEG10-alcohol Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG10-alcohol conjugated proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugated proteins.

Problem Potential Cause Recommended Solution
Low Yield of Conjugated Protein Incomplete conjugation reaction.Optimize reaction conditions (e.g., molar ratio of PEG reagent to protein, pH, temperature, and reaction time).[1][2] Use fresh, high-quality PEGylation reagents.
Loss of protein during purification steps.Minimize the number of purification steps. Optimize buffer conditions to prevent protein precipitation. Consider using a purification method with high recovery rates like Size Exclusion Chromatography (SEC).[]
Presence of Unconjugated Protein Inefficient separation from the conjugated product.Employ high-resolution purification techniques like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) which can separate based on charge or hydrophobicity differences introduced by PEGylation.[][4] SEC can also be effective if there is a significant size difference.
Presence of Free this compound Inadequate removal of excess PEG reagent.Use Size Exclusion Chromatography (SEC) or ultrafiltration/diafiltration which are efficient at removing low molecular weight species. Reversed-Phase HPLC (RP-HPLC) can also be used for analytical quantification of free PEG.
Protein Aggregation High protein concentration.Work with lower protein concentrations during conjugation and purification.
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein's stability. The addition of excipients like sugars (sucrose), polyols (glycerol), or amino acids (arginine, glycine) can enhance protein stability.
Intermolecular cross-linking by bifunctional PEG reagents.While this compound is monofunctional, ensure that no bifunctional PEG impurities are present in the reagent.
Freeze-thaw cycles.Store purified protein at -80°C in the presence of a cryoprotectant like glycerol to prevent aggregation during freezing and thawing.
Multiple PEGylated Species (e.g., di-, tri-PEGylated) Reaction conditions favoring multiple PEG attachments.Optimize the molar ratio of the PEG reagent to the protein to favor mono-PEGylation.
Difficulty in separating different PEGylated forms.Ion-Exchange Chromatography (IEX) is often effective in separating species with different degrees of PEGylation due to the shielding of surface charges by the PEG chains.
Poor Resolution in Chromatography Inappropriate chromatography resin or conditions.Select a resin with the appropriate pore size for SEC or the right ligand for IEX and HIC. Optimize the gradient slope and mobile phase composition for better separation.
Polydispersity of the PEG reagent.Use a monodisperse PEG reagent if possible to reduce the heterogeneity of the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my this compound conjugated protein?

A common first step is Size Exclusion Chromatography (SEC) to remove excess, unreacted this compound and other small molecule reagents from the reaction mixture. This technique separates molecules based on their size, and the larger conjugated protein will elute before the smaller, unconjugated PEG reagent.

Q2: How can I separate the mono-PEGylated protein from unconjugated protein and multi-PEGylated species?

Ion-Exchange Chromatography (IEX) is a powerful technique for this separation. The attachment of the neutral PEG chain shields the surface charges of the protein, altering its interaction with the IEX resin. As the degree of PEGylation increases, the protein typically binds less strongly to the resin, allowing for the separation of native, mono-, and multi-PEGylated forms.

Q3: What is the role of Hydrophobic Interaction Chromatography (HIC) in purifying PEGylated proteins?

HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, and HIC can be used to separate different PEGylated species or to remove impurities. It is often used as a polishing step after an initial purification by IEX or SEC.

Q4: Can I use affinity chromatography to purify my this compound conjugated protein?

Yes, if you have a suitable affinity tag on your protein. Alternatively, the azide group itself can be used for affinity purification. This involves a "click chemistry" reaction where the azide-tagged protein is captured on a resin functionalized with a dibenzocyclooctyne (DBCO) group. The protein can then be eluted under specific conditions.

Q5: How can I quantify the amount of conjugated protein and determine the degree of PEGylation?

Several analytical techniques can be used:

  • Size Exclusion Chromatography (SEC-HPLC): Can be used to determine the relative amounts of aggregated, conjugated, and unconjugated protein.

  • Ion-Exchange Chromatography (IEX-HPLC): Can resolve and quantify different PEGylated species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to quantify the amount of free PEG and, in some cases, separate different conjugated forms.

  • Mass Spectrometry (MS): Provides precise molecular weight information, allowing for the confirmation of PEGylation and determination of the number of attached PEG chains.

Q6: My protein is prone to aggregation. What precautions should I take during purification?

To minimize aggregation, it is crucial to maintain a low protein concentration, work at an appropriate temperature (often 4°C), and use a buffer with optimal pH and ionic strength. Adding stabilizers such as arginine, sucrose, or glycerol to your buffers can also be beneficial. Avoid vigorous agitation and multiple freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the purification of PEGylated proteins using different chromatography techniques.

Table 1: Size Exclusion Chromatography (SEC) of a PEGylated Protein

AnalyteRetention Time (min)Molecular Weight (kDa)Purity (%)
Aggregate8.5>10001.5
Mono-PEGylated Protein 10.2 ~60 95.0
Unconjugated Protein12.1~403.0
Free PEG14.5~100.5

Note: Data is illustrative and will vary depending on the specific protein, PEG size, and SEC column and conditions used.

Table 2: Ion-Exchange Chromatography (IEX) of a PEGylated Lysozyme Mixture

SpeciesElution Salt Concentration (M NaCl)Resolution from Native Lysozyme
Di-PEGylated Lysozyme0.251.92
Mono-PEGylated Lysozyme 0.35 0.93
Native Lysozyme0.50-

Note: This data demonstrates the ability of IEX to separate different PEGylated species based on changes in their surface charge.

Experimental Protocols

Detailed Methodology 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the this compound conjugated protein from excess unconjugated PEG and other small molecules.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with appropriate molecular weight range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the protein's stability.

  • 0.22 µm filter for mobile phase

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: Centrifuge the conjugation reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to remove any precipitated material.

  • Injection: Inject the clarified supernatant onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The conjugated protein should elute first, followed by the unconjugated protein (if separation is sufficient), and finally the free this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the conjugated protein.

Detailed Methodology 2: Purification by Ion-Exchange Chromatography (IEX)

This protocol is suitable for separating mono-PEGylated protein from unconjugated protein and multi-PEGylated species.

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the protein of interest binds to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).

  • Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., Buffer A + 1 M NaCl).

  • 0.22 µm filters for buffers

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Exchange the buffer of the sample (e.g., from an SEC fraction) into the Binding Buffer using a desalting column or dialysis.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection: Collect fractions across the elution gradient. Typically, multi-PEGylated species will elute first, followed by mono-PEGylated, and finally the unconjugated protein.

  • Analysis: Analyze the fractions by SDS-PAGE, IEX-HPLC, and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated product.

Detailed Methodology 3: Affinity Purification using DBCO-Functionalized Resin

This protocol utilizes the azide group on the PEG chain for specific capture of the conjugated protein.

Materials:

  • DBCO-functionalized agarose or magnetic beads

  • This compound conjugated protein sample

  • Binding/Washing Buffer: PBS, pH 7.4

  • Elution Buffer: Dependent on the specific resin and protein; can involve competitive elution or a change in buffer conditions. For some systems, a mild cleavage of the linker might be necessary.

Procedure:

  • Resin Equilibration: Wash the DBCO-functionalized resin with Binding/Washing Buffer according to the manufacturer's instructions to remove any storage solutions.

  • Binding: Add the this compound conjugated protein sample to the equilibrated resin. Incubate at room temperature for 1-2 hours (or overnight at 4°C) with gentle end-over-end mixing to allow for the "click" reaction to occur.

  • Washing: Pellet the resin by centrifugation (for beads) or place the column in a collection tube. Discard the supernatant (flow-through). Wash the resin extensively with Binding/Washing Buffer to remove non-specifically bound proteins and unreacted reagents. Repeat the wash steps 3-5 times.

  • Elution: Add the Elution Buffer to the resin and incubate for a sufficient time to release the bound protein. Collect the eluate.

  • Analysis: Analyze the eluted fractions for the presence and purity of the conjugated protein using SDS-PAGE and other relevant analytical techniques.

Visualizations

experimental_workflow start Conjugation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup iex Ion-Exchange Chromatography (IEX) sec->iex Fractionation affinity Affinity Chromatography (DBCO Resin) sec->affinity Alternative Fractionation hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step analysis Purity & Identity Analysis (SDS-PAGE, MS, HPLC) hic->analysis affinity->analysis pure_product Purified Azido-PEG10-Protein analysis->pure_product

Caption: General purification workflow for this compound conjugated proteins.

troubleshooting_logic start Purification Issue Identified q1 Low Yield? start->q1 q2 Impurities Present? start->q2 q3 Protein Aggregation? start->q3 sub_q1 Incomplete Reaction or Product Loss? q1->sub_q1 sub_q2 Unconjugated Protein or Free PEG? q2->sub_q2 sub_q3 Suboptimal Buffer or High Concentration? q3->sub_q3 sol1a Optimize Reaction Conditions sub_q1->sol1a Reaction sol1b Minimize Purification Steps & Optimize Buffers sub_q1->sol1b Loss sol2a Use High-Resolution IEX or HIC sub_q2->sol2a Protein sol2b Perform SEC or Ultrafiltration sub_q2->sol2b PEG sol3a Screen Buffer pH & Ionic Strength sub_q3->sol3a Buffer sol3b Reduce Protein Concentration & Add Stabilizers sub_q3->sol3b Concentration

References

preventing side reactions with Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG10-alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a water-soluble linker containing an azide group and a terminal hydroxyl group.[1] Its primary application is in bioconjugation through "click chemistry."[2][3] The azide group allows for highly efficient and specific reactions with alkyne-containing molecules. The two main types of click chemistry reactions used are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] It is known for its high yields and rapid reaction rates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells or in vivo.

The terminal hydroxyl group can be used for further derivatization if needed.

Q2: My azide group seems to have been reduced to an amine. What could have caused this?

A common cause for the unintended reduction of an azide to an amine is the presence of certain reducing agents, particularly phosphines like Tris(2-carboxyethyl)phosphine (TCEP). This reaction is known as the Staudinger reduction. While dithiothreitol (DTT) is also a reducing agent, it is generally more compatible with azides than TCEP. If your protocol requires the reduction of disulfide bonds, consider using DTT instead of TCEP when an azide is present.

Q3: Why is a ligand like THPTA or TBTA necessary for CuAAC reactions?

In CuAAC, the active catalyst is the copper(I) oxidation state. However, Cu(I) is unstable in aqueous solutions and can readily oxidize to the inactive Cu(II) state. Furthermore, the reaction between Cu(I) and sodium ascorbate (the reducing agent) can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins.

A stabilizing ligand serves two critical functions:

  • It protects the Cu(I) from oxidation, ensuring the catalyst remains active throughout the reaction.

  • It accelerates the reaction and acts as a sacrificial reductant, protecting biomolecules from oxidative damage.

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand ideal for biological applications, while Tris-(benzyltriazolylmethyl)amine (TBTA) is also commonly used.

Q4: Can I perform a click reaction with this compound in a buffer containing primary amines, like Tris?

The azide group itself is unreactive towards primary amines like those in Tris or glycine buffers. Therefore, for click chemistry reactions (CuAAC or SPAAC), using these buffers is generally acceptable. This is a distinct advantage over amine-reactive chemistries (e.g., NHS esters), which are incompatible with such buffers.

Q5: How should I purify my final PEGylated conjugate?

Purification is essential to remove unreacted this compound, excess reagents, and any side products. The best method depends on the size and properties of your target molecule.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a highly effective and common method for separating the larger PEGylated biomolecule from smaller unreacted PEG linkers and reagents.

  • Dialysis / Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate the large conjugate from smaller impurities.

  • Ion-Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to an IEX column. This property can be exploited to separate PEGylated products from unreacted protein and even different PEGylated species.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is useful for purifying smaller biomolecules and peptides based on hydrophobicity.

Troubleshooting Guide: Copper-Catalyzed Reactions (CuAAC)

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II).- Ensure you are using a stabilizing ligand (e.g., THPTA) in a 5-fold molar excess to the copper. - Prepare the sodium ascorbate solution fresh to ensure its reducing capability. - Consider deoxygenating your buffers, although with a proper ligand this is often not strictly necessary.
2. Degradation of Biomolecule: Oxidative damage from reactive oxygen species (ROS) generated by the Cu/ascorbate system.- Always use a copper-stabilizing ligand. - Minimize reaction time by optimizing reactant concentrations. - Run the reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.
3. Insufficient Reagents. - Use a slight excess (e.g., 1.5 to 10-fold molar excess) of the this compound relative to the alkyne-modified biomolecule to drive the reaction to completion.
Precipitate Forms in Reaction 1. Poor Reagent Solubility. - Ensure all components, especially the alkyne-modified molecule, are fully dissolved in the reaction buffer. A co-solvent like DMSO or DMF may be required.
2. Copper Catalyst Precipitation. - Ensure the ligand is present and fully dissolved before adding the copper source. The ligand helps keep the copper in solution.

Troubleshooting Guide: Strain-Promoted (Copper-Free) Reactions (SPAAC)

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Slow Reaction Kinetics: SPAAC is generally slower than CuAAC. The choice of cyclooctyne significantly impacts the rate.- Increase the reaction time (e.g., incubate overnight or for 24-48 hours). - Increase the concentration of one of the reactants (typically a 1.5-fold excess of the azide-PEG). - If possible, switch to a more reactive cyclooctyne. DBCO and its derivatives generally exhibit faster kinetics than BCN.
2. Side Reaction with Thiols: Some strained alkynes can react with free thiols (e.g., cysteine residues).- If your biomolecule has reactive thiols that are not the intended target, consider temporarily blocking them or using a milder cyclooctyne.
3. Hydrolysis/Degradation of Cyclooctyne. - Ensure the cyclooctyne reagent is stored properly (typically at -20°C) and handled according to the manufacturer's instructions. Prepare stock solutions fresh if instability is suspected.

Quantitative Data Summary

The tables below provide typical starting parameters for reaction optimization.

Table 1: Typical Reaction Parameters for CuAAC

Parameter Typical Range/Value Notes Reference(s)
Alkyne:Azide Molar Ratio 1:1.1 to 1:10 A slight to moderate excess of the azide-PEG is often used to ensure complete conjugation of the biomolecule.
Final CuSO₄ Concentration 50 µM - 2 mM A starting point of 0.1 to 0.25 mM is common for bioconjugation.
CuSO₄:Ligand Ratio 1:5 A 5-fold excess of ligand is recommended to protect the catalyst and biomolecule.
Final Reducing Agent Conc. 1 - 5 mM A sufficient excess of sodium ascorbate is needed to maintain copper in the +1 state.
Solvent Aqueous Buffer (e.g., PBS), DMSO, DMF, t-BuOH/H₂O Solvent choice depends on the solubility of all reactants.
Temperature Room Temperature to 37°C Gentle heating can increase the reaction rate, but room temperature is often sufficient.

| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored. Sterically hindered substrates may require longer times. | |

Table 2: Typical Reaction Parameters for SPAAC

Parameter Typical Range/Value Notes Reference(s)
Cyclooctyne:Azide Molar Ratio 1:1.5 to 1:2 An excess of the azide-PEG is often used to compensate for slower kinetics.
Solvent Aqueous Buffer (e.g., PBS), DMSO, DMF The choice of solvent depends on reactant solubility.
Temperature Room Temperature to 37°C Reactions are typically run at physiological temperatures.

| Reaction Time | 1 - 48 hours | Reaction time is highly dependent on the reactivity of the specific cyclooctyne used. | |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-functionalized biomolecule with this compound.

Materials:

  • Alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate (Na-Ascorbate) stock solution (e.g., 100 mM in water, prepare fresh ).

  • Reaction Buffer (e.g., PBS).

Procedure:

  • Prepare Reactant Mix: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound in the reaction buffer. A 4-10 molar excess of the azide is common.

  • Prepare Catalyst Premix: In a separate tube, prepare the CuSO₄:THPTA premix. For a final reaction, add the THPTA stock solution to the CuSO₄ stock solution to achieve a 1:5 molar ratio of Cu:Ligand. Mix gently.

  • Initiate Reaction: Add the catalyst premix to the tube containing the alkyne and azide.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes. If working with sensitive biomolecules or fluorescent dyes, protect the reaction from light.

  • Purification: Purify the resulting conjugate using an appropriate method such as SEC (desalting column) to remove excess reagents.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for conjugating a cyclooctyne-functionalized biomolecule with this compound.

Materials:

  • Cyclooctyne-functionalized biomolecule (e.g., DBCO-modified) in a suitable buffer.

  • This compound.

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer.

  • Add Azide Reagent: Add this compound to the solution. A 1.5 to 2-fold molar excess is a good starting point.

  • Incubation: Gently mix the solution and incubate at the desired temperature (e.g., room temperature or 37°C). Reaction times can vary significantly (from 1 to 48 hours) depending on the cyclooctyne's reactivity.

  • Monitoring (Optional): Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method like SEC to remove unreacted this compound.

Visualizations

CuAAC_Troubleshooting start Low or No CuAAC Yield q1 Is a Cu(I) stabilizing ligand (e.g., THPTA) being used? start->q1 q2 Was the Sodium Ascorbate solution prepared fresh? q1->q2 Yes sol1 ACTION: Add a ligand (e.g., THPTA) at a 5:1 ratio to Copper. q1->sol1 No q3 Is the biomolecule known to be sensitive to oxidation? q2->q3 Yes sol2 ACTION: Prepare a fresh solution of Sodium Ascorbate immediately before use. q2->sol2 No q4 Is the molar ratio of Azide:Alkyne optimal? q3->q4 No sol3 ACTION: Minimize reaction time, run at 4°C, or ensure a protective ligand is present. q3->sol3 Yes sol4 ACTION: Increase the molar excess of the Azido-PEG reagent (e.g., 2x to 10x). q4->sol4 No end_node Re-run Experiment q4->end_node Yes (Other issues may exist) sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Competing_Reactions sub Azide-PEG10-OH + Alkyne-Biomolecule desired_path Desired Reaction: CuAAC Click Chemistry sub->desired_path side_path3 Side Reaction 3: Azide Reduction (by TCEP) sub->side_path3 If TCEP is present reagents CuSO4 + Na-Ascorbate + Ligand (THPTA) reagents->desired_path side_path1 Side Reaction 1: Oxidation of Cu(I) to Cu(II) reagents->side_path1 No Ligand or O2 present side_path2 Side Reaction 2: ROS Generation reagents->side_path2 No Ligand product Stable Triazole Conjugate desired_path->product High Yield side_product1 Inactive Catalyst side_path1->side_product1 side_product2 Damaged Biomolecule side_path2->side_product2 side_product3 Amine-PEG10-OH side_path3->side_product3

Caption: Competing reaction pathways in bioconjugation.

Caption: General experimental workflow for PEGylation and analysis.

References

Technical Support Center: Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG10-alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound at -20°C in a dry, dark environment.[1][2][3][4][5] If the compound is in a solvent, storage at -80°C is advised. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the compound into smaller, single-use volumes.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). The hydrophilic nature of the PEG spacer enhances its solubility in aqueous solutions.

Q3: How stable is the azide functional group on the PEG linker?

A3: The azide functional group is known for its high stability under a wide range of reaction conditions. This stability makes it an ideal functional group for "click chemistry" reactions, as it is less likely to participate in side reactions compared to other functional groups. However, it is important to avoid mixing azides with metals, as this can lead to the formation of highly unstable and explosive metal azides. Also, avoid using halogenated solvents like dichloromethane and chloroform in reactions with azides, as this can form dangerously unstable di- and tri-azidomethane.

Q4: What are the general safety precautions for handling organic azides like this compound?

A4: Organic azides are energetic compounds and should be handled with care. It is important to avoid exposure to heat, light, friction, and pressure, which can lead to violent decomposition. Always review the Safety Data Sheet (SDS) before use. A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.

Storage and Handling Stability

While specific kinetic data on the degradation of this compound in various solutions is not extensively published, the following table summarizes the recommended storage conditions to ensure optimal stability.

Storage ConditionSolid/NeatIn Solvent (e.g., DMSO, Water)
Long-term -20°C, desiccated, protected from light-80°C, in aliquots
Short-term (in use) Room temperature (for weighing, etc.)On ice, use freshly prepared solutions
Freeze-Thaw Cycles MinimizeAvoid repeated cycles by aliquoting

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide provides a structured approach to troubleshoot common issues when using this compound, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

G start Low or No Product Formation check_reagents Verify Reagent Quality and Concentration start->check_reagents check_reaction_setup Review Reaction Setup and Conditions start->check_reaction_setup check_purification Evaluate Purification Method start->check_purification If product is present but yield is low after purification reagent_solution • this compound degradation? • Incorrect concentration? • Alkyne partner issue? check_reagents->reagent_solution Possible Issues check_catalyst Is the Copper(I) Catalyst Active? check_reaction_setup->check_catalyst setup_solution • Insufficient mixing? • Oxygen contamination? • Incorrect solvent or pH? check_reaction_setup->setup_solution Possible Issues catalyst_solution • Copper oxidized to Cu(II)? • Insufficient reducing agent? • Ligand not used or inappropriate? check_catalyst->catalyst_solution Possible Issues purification_solution • Product loss during purification? • Inappropriate purification method? check_purification->purification_solution Possible Issues reagent_fix • Use fresh or properly stored this compound. • Confirm concentrations by NMR or other methods. • Verify alkyne partner purity and structure. reagent_solution->reagent_fix Solutions setup_fix • Ensure adequate stirring/agitation. • Degas solvents and run under inert atmosphere (Ar or N2). • Use appropriate solvent and buffer system. setup_solution->setup_fix Solutions catalyst_fix • Use a fresh solution of reducing agent (e.g., sodium ascorbate). • Ensure sufficient reducing agent is present. • Add a copper-coordinating ligand (e.g., THPTA). catalyst_solution->catalyst_fix Solutions purification_fix • Optimize purification protocol. • Consider alternative methods (e.g., SEC, dialysis, HPLC). purification_solution->purification_fix Solutions

Caption: A logical guide to troubleshooting common issues in reactions.

Problem Potential Cause Recommended Solution
Low or no product formation Degradation of this compoundUse a fresh aliquot of the reagent. Ensure proper storage conditions were maintained.
Inactive copper catalyst (oxidized to Cu(II))Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction.
Oxygen in the reaction mixtureDegas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Suboptimal reaction conditionsOptimize the concentration of reactants, catalyst, and ligand. Temperature and reaction time may also need adjustment.
Side product formation Glaser-Hay coupling (alkyne homodimerization)This is an oxidative side reaction. Ensure the reaction is thoroughly deoxygenated and run under an inert atmosphere.
Difficulty in purification Similar properties of product and starting materialsUtilize purification methods that exploit differences in size, such as Size Exclusion Chromatography (SEC) or dialysis. Ion-exchange chromatography can be used if there is a charge difference.

Experimental Protocols

Below is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. Note that this is a starting point, and optimization may be necessary for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

G prep_reagents 1. Prepare Stock Solutions • this compound • Alkyne Substrate • CuSO₄ • Sodium Ascorbate (fresh) • THPTA Ligand mix_reactants 2. Combine Reactants In a reaction vessel, mix: • this compound • Alkyne Substrate • Solvent/Buffer prep_reagents->mix_reactants add_catalyst 3. Prepare and Add Catalyst Premix • Mix CuSO₄ and THPTA ligand. • Add to the reaction mixture. mix_reactants->add_catalyst initiate_reaction 4. Initiate Reaction • Add freshly prepared Sodium Ascorbate solution. add_catalyst->initiate_reaction monitor_reaction 5. Monitor Reaction Progress • Use techniques like LC-MS or HPLC. initiate_reaction->monitor_reaction quench_purify 6. Quench and Purify • Quench with a chelating agent (e.g., EDTA). • Purify the product (e.g., SEC, dialysis, HPLC). monitor_reaction->quench_purify

Caption: A step-by-step workflow for a typical CuAAC reaction.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in your chosen solvent (e.g., 10 mM in water or DMSO).

    • Prepare a stock solution of your alkyne-functionalized molecule.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.

  • Reaction Setup (Example for 1 mL final volume):

    • In a suitable reaction vessel, combine your this compound and alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reagent, e.g., 1.1 to 1.5 equivalents, is often used).

    • Add the solvent to bring the volume to near the final desired volume.

    • Prepare a premix of the copper catalyst by combining 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this to the reaction mixture.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution.

    • If the reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (e.g., by purging with argon or nitrogen).

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation. Typical reaction times can range from 1 to 4 hours.

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC to observe the consumption of starting materials and the formation of the product.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a copper-chelating agent such as EDTA.

    • Purify the final conjugate using a method appropriate for your molecule's properties. Size exclusion chromatography (SEC) and dialysis are effective for removing small molecules like the catalyst and excess reagents from larger biomolecules.

References

Technical Support Center: Azido-PEG10-alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azido-PEG10-alcohol in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains an azide group (-N3) at one end of a 10-unit polyethylene glycol (PEG) chain, and a hydroxyl group (-OH) at the other.[1] The azide group is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[2][3] The terminal hydroxyl group can be used for further derivatization. This linker is commonly employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Q2: What are the main advantages of using an Azido-PEG linker in bioconjugation?

The PEG component of the linker enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of peptides and proteins.[5] The azide functionality offers high selectivity and stability under a wide range of reaction conditions, allowing for a highly specific and efficient conjugation process with minimal byproducts.

Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?

CuAAC requires a copper(I) catalyst to proceed at a significant rate. It is a highly efficient and regioselective reaction. However, the copper catalyst can be toxic to cells, which can be a concern for in vivo applications. SPAAC, on the other hand, is a copper-free method that utilizes a strained cyclooctyne which reacts with the azide without the need for a catalyst. This makes SPAAC more suitable for applications in living systems.

Q4: How should I store and handle this compound?

This compound should be stored at -20°C in a dry environment to prevent degradation. It is advisable to protect it from light and avoid repeated freeze-thaw cycles. When preparing solutions, it is best to make them fresh for each use.

Q5: Can the hydroxyl group of this compound interfere with the azide-alkyne cycloaddition reaction?

The hydroxyl group is generally not reactive under the conditions used for azide-alkyne cycloaddition and therefore should not interfere with the primary conjugation reaction. The hydroxyl group can be used for subsequent modifications if desired.

Troubleshooting Guide

Low or No Conjugation Yield
Potential Cause Recommended Solution
Inactive Copper Catalyst (Cu(I) oxidized to Cu(II)) Generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Use a stabilizing ligand such as TBTA or THPTA. Ensure all buffers and solutions are degassed to remove oxygen.
Insufficient Catalyst Concentration The optimal copper concentration is typically between 50 and 200 µM for bioconjugation reactions. It may be necessary to empirically determine the optimal concentration for your specific system.
Poor Quality or Degraded Reagents Use high-purity this compound and alkyne-modified biomolecule. Prepare fresh solutions of reagents, especially the sodium ascorbate reducing agent, for each experiment.
Inappropriate Reaction Buffer Avoid buffers containing primary amines (e.g., Tris) if you are performing a prior NHS-ester conjugation step. For the click reaction, phosphate, carbonate, or HEPES buffers at a pH of 6.5-8.0 are generally compatible.
Presence of Inhibitors Some functional groups on the biomolecule or impurities in the reaction mixture can chelate the copper catalyst. Increasing the ligand concentration or performing a buffer exchange of the biomolecule before conjugation may help.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered. Consider using a longer PEG linker if this is suspected to be an issue.
Protein Aggregation During or After Conjugation
Potential Cause Recommended Solution
High Protein Concentration Work with a lower protein concentration. The optimal concentration should be determined empirically for each protein.
Suboptimal Reaction Conditions Optimize the pH and temperature of the reaction. The addition of stabilizing excipients such as sugars (sucrose), polyols (glycerol), or certain amino acids (arginine) can help prevent aggregation.
Intermolecular Cross-linking This is more of a concern with bifunctional PEGs. With this compound, ensure the biomolecule is properly functionalized with the alkyne to avoid side reactions.
Increased Surface Hydrophobicity The addition of the PEG linker can sometimes alter the surface properties of the protein. The hydrophilic nature of the PEG10 chain should generally help to mitigate this, but if aggregation is observed, the addition of non-ionic surfactants at low concentrations may be beneficial.
Presence of Alcohols in the Formulation Alcohols can in some cases induce partial protein unfolding and subsequent aggregation. If alcohols are present in any of the reagent solutions, their final concentration in the reaction mixture should be minimized.
Side Product Formation
Potential Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by the oxidation of the Cu(I) catalyst to Cu(II). Ensure a sufficient concentration of the reducing agent (e.g., sodium ascorbate) and maintain an oxygen-free environment.
Reaction with Cysteine Residues Under certain CuAAC conditions, a reaction between the alkyne, azide, and free thiols from cysteine residues can occur, leading to thiotriazole formation. If this is a concern, consider reversible blocking of free thiols or using a copper-free click chemistry approach.
Modification of Amino Acid Residues The combination of a copper catalyst and ascorbate can generate reactive oxygen species that may lead to the oxidation of certain amino acid residues like histidine and arginine. The use of a stabilizing ligand and aminoguanidine can help to mitigate this.

Experimental Protocols

General Workflow for this compound Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Alkyne-Modified Biomolecule E Combine Biomolecule and this compound A->E B Prepare this compound Solution B->E C Prepare Catalyst and Ligand Solutions F Add Catalyst/Ligand Premix C->F D Prepare Reducing Agent Solution (Fresh) G Initiate with Reducing Agent D->G E->F F->G H Incubate (Room Temp, 1-4h) G->H I Quench Reaction (Optional) H->I J Purify Conjugate (e.g., SEC, Dialysis) I->J K Analyze Conjugate (e.g., LC-MS, SDS-PAGE) J->K

General workflow for bioconjugation.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound

This protocol is a starting point and may require optimization for your specific protein and application.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Degassed buffers

  • Purification system (e.g., size-exclusion chromatography column)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in degassed DMSO or water.

    • CuSO₄: Prepare a 20 mM stock solution in degassed water.

    • THPTA: Prepare a 50 mM stock solution in degassed water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water. This solution must be prepared fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL) in a degassed reaction buffer.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is a good starting point.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.

  • Purification:

    • Remove unreacted this compound, catalyst, and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use LC-MS to confirm the identity and purity of the conjugate and to determine the degree of PEGylation.

Troubleshooting Workflow for Low Conjugation Yield

G Start Low Conjugation Yield CheckCatalyst Is the Copper Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents of High Quality and Freshly Prepared? CheckCatalyst->CheckReagents Yes OptimizeCatalyst Optimize Catalyst and Ligand Concentration. Use Fresh Reducing Agent. CheckCatalyst->OptimizeCatalyst No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes ReplaceReagents Use New Batches of Reagents. Prepare Fresh Solutions. CheckReagents->ReplaceReagents No CheckInhibitors Are there Potential Inhibitors in the Reaction? CheckConditions->CheckInhibitors Yes OptimizeConditions Optimize pH, Temperature, and Reaction Time. CheckConditions->OptimizeConditions No PurifyBiomolecule Perform Buffer Exchange of Biomolecule. Increase Ligand Concentration. CheckInhibitors->PurifyBiomolecule Yes

Troubleshooting low yield.

Quantitative Data Summary

The following tables provide typical ranges for reaction parameters in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. These values should be considered as a starting point and may require optimization for your specific system.

Table 1: Typical Reaction Component Concentrations

ComponentConcentration RangeNotes
Alkyne-Modified Biomolecule10 µM - 1 mMDependent on the solubility and availability of the biomolecule.
This compound1.5 - 20 molar excessA higher excess can drive the reaction to completion but may complicate purification.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMFor bioconjugation, lower concentrations (50-200 µM) are often preferred to minimize protein damage.
Ligand (e.g., THPTA)1 - 5 molar excess over copperA ligand is crucial for stabilizing the Cu(I) catalyst and protecting the biomolecule.
Reducing Agent (Sodium Ascorbate)5 - 20 molar excess over copperShould be in sufficient excess to reduce all Cu(II) and scavenge any dissolved oxygen.

Table 2: Typical Reaction Conditions

ParameterRangeNotes
pH 6.5 - 8.0The optimal pH can be substrate-dependent.
Temperature Room Temperature (20-25°C)Gentle heating (30-40°C) can sometimes increase the reaction rate, but may also promote protein denaturation or aggregation.
Reaction Time 1 - 12 hoursReaction progress should be monitored to determine the optimal time.
Solvent Aqueous buffers (Phosphate, HEPES)Co-solvents like DMSO or DMF can be used at low percentages to aid in the solubility of hydrophobic reagents.

References

Technical Support Center: Improving the Efficiency of Azido-PEG10-alcohol Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG10-alcohol labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic linker molecule featuring a terminal azide (-N3) group and a terminal hydroxyl (-OH) group, connected by a 10-unit polyethylene glycol (PEG) spacer.[1][2] The azide group allows for highly specific covalent bond formation with alkyne-containing molecules through "click chemistry".[3] The PEG chain enhances solubility and reduces steric hindrance, while the hydroxyl group can be used for further derivatization.[1] Its primary application is in bioconjugation, where it's used to link molecules such as proteins, peptides, or drugs.[4]

Q2: Which "click chemistry" reaction should I use with this compound: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?

A2: The choice between CuAAC and SPAAC depends on your biomolecule's sensitivity and your experimental setup.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction. However, the copper(I) catalyst can be toxic to living cells and may cause degradation of sensitive biomolecules like proteins through the generation of reactive oxygen species.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method is copper-free, making it ideal for applications in living systems and with sensitive biomolecules. It utilizes strained cyclooctynes like DBCO or BCN. Generally, DBCO reacts faster than BCN.

Q3: Does the terminal hydroxyl group on this compound interfere with the click reaction?

A3: The terminal hydroxyl group on this compound is generally not reactive under the mild conditions of both CuAAC and SPAAC reactions and does not require protection. Its primary purpose is to provide a functional handle for potential further modifications after the initial click chemistry conjugation.

Q4: How can I purify my biomolecule after labeling with this compound?

A4: Purification is crucial to remove unreacted PEG linker and other reagents. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger labeled biomolecule from the smaller, unreacted PEG linker.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by PEGylation.

  • Dialysis or Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to remove small molecules.

Troubleshooting Guide

Low Labeling Efficiency
Potential Cause Recommended Solution Citation
(CuAAC) Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ.
(CuAAC) Catalyst Inhibition/Biomolecule Degradation Copper ions can be sequestered by certain amino acid residues or cause oxidative damage. Use a copper-chelating ligand such as THPTA or BTTAA to protect the catalyst and the biomolecule.
(SPAAC) Low Reactivity of Cyclooctyne Reaction rates vary between different strained alkynes. For faster kinetics, consider using a DBCO-functionalized molecule over a BCN-functionalized one.
Suboptimal pH The efficiency of many conjugation reactions is pH-dependent. For reactions targeting primary amines on proteins, a pH range of 7.2-9.0 is generally recommended.
Steric Hindrance The accessibility of the azide or alkyne on your biomolecule may be limited. Consider using a longer PEG linker to reduce steric hindrance.
Incorrect Molar Ratio of Reactants An insufficient excess of one reactant can lead to incomplete labeling. For protein labeling, a 20-fold molar excess of the PEG reagent is a common starting point.
Poor Solubility of Reagents
Potential Cause Recommended Solution Citation
PEG Reagent Precipitation Many PEG linkers have limited solubility in aqueous buffers. Prepare a concentrated stock solution of the this compound in an organic solvent like DMSO or DMF and add it slowly to the aqueous reaction mixture while vortexing.

Quantitative Data Summary

Table 1: Comparison of SPAAC Reagents

ReagentRelative Reactivity with AzidesKey CharacteristicsCitation
DBCO HigherFaster reaction kinetics.
BCN LowerSmaller size, less lipophilic, and simpler to synthesize.

Table 2: Typical Reaction Conditions for CuAAC Bioconjugation

ParameterRecommended ConditionNotesCitation
Azide:Alkyne Molar Ratio 1:1 to 1.5:1A slight excess of one reactant can drive the reaction to completion.
Copper Source CuSO₄·5H₂O with Sodium AscorbateIn situ generation of active Cu(I) catalyst.
Ligand THPTA, BTTAAProtects catalyst and biomolecule; a 5:1 ligand to copper ratio is often used.
Solvent Aqueous buffer (e.g., PBS pH 7.4), often with a co-solvent like DMSO or t-BuOH.Co-solvents can help with the solubility of reagents.
Temperature Room TemperatureGentle heating (e.g., 37°C) can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS).

Experimental Protocols

Protocol 1: Copper-Catalyzed this compound Labeling of an Alkyne-Modified Protein (CuAAC)

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., SEC column)

Methodology:

  • Prepare Reagents:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein solution.

    • Add the desired molar excess of the this compound stock solution (e.g., 20-fold excess).

    • Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions. Let it sit for a few minutes.

    • Add the copper/ligand premix to the reaction mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Purification:

    • Purify the labeled protein from unreacted reagents using a suitable method such as size exclusion chromatography.

Protocol 2: Strain-Promoted this compound Labeling of a DBCO-Modified Protein (SPAAC)

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF

  • Purification system (e.g., SEC column)

Methodology:

  • Prepare Reagents:

    • Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, add the DBCO-modified protein solution.

    • Add the desired molar excess of the this compound stock solution (e.g., 5 to 20-fold excess).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C. The reaction can be gently agitated.

  • Purification:

    • Purify the labeled protein from the unreacted this compound using a suitable method such as size exclusion chromatography.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Alk_Prot Alkyne-modified Protein in Buffer Mix Combine Protein, Azido-PEG, and Cu/Ligand Premix Alk_Prot->Mix Az_PEG This compound in DMSO/DMF Az_PEG->Mix Cu_Ligand CuSO4 + THPTA (Premix) Cu_Ligand->Mix Ascorbate Fresh Sodium Ascorbate Initiate Add Ascorbate to Initiate Ascorbate->Initiate Mix->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Final_Product Labeled Protein Purify->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Reagent Preparation cluster_reaction_spaac Reaction cluster_purification_spaac Purification DBCO_Prot DBCO-modified Protein in Buffer Mix_spaac Combine Protein and Azido-PEG DBCO_Prot->Mix_spaac Az_PEG_spaac This compound in DMSO/DMF Az_PEG_spaac->Mix_spaac Incubate_spaac Incubate at RT or 4°C (2-12 hours) Mix_spaac->Incubate_spaac Purify_spaac Purify via SEC or Dialysis Incubate_spaac->Purify_spaac Final_Product_spaac Labeled Protein Purify_spaac->Final_Product_spaac

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic Start Low Labeling Efficiency Reaction_Type Which Reaction? Start->Reaction_Type CuAAC CuAAC Reaction_Type->CuAAC CuAAC SPAAC SPAAC Reaction_Type->SPAAC SPAAC Check_Catalyst Check Catalyst Activity (Fresh Ascorbate?) CuAAC->Check_Catalyst Check_Cyclooctyne Consider Cyclooctyne Reactivity (DBCO > BCN) SPAAC->Check_Cyclooctyne Add_Ligand Add/Optimize Ligand (e.g., THPTA) Check_Catalyst->Add_Ligand Check_pH Optimize pH Add_Ligand->Check_pH Check_Cyclooctyne->Check_pH Check_Ratio Optimize Molar Ratios Check_pH->Check_Ratio Check_Solubility Improve Reagent Solubility (Co-solvent?) Check_Ratio->Check_Solubility Success Improved Efficiency Check_Solubility->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Removal of Copper Catalyst from Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing copper catalysts from click chemistry (CuAAC) reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

ProblemPotential CauseRecommended Solution
Persistent blue or green color in the organic layer after extraction. Incomplete removal of copper salts.- Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).[1] - Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase.[1] - For products stable in basic conditions, washing with aqueous ammonia can be effective.[1]
Low product yield after purification. - Product precipitation along with copper salts. - Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin).[1]- Optimize the pH during precipitation to selectively precipitate the copper salt.[1] - Before using a scavenger resin on a large scale, test a small sample to ensure the product is not retained. - During chromatography, choose a solvent system that ensures good solubility and elution of your product.
Emulsion formation during liquid-liquid extraction. High concentration of salts or surfactants in the reaction mixture.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture to force phase separation. - Filter the mixture through a pad of Celite.
Product degradation during copper removal. - Harsh pH conditions during extraction or precipitation. - Oxidation of sensitive functional groups.- Use buffered solutions for extraction to maintain a neutral pH. - Purge solutions with nitrogen or argon to minimize exposure to oxygen, especially if the product is air-sensitive.
The scavenger resin is not effectively removing the copper catalyst. - Insufficient amount of scavenger. - Poor mixing of the resin with the reaction mixture. - The copper is in an oxidation state that is not efficiently scavenged by the chosen resin.- Use a larger excess of the scavenger resin. - Ensure vigorous stirring to maintain the resin in suspension. - Confirm that your workup conditions are compatible with the scavenger's mechanism for binding Cu(I) vs. Cu(II).
My click chemistry product is insoluble in common organic solvents, making extraction and purification difficult. - The product may be highly polar or have strong intermolecular interactions. - The product may be a polymer that is only soluble in specific solvent systems.- Precipitation/Trituration: If the product is a solid, it can sometimes be purified by precipitating it from the reaction mixture and then washing the solid with a solvent in which the copper salts are soluble but the product is not. - Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away. - Dialysis: For water-soluble polymers or biomolecules, dialysis is an excellent option. - Copper-Free Click Chemistry: Consider redesigning the synthesis to use copper-free click chemistry to avoid this purification challenge.

Comparison of Copper Removal Methods

The following table summarizes common methods for copper catalyst removal, with their typical efficiencies.

MethodTypical Copper Removal EfficiencyAdvantagesDisadvantagesBest Suited For
Chelation with EDTA Wash 80-95%Simple, inexpensive, and widely available.May require multiple washes for high efficiency; can be difficult to remove all EDTA post-treatment.Small organic molecules soluble in organic solvents.
Chelating Resins (e.g., Chelex, Cuprisorb™) >95%High efficiency and selectivity for copper. Resins can be regenerated and reused.Can be more expensive than simple chelation; potential for non-specific binding of the product, especially biomolecules.Reactions where very low residual copper is required; suitable for a range of product types.
Silica/Alumina Filtration 70-90%Quick and easy for removing bulk copper salts.May not achieve very low copper levels; potential for product adsorption on the solid phase.Rapid, initial purification of small organic molecules.
Precipitation VariableCan be effective for large-scale reactions.May not be quantitative; potential for product co-precipitation.Reactions where the product is highly soluble and copper salts can be selectively precipitated.
Dialysis Variable (depends on biomolecule size and dialysis volume/time)Gentle method that also allows for buffer exchange.Can be time-consuming and may not achieve complete removal alone.Purification of biomolecules and water-soluble polymers.

Detailed Experimental Protocols

Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA

This protocol is suitable for organic-soluble small molecules.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M EDTA solution (pH 8)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the EDTA wash (steps 3-4) one to two more times, or until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.

  • Wash the organic layer with an equal volume of brine to aid in drying.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Protocol 2: Copper Removal Using a Chelating Resin

This protocol is effective for achieving very low levels of residual copper.

Materials:

  • Crude product containing residual copper, dissolved in a suitable solvent

  • Chelating resin (e.g., Chelex-100, SiliaMetS Thiourea)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Resin Preparation: If necessary, pre-wash the chelating resin according to the manufacturer's instructions. This often involves washing with water and the reaction solvent.

  • Dissolve the crude product in a suitable solvent.

  • Incubation: Add the chelating resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used.

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The progress can be monitored by the disappearance of color from the solution.

  • Filtration: Once the desired level of copper removal is achieved, filter the mixture to remove the scavenger resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.

Protocol 3: Copper Removal from Biomolecules by Dialysis

This protocol is ideal for purifying proteins, nucleic acids, and other macromolecules.

Materials:

  • Sample containing the biomolecule and copper catalyst

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS)

  • EDTA

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and prepare according to the manufacturer's instructions (this often involves boiling in a solution of sodium bicarbonate and EDTA).

  • Sample Loading: Load the sample into the prepared dialysis tubing and seal both ends, leaving some space for the buffer to enter.

  • First Dialysis: Place the sealed dialysis bag in a large beaker containing the dialysis buffer with 1-10 mM EDTA. The volume of the dialysis buffer should be at least 100 times the volume of the sample. Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with fresh EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule.

Visualizations

G start Start: Crude Click Reaction Mixture product_type What is the nature of the product? start->product_type small_molecule Small Organic Molecule product_type->small_molecule Small Molecule biomolecule Biomolecule / Polymer product_type->biomolecule Biomolecule/ Polymer solubility Is the small molecule soluble in organic solvents? small_molecule->solubility dialysis Dialysis with EDTA biomolecule->dialysis sec Size Exclusion Chromatography biomolecule->sec soluble Yes solubility->soluble Yes insoluble No (Water Soluble) solubility->insoluble No extraction Liquid-Liquid Extraction with EDTA soluble->extraction resin Chelating Resin soluble->resin silica Silica/Alumina Filtration soluble->silica spe Solid-Phase Extraction (C18) insoluble->spe end Purified Product extraction->end resin->end silica->end spe->end dialysis->end sec->end

Caption: Decision tree for selecting a copper removal method.

G cluster_resin Chelating Resin Bead resin_bead Solid Support (e.g., Polystyrene) chelating_group Chelating Group (e.g., Iminodiacetic Acid) resin_bead->chelating_group Covalently Attached copper_ion Cu²⁺ Ion copper_ion->chelating_group Binds to Chelating Group product Desired Product

Caption: Mechanism of copper removal by a chelating resin.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the copper catalyst from my click reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Furthermore, the presence of copper can affect the stability and purity of the final product.

Q2: What are the most common methods for removing copper catalysts from click chemistry reactions?

A2: The most common methods include:

  • Chelation and Extraction: Using a chelating agent like EDTA in an aqueous solution to form a water-soluble complex with copper, which is then removed by liquid-liquid extraction.

  • Solid-Phase Scavenging: Utilizing solid supports with chelating properties, such as chelating resins (e.g., Chelex, Cuprisorb™), which bind the copper and can be removed by filtration.

  • Filtration: Passing the crude product solution through a pad of silica gel or neutral alumina can effectively remove copper salts.

  • Precipitation: In some cases, copper can be precipitated out of the reaction mixture, for example, by using sodium thiosulfate.

  • Dialysis: This is a preferred method for purifying biomolecules, where the smaller copper ions and complexes are removed through a semi-permeable membrane.

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.

Q4: How can I quantify the amount of residual copper in my sample?

A4: Several analytical techniques can be used to determine the concentration of residual copper, including:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for trace metal analysis.

  • Atomic Absorption Spectroscopy (AAS): A common and reliable technique for quantifying metal ions.

  • Colorimetric Assays: Using specific reagents that form a colored complex with copper, which can be quantified by UV-Vis spectroscopy.

Q5: Can I use copper-free click chemistry to avoid this purification step?

A5: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click" reaction that does not require a copper catalyst. This is an excellent alternative for applications where the presence of copper is a major concern, particularly in biological systems.

Q6: What is the purpose of a ligand in the click reaction, and does it affect copper removal?

A6: Ligands, such as TBTA or THPTA, are used to stabilize the Cu(I) oxidation state, which is the active catalytic species in the click reaction. The ligand can sometimes make the copper more difficult to remove as it forms a stable complex. However, the methods described above are generally effective at removing these copper-ligand complexes.

References

Technical Support Center: Characterization of Azido-PEG10-alcohol Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the characterization of Azido-PEG10-alcohol conjugates using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula for this compound is C20H41N3O10, which corresponds to a monoisotopic molecular weight of approximately 483.56 g/mol .[1]

Q2: What are the common adducts observed for this compound in mass spectrometry?

A2: In positive ion mode, you can typically expect to see protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts. The formation of these adducts is common for PEG-containing molecules.[2] The specific adducts observed can depend on the solvent system and the cleanliness of the sample and instrument.

Q3: What are the characteristic fragmentation patterns for this compound?

A3: The fragmentation of this compound will show characteristics of both the PEG chain and the azide functional group. A key fragmentation pathway for the azide group is the neutral loss of nitrogen gas (N₂), resulting in a mass difference of approximately 28 Da.[3] The PEG backbone typically fragments via cleavage of the C-O or C-C bonds, leading to a series of peaks separated by the mass of the ethylene glycol monomer unit (44 Da).

Q4: Which ionization technique is better for analyzing this compound, ESI or MALDI?

A4: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of PEG conjugates.[4][5]

  • ESI-MS is often coupled with liquid chromatography (LC) for online separation and is sensitive to the formation of multiple charge states, which can complicate spectra for larger PEG chains.

  • MALDI-TOF-MS is often preferred for polymer analysis as it typically produces singly charged ions, leading to simpler spectra. The choice will depend on the specific experimental setup and the information required.

Q5: How can I avoid PEG contamination in my mass spectrometry analysis?

A5: PEG is a common contaminant in mass spectrometry. To avoid contamination, it is crucial to use high-purity solvents, avoid plastic containers and labware that can leach PEG, and ensure that all glassware is thoroughly cleaned with appropriate solvents. Be mindful of potential sources of PEG in your experimental workflow, such as detergents or other reagents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Low sample concentration.2. Poor ionization efficiency.3. Instrument not properly tuned or calibrated.1. Concentrate the sample.2. Optimize ionization source parameters (e.g., spray voltage, source temperature).3. Tune and calibrate the mass spectrometer using an appropriate standard.
Complex Spectra with Multiple Peaks 1. Presence of multiple adducts (e.g., H⁺, Na⁺, K⁺).2. For ESI, formation of multiple charge states.3. Sample heterogeneity or impurities.1. Modify the mobile phase to favor the formation of a single adduct type (e.g., by adding a specific salt).2. For ESI, use charge-stripping agents or optimize source conditions to favor lower charge states.3. Purify the sample using techniques like HPLC before MS analysis.
Peak at M-28 Observed In-source or post-source decay of the azide group.This is a characteristic fragmentation of azide-containing compounds due to the loss of N₂. This can be confirmed by observing the disappearance of this fragment after a successful "click" reaction, which converts the azide to a more stable triazole.
Broad Peaks or Poor Resolution 1. High polydispersity of the PEG conjugate.2. Suboptimal mass spectrometer settings.3. Contaminants in the sample or on the column.1. This is inherent to many polymer samples. Ensure the mass analyzer has sufficient resolution.2. Adjust mass spectrometer settings to improve resolution.3. Ensure proper sample preparation and column maintenance.
Mass Inaccuracy Instrument requires calibration.Perform a mass calibration using a suitable standard across the desired mass range.
Baseline Noise or Drift 1. Contaminated mobile phase or instrument.2. Unstable spray in ESI.3. Detector settings not optimized.1. Use fresh, high-purity solvents and flush the system.2. Check for clogs and ensure a stable and consistent spray.3. Adjust detector settings to minimize noise.

Quantitative Data

The expected m/z values for common adducts of this compound (Monoisotopic MW ≈ 483.28) are summarized below.

AdductChemical FormulaChargeCalculated m/z
[M+H]⁺ [C₂₀H₄₁N₃O₁₀ + H]⁺+1484.29
[M+Na]⁺ [C₂₀H₄₁N₃O₁₀ + Na]⁺+1506.27
[M+K]⁺ [C₂₀H₄₁N₃O₁₀ + K]⁺+1522.24

Experimental Protocols

Sample Preparation for ESI-MS
  • Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the intended mobile phase as the diluent.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Mass Range: 100 - 2000 m/z.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
  • Matrix Selection: Dithranol or 2,5-dihydroxybenzoic acid (DHB) are common matrices for PEG analysis.

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of the matrix in an appropriate solvent (e.g., THF or acetone).

    • Prepare a 1 mg/mL solution of the this compound conjugate in a suitable solvent (e.g., water or acetonitrile).

    • Mix the matrix and analyte solutions in a 10:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire spectra in positive ion reflectron mode.

    • The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start This compound Conjugate dissolve Dissolve in appropriate solvent (e.g., ACN/H2O) start->dissolve dilute Dilute to final concentration (e.g., 10 µM) dissolve->dilute lc_separation LC Separation (Optional, for ESI) dilute->lc_separation Inject Sample ionization Ionization lc_separation->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition spectral_analysis Spectral Analysis (Identify m/z, adducts, fragments) data_acquisition->spectral_analysis characterization Characterization (Confirm MW, purity) spectral_analysis->characterization

Caption: Experimental workflow for the mass spectrometric characterization of this compound conjugates.

References

storage and handling best practices for Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG10-alcohol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule. It consists of a ten-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility.[1][2] One terminus of the PEG chain is functionalized with an azide group (-N₃), a key component for "click chemistry" reactions. The other end features a terminal hydroxyl group (-OH), which can be used for further chemical modifications.[1][2]

Q2: What are the primary applications of this compound?

The azide group makes this compound ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are fundamental to click chemistry. These reactions are widely used for bioconjugation, such as linking molecules to proteins, peptides, or other biomolecules.[1] The hydroxyl group can be further derivatized or replaced, adding to its versatility in creating complex molecular structures for drug delivery, proteomics, and materials science.

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. Key recommendations are summarized in the table below.

ParameterRecommendationRationale
Storage Temperature -20°C for long-term storage.Minimizes potential degradation of the molecule.
Form Store as a neat oil or solid. If in solvent, store at -80°C for extended periods.Solvents can introduce contaminants or participate in side reactions over time.
Moisture Keep container tightly sealed and store in a desiccated environment.Moisture can lead to hydrolysis or other unwanted reactions. Allow the vial to warm to room temperature before opening to prevent condensation.
Light Protect from light.While not always explicitly stated for this specific molecule, it is good practice for complex organic molecules to prevent potential photochemical degradation.
Freeze-Thaw Cycles Avoid frequent freeze-thaw cycles.Repeated changes in temperature can degrade the compound. Aliquot into smaller, single-use vials if necessary.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents, including:

  • Water

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound, particularly in the context of click chemistry reactions.

Issue 1: Low or No Product Yield in Click Chemistry Reaction

  • Possible Cause 1: Inactive this compound.

    • Troubleshooting Steps:

      • Verify Storage: Confirm that the reagent has been stored correctly at -20°C and protected from moisture.

      • Control Reaction: Perform a small-scale control reaction with a known, reliable alkyne-containing molecule to test the azide's reactivity.

  • Possible Cause 2: Issues with Reaction Conditions.

    • Troubleshooting Steps:

      • Catalyst (for CuAAC): Ensure the copper(I) catalyst is freshly prepared or has been stored under anaerobic conditions to prevent oxidation to the inactive copper(II) state. The use of a reducing agent like sodium ascorbate is crucial to maintain the copper in its active Cu(I) form.

      • Ligand: The choice of ligand for the copper catalyst can significantly impact reaction efficiency. Ensure the ligand is appropriate for your reaction system.

      • Solvent: Use high-purity, anhydrous solvents when possible, especially for the stock solution of the PEG reagent.

      • pH: For reactions in aqueous buffers, maintain the pH within the optimal range for your specific reaction. For many bioconjugation reactions, a pH of 7.2-8.5 is common.

      • Oxygen: Deoxygenate your reaction mixture, as oxygen can lead to the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction.

Issue 2: Unwanted Side Products

  • Possible Cause: Alkyne Homocoupling.

    • Troubleshooting Steps:

      • Deoxygenate: Thoroughly degas all solutions to minimize dissolved oxygen.

      • Optimize Catalyst/Ligand Concentration: Use the minimum effective concentration of the copper catalyst and an appropriate ligand to suppress this side reaction.

  • Possible Cause: Reaction with Other Functional Groups.

    • Troubleshooting Steps:

      • Azide Stability: The azide group is generally stable but can be sensitive to strong acids and reducing agents like DTT and TCEP. Ensure your reaction buffer is free of these components if the azide needs to remain intact.

      • Protecting Groups: If your reaction partners contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Issue 3: Difficulty in Purifying the Final Product

  • Possible Cause: Excess PEG Reagent.

    • Troubleshooting Steps:

      • Optimize Stoichiometry: Carefully control the molar ratio of the this compound to your other reactant. A slight excess of the PEG reagent may be necessary to drive the reaction to completion, but a large excess will complicate purification.

      • Purification Method: Utilize appropriate purification techniques such as size exclusion chromatography (SEC) or dialysis to separate the larger PEGylated product from smaller, unreacted starting materials.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline; specific concentrations and reaction times may need to be optimized for your particular substrates.

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Catalyst Preparation:

    • Prepare a stock solution of a copper(II) salt (e.g., CuSO₄) in water.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the alkyne and azide.

    • Add the ligand solution to the reaction mixture.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Purification:

    • Once the reaction is complete, purify the product using a suitable method such as chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagent Prepare this compound Stock Solution combine Combine Reactants prep_reagent->combine prep_substrate Prepare Alkyne-Substrate Stock Solution prep_substrate->combine prep_catalyst Prepare Catalyst/Ligand Solutions (for CuAAC) initiate Initiate Reaction (add catalyst/reducing agent) prep_catalyst->initiate combine->initiate monitor Monitor Reaction Progress (TLC, LC-MS) initiate->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete purify Purify Product (e.g., Chromatography) quench->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Caption: General workflow for a typical bioconjugation reaction using this compound.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_solution Potential Solutions start Low/No Product Yield check_storage Verify Storage Conditions (-20°C, desiccated) start->check_storage check_catalyst Check Catalyst Activity (freshly prepared?) start->check_catalyst control_rxn Run Control Reaction check_storage->control_rxn control_rxn->check_catalyst Control Succeeds solution_reagent Use Fresh Reagent control_rxn->solution_reagent Control Fails check_solvent Verify Solvent Purity/Anhydrousness check_catalyst->check_solvent check_ph Optimize pH check_solvent->check_ph deoxygenate Deoxygenate Reaction Mixture check_ph->deoxygenate solution_conditions Optimize Reaction Setup deoxygenate->solution_conditions

References

Validation & Comparative

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis Featuring Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the choice of a linker molecule is a critical determinant of therapeutic success. Among the most versatile and widely utilized linkers are polyethylene glycol (PEG) chains. The length of this hydrophilic spacer can profoundly influence the physicochemical and pharmacological properties of a bioconjugate, impacting its solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile. This guide provides a comprehensive comparison of Azido-PEG10-alcohol with other PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

This compound is a heterobifunctional linker featuring a 10-unit polyethylene glycol chain.[1][2] One terminus is capped with an azide group, which is highly effective for bioorthogonal "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC and SPAAC respectively).[3][4] The other end presents a hydroxyl group, which can be further modified for conjugation to various molecules.[1] This specific linker provides a balance of hydrophilicity and a defined spacer length, making it a valuable tool in constructing complex bioconjugates.

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length is often a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue. Conversely, very long PEG linkers may introduce steric hindrance, potentially impeding the interaction of the conjugated molecule with its target, which can lead to decreased in vitro potency.

The hydrophilicity of PEG linkers also plays a crucial role in mitigating aggregation, especially when dealing with hydrophobic drug payloads in ADCs. By increasing the overall solubility of the conjugate, PEGylation allows for higher drug-to-antibody ratios (DARs) without compromising stability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates, particularly ADCs. It is important to note that these results are derived from different experimental systems, and direct comparisons should be made with caution.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Molecule Type PEG Linker Length Key Pharmacokinetic Finding Reference
Affibody-Drug ConjugateNo PEGHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa PEG2.5-fold half-life extension compared to no PEG.
Affibody-Drug Conjugate10 kDa PEG11.2-fold half-life extension compared to no PEG.
Antibody-Drug ConjugatePEG2, PEG4Shorter plasma exposure.
Antibody-Drug ConjugatePEG8, PEG12, PEG24Increased plasma and tumor exposures, and lower plasma clearances. ADCs with 8, 12, and 24 PEG units had significantly higher tumor to plasma exposure ratios.
Table 2: Impact of PEG Linker Length on Efficacy and Cytotoxicity
Molecule Type PEG Linker Length Key Efficacy/Cytotoxicity Finding Reference
Affibody-Drug Conjugate4 kDa PEGIn vitro cytotoxicity reduced by approximately 6.5-fold compared to no PEG.
Affibody-Drug Conjugate10 kDa PEGIn vitro cytotoxicity reduced by approximately 22.5-fold compared to no PEG, but this was compensated by the prolonged half-life, resulting in the strongest tumor growth inhibition in vivo.
Antibody-Drug ConjugateNon-PEGylated11% decrease in tumor weight.
Antibody-Drug ConjugatePEG2, PEG435-45% decrease in tumor weights.
Antibody-Drug ConjugatePEG8, PEG12, PEG2475-85% reduction in tumor weights, indicating optimal efficacy in this range.
Folate-Linked Liposomal Doxorubicin2 kDa, 5 kDaLess effective in tumor size reduction.
Folate-Linked Liposomal Doxorubicin10 kDaTumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers, suggesting enhanced tumor targeting and drug delivery.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different PEG linker technologies. Below are representative protocols for key experiments used to assess the performance of bioconjugates with varying PEG linker lengths.

Pharmacokinetic Analysis
  • Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

  • Animal Model: Typically, rodents such as mice (e.g., Balb/c) or rats are used.

  • Procedure:

    • Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h) post-injection.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates.

    • Calculate pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) using appropriate software.

Biodistribution Study
  • Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

  • Animal Model: Tumor-xenograft models (e.g., mice bearing subcutaneous tumors) are commonly used.

  • Procedure:

    • Administer radiolabeled (e.g., with ¹²⁵I, ¹¹¹In, or ⁸⁹Zr) or fluorescently-labeled conjugates intravenously to tumor-bearing mice.

    • At predetermined time points (e.g., 24h, 48h, 72h), euthanize the animals.

    • Harvest organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) and weigh them.

    • Measure the radioactivity or fluorescence in each organ.

    • Express the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy (Antitumor) Study
  • Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.

  • Animal Model: Tumor-xenograft models are used.

  • Procedure:

    • Inoculate mice with cancer cells to establish tumors.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control according to a specific dosing schedule.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the drug conjugate in killing cancer cells.

  • Procedure:

    • Culture target cancer cell lines in appropriate media.

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the conjugates with different PEG linker lengths.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Calculate the half-maximal inhibitory concentration (IC50) for each conjugate.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of ADCs with Varying PEG Linker Lengths QC Quality Control (e.g., DAR, Purity) Synthesis->QC Cytotoxicity Cytotoxicity Assay (IC50 Determination) QC->Cytotoxicity Stability Plasma Stability Assay QC->Stability PK Pharmacokinetic Study (Half-life, Clearance) QC->PK Biodistribution Biodistribution Study (Tumor & Organ Uptake) PK->Biodistribution Efficacy Efficacy Study (Tumor Growth Inhibition) Biodistribution->Efficacy

References

A Head-to-Head Comparison: Azido-PEG-Alcohol vs. Azido-PEG-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of biomolecules. Among the diverse array of functionalized PEGs, Azido-PEG-Alcohol and Azido-PEG-NHS Ester stand out as popular choices for introducing an azide group, a versatile handle for subsequent "click" chemistry reactions. While both molecules share the common feature of an azide moiety, their terminal functional groups—a hydroxyl group in the former and an N-hydroxysuccinimide (NHS) ester in the latter—dictate vastly different conjugation strategies, efficiencies, and applications. This guide provides an objective comparison of their performance, supported by experimental considerations, to aid researchers in selecting the optimal reagent for their specific needs.

Chemical Structure and Core Properties

At a fundamental level, the distinction between these two PEG linkers lies in their reactive ends. The Azido-PEG-NHS ester is an "activated" molecule, primed for direct reaction with primary amines. In contrast, the hydroxyl group of Azido-PEG-alcohol is relatively inert and requires chemical activation before it can be conjugated to most biomolecules.

FeatureAzido-PEG-AlcoholAzido-PEG-NHS Ester
Terminal Functional Groups Azide (-N₃), Hydroxyl (-OH)Azide (-N₃), N-Hydroxysuccinimide Ester
Primary Reactivity The hydroxyl group requires activation for conjugation. The azide group is available for click chemistry.[1][2][3]The NHS ester directly and efficiently reacts with primary amines (-NH₂).[4][5]
Solubility Generally soluble in water and organic solvents.Soluble in organic solvents like DMSO and DMF, and can be diluted in aqueous buffers.
Storage Typically stored at -20°C. Relatively stable.Moisture-sensitive. Recommended to store at -20°C with a desiccant.

Reactivity and Conjugation Workflow

The most significant difference between these two reagents is the workflow required to achieve conjugation. Azido-PEG-NHS ester offers a streamlined, one-step process, while Azido-PEG-alcohol necessitates a multi-step approach.

Azido-PEG-NHS Ester: The Direct Approach

Azido-PEG-NHS esters are designed for the straightforward labeling of proteins, peptides, and other molecules bearing primary amines. The NHS ester reacts with the amine to form a stable amide bond, a reaction that proceeds efficiently at a physiological to slightly alkaline pH (7.2-9). However, the NHS ester is susceptible to hydrolysis, which is a competing reaction that can reduce conjugation efficiency, particularly in dilute protein solutions or at a high pH.

G cluster_workflow One-Step Conjugation Workflow biomolecule Biomolecule (with -NH₂) reaction Amine-Reactive Conjugation (pH 7.2-9) biomolecule->reaction azido_peg_nhs Azido-PEG-NHS Ester azido_peg_nhs->reaction final_product Azide-Functionalized Biomolecule reaction->final_product

A streamlined, one-step workflow for bioconjugation using Azido-PEG-NHS ester.

Azido-PEG-Alcohol: A Versatile Precursor

The hydroxyl group of Azido-PEG-alcohol is not inherently reactive towards common biological functional groups like amines or carboxylic acids. Therefore, a preliminary activation step is required. This typically involves converting the hydroxyl group into a more reactive species, such as a tosylate, mesylate, or even an NHS ester, which can then react with the target biomolecule. This two-step process offers greater flexibility, as the activated alcohol can be tailored to react with different functional groups, but it also introduces additional complexity, purification steps, and potential for lower overall yield.

G cluster_workflow Multi-Step Conjugation Workflow azido_peg_oh Azido-PEG-Alcohol activation Activation Step (e.g., Tosylation) azido_peg_oh->activation activated_peg Activated Azido-PEG activation->activated_peg conjugation Conjugation Reaction activated_peg->conjugation biomolecule Biomolecule (with target group) biomolecule->conjugation final_product Azide-Functionalized Biomolecule conjugation->final_product

A multi-step workflow is required for bioconjugation using Azido-PEG-alcohol.

Performance Comparison

The choice between these two linkers often comes down to a trade-off between convenience and flexibility.

ParameterAzido-PEG-AlcoholAzido-PEG-NHS Ester
Conjugation Steps Multiple (Activation + Conjugation)Single Step
Reaction Efficiency Dependent on the efficiency of both the activation and conjugation steps. Overall yield may be lower.Generally high, but can be reduced by hydrolysis of the NHS ester.
Reaction Conditions Conditions vary depending on the activation chemistry used.Typically pH 7.2-9 in amine-free buffers (e.g., PBS, borate).
Versatility High. The hydroxyl group can be converted to a variety of functional groups, allowing for different conjugation strategies.Low. Primarily reactive towards primary amines.
Ease of Use More complex, requiring expertise in chemical modification.Straightforward and easy to use for standard protein labeling.
Stability of Reagent Generally stable.Moisture-sensitive, requiring careful handling and storage.

Applications: When to Choose Which?

The distinct properties of each linker make them suitable for different applications.

Choose Azido-PEG-NHS Ester for:

  • Direct and rapid labeling of proteins and peptides: It is the go-to choice for attaching an azide group to antibodies, enzymes, and other proteins for subsequent click chemistry.

  • Surface modification of amine-functionalized materials: It can be used to easily introduce azide groups onto surfaces for the immobilization of other molecules.

  • Applications where a simple, one-step protocol is desired.

Choose Azido-PEG-Alcohol for:

  • Multi-step synthesis of complex bioconjugates: It serves as a versatile building block where the hydroxyl group can be used for further chemical transformations.

  • Development of PROTACs and Antibody-Drug Conjugates (ADCs): It is often used as a linker in the synthesis of these therapeutic modalities.

  • Situations where an NHS ester is not suitable: For example, when the target molecule lacks primary amines or when the reaction conditions for NHS ester chemistry are not compatible with the biomolecule's stability.

  • Attachment to surfaces via the hydroxyl group, leaving the azide available for click chemistry.

Experimental Protocols

Protocol 1: Labeling an Antibody with Azido-PEG-NHS Ester

This protocol provides a general procedure for labeling an antibody. The molar excess of the PEG reagent may need to be optimized for the specific antibody and desired degree of labeling.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.

  • Prepare the PEG Solution: Immediately before use, dissolve the Azido-PEG-NHS Ester in DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 20-fold molar excess of the dissolved Azido-PEG-NHS Ester to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by using a desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by conjugating a fluorescent alkyne and measuring the absorbance.

Protocol 2: Two-Step Conjugation of a Protein using Azido-PEG-Alcohol

This protocol describes a representative two-step process involving the activation of the hydroxyl group to a tosylate, followed by reaction with a primary amine on a protein. This method is more involved and requires careful control of reaction conditions.

Part A: Activation of Azido-PEG-Alcohol

Materials:

  • Azido-PEG-Alcohol

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Azido-PEG-Alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0°C and add triethylamine (approx. 1.5 equivalents).

  • Activation: Slowly add p-Toluenesulfonyl chloride (approx. 1.2 equivalents) dissolved in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the Azido-PEG-Tosylate.

  • Characterization: Confirm the successful tosylation using ¹H NMR and mass spectrometry.

Part B: Conjugation of Azido-PEG-Tosylate to a Protein

Materials:

  • Azido-PEG-Tosylate

  • Protein in a suitable buffer (e.g., borate buffer, pH 8.5-9.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Solutions: Dissolve the Azido-PEG-Tosylate in a minimal amount of a water-miscible organic solvent like DMF. Prepare the protein solution in the reaction buffer.

  • Reaction: Add the desired molar excess of the dissolved Azido-PEG-Tosylate to the protein solution.

  • Incubation: Incubate the reaction at room temperature or 37°C for several hours to overnight, with gentle mixing. The optimal time and temperature should be determined empirically.

  • Purification: Purify the PEGylated protein from excess reagents using a desalting column or dialysis.

  • Characterization: Analyze the final conjugate to determine the degree of PEGylation.

Conclusion

The choice between Azido-PEG-Alcohol and Azido-PEG-NHS Ester is fundamentally a decision between versatility and convenience. For researchers seeking a rapid and reliable method for introducing azide groups onto amine-containing biomolecules, the Azido-PEG-NHS Ester is the clear choice, offering a streamlined one-step protocol. Conversely, for those engaged in multi-step synthetic strategies or requiring a PEG linker that can be adapted for various conjugation chemistries, the Azido-PEG-Alcohol serves as an invaluable and versatile precursor, albeit at the cost of a more complex workflow. A thorough understanding of the project's specific requirements, including the nature of the biomolecule, the desired final construct, and the available synthetic expertise, will ultimately guide the optimal selection.

References

The Strategic Advantage of a PEG10 Spacer in Bioconjugate Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in a bioconjugate, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), is a critical component that significantly influences the therapeutic's overall efficacy, safety, and pharmacokinetic profile. The choice of the spacer within the linker is a key design consideration. Polyethylene glycol (PEG) spacers have become a cornerstone in linker technology due to their ability to favorably modulate the physicochemical properties of bioconjugates. This guide provides an objective comparison of the advantages of using a mid-length PEG10 spacer, supported by experimental data, and contrasts its performance with other common linker alternatives.

Core Advantages of PEG Spacer Integration

The incorporation of a PEG spacer into a linker, particularly for bioconjugates with hydrophobic payloads, offers several key advantages over simpler alkyl chains. These benefits primarily stem from PEG's inherent hydrophilicity, flexibility, and biocompatibility. A PEG10 spacer, consisting of ten repeating ethylene glycol units, often provides an optimal balance of these properties.

Key Advantages:

  • Enhanced Hydrophilicity and Solubility : Many potent cytotoxic drugs and small molecule inhibitors are hydrophobic, leading to a high propensity for aggregation when conjugated to a biologic.[1][2] The hydrophilic nature of a PEG10 spacer increases the overall water solubility of the conjugate, mitigating aggregation and improving its stability in aqueous solutions.[2]

  • Reduced Aggregation : ADC aggregation is a critical quality attribute to control, as it can lead to loss of efficacy and increased immunogenicity.[3] Hydrophobic interactions between payloads on different antibody molecules can drive this aggregation. A PEG10 spacer effectively shields the hydrophobic payload, reducing these interactions and minimizing the formation of aggregates.[4]

  • Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy to improve the PK profile of therapeutic agents. The flexible PEG10 chain creates a hydrodynamic "shield" around the conjugate, which can lead to:

    • Longer Circulation Half-Life : By increasing the hydrodynamic radius, PEGylation reduces renal clearance.

    • Slower Plasma Clearance : ADCs with PEG linkers consistently show slower clearance from the bloodstream, leading to prolonged exposure.

    • Increased Overall Exposure (AUC) : The extended circulation time results in a greater area under the curve (AUC), allowing for more of the therapeutic to reach the target site.

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of a PEG10 spacer provides adequate distance between the biologic (e.g., antibody) and the payload. This separation is crucial to prevent the payload from interfering with the binding of the antibody to its target antigen, thus preserving its biological activity.

Comparative Analysis: PEG10 vs. Other Linkers

The selection of the optimal linker is a balance between enhancing physicochemical and pharmacokinetic properties while maintaining potent biological activity. A PEG10 spacer sits in a "goldilocks" zone for many applications, offering a favorable compromise compared to shorter or longer PEG chains and non-PEG linkers.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing key performance metrics for bioconjugates with different linker types. While data for PEG10 is often interpolated from trends observed with PEG8 and PEG12, the trends are informative for rational linker design.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker SpacerRelative ClearanceRelative Half-Life (t½)Relative Overall Exposure (AUC)
Alkyl Chain HighShortLow
PEG4 ModerateIncreasedIncreased
PEG8 LowSignificantly IncreasedSignificantly Increased
PEG10 (Inferred) Low Significantly Increased Significantly Increased
PEG12 LowSignificantly IncreasedSignificantly Increased
PEG24 Very LowSubstantially IncreasedSubstantially Increased

Data synthesized from multiple sources showing general trends. A threshold effect is often seen around PEG8-PEG12, where further increases in length provide diminishing returns on PK improvement and may negatively impact potency.

Table 2: Impact of Linker on In Vitro Cytotoxicity (IC50)

Linker SpacerRelative IC50Comments
Alkyl Chain BaselineMay be limited by poor solubility and aggregation.
PEG4 Similar to BaselineMinimal impact on potency.
PEG8 Similar to BaselineGenerally maintains high potency.
PEG10 (Inferred) Similar to Baseline / Slight Increase Expected to maintain high potency with minimal steric hindrance.
PEG12 Similar to Baseline / Slight IncreasePotency may start to decrease slightly with longer chains.
PEG24 IncreasedLonger chains can sometimes lead to reduced cytotoxicity due to steric hindrance affecting payload release or target interaction.

Data synthesized from multiple sources. The effect on cytotoxicity can be context-dependent, influenced by the payload, target, and cell line.

Visualizing the Concepts

To further illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG10 Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Cytotoxicity

ADC Mechanism of Action

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation POI_Ligand Select POI Ligand Linker_Design Design PEG10 Linker POI_Ligand->Linker_Design E3_Ligand Select E3 Ligand E3_Ligand->Linker_Design Synthesis Synthesize PROTAC Linker_Design->Synthesis Ternary_Complex Ternary Complex Formation Assay Synthesis->Ternary_Complex Degradation Western Blot for Protein Degradation Ternary_Complex->Degradation Cytotoxicity Cell Viability Assay (IC50) Degradation->Cytotoxicity PK_Study Pharmacokinetic Study in Mice Cytotoxicity->PK_Study Efficacy_Study Tumor Xenograft Efficacy Study PK_Study->Efficacy_Study

PROTAC Development Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used in the comparison of bioconjugates with different linkers.

Protocol 1: ADC Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC formulation.

Materials:

  • ADC sample with PEG10 linker and relevant controls (e.g., non-PEGylated ADC, naked antibody).

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0.

  • Sample Buffer: Formulation buffer of the ADC.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC samples to a final concentration of 1 mg/mL in the sample buffer.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.

  • Chromatography: Run the SEC method, monitoring the eluent at 280 nm. The separation is based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation is calculated as: % Aggregation = (Area_aggregate / (Area_aggregate + Area_monomer)) * 100

  • Comparison: Compare the % aggregation of the ADC with the PEG10 linker to the controls. A lower percentage indicates improved stability.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line (e.g., NCI-N87).

  • Antigen-negative control cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ADC with PEG10 linker and controls.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the existing medium in the wells with 100 µL of the diluted ADC solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters (e.g., clearance, half-life, AUC) of an ADC.

Materials:

  • Female immunodeficient mice (e.g., NSG mice), 6-8 weeks old.

  • ADC with PEG10 linker.

  • Dosing vehicle (e.g., sterile PBS).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Anesthesia (e.g., isoflurane).

  • Analytical method for ADC quantification in plasma (e.g., ELISA or LC-MS/MS).

Procedure:

  • Acclimatization: Acclimate the mice to the facility for at least one week before the study.

  • Dosing: Administer the ADC to a cohort of mice via intravenous (IV) injection (e.g., through the tail vein) at a specified dose (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 25-50 µL) from a subset of mice at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) post-injection. Serial sampling from the same animal is preferred to reduce biological variability.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Quantification: Measure the concentration of the total antibody or ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the concentration-time curve (AUC).

  • Comparison: Compare the PK parameters of the ADC with the PEG10 linker to ADCs with other linkers to assess the impact on in vivo disposition.

Conclusion

The strategic incorporation of a PEG10 spacer in linker design offers a powerful tool for optimizing the performance of advanced biotherapeutics like ADCs and PROTACs. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetics, a PEG10 linker can significantly widen the therapeutic window. While the optimal linker length is ultimately dependent on the specific antibody, payload, and target, a mid-length PEG spacer like PEG10 often provides a superior balance of properties compared to simple alkyl chains or very short/long PEG chains. The experimental protocols provided herein offer a framework for the systematic evaluation and rational design of next-generation bioconjugates.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design. The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1][] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1]

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their drug release strategy.[3] Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[3]

Cleavable Linkers: These linkers incorporate a chemically or enzymatically labile bond that is stable in systemic circulation but is cleaved under specific conditions prevalent in tumor cells or the tumor microenvironment. This controlled release can be triggered by:

  • Enzymes: Peptide-based linkers, such as the widely used valine-citrulline (vc) motif, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in cancer cells.

  • pH: Acid-sensitive linkers, like those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Redox Potential: Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.

Non-Cleavable Linkers: These linkers form a stable covalent bond, typically a thioether bond, between the antibody and the payload. The release of the payload is a more protracted process that requires the ADC to be internalized by the target cell and trafficked to the lysosome. Within the lysosome, the entire antibody is degraded by proteases, releasing the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.

Key Differences at a Glance

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Enzymatic cleavage, pH-mediated hydrolysis, or reduction in the tumor microenvironment or within the cell.Proteolytic degradation of the antibody in the lysosome.
Released Payload Unmodified, potent payload.Payload attached to the linker and an amino acid residue.
Bystander Effect High potential for a bystander effect if the released payload is membrane-permeable.Limited to no bystander effect as the released payload-linker-amino acid complex is often charged and membrane-impermeable.
Plasma Stability Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.Generally exhibit higher plasma stability, leading to a more favorable safety profile.
Efficacy in Heterogeneous Tumors Potentially higher due to the killing of adjacent antigen-negative cells (bystander effect).Potentially lower as efficacy is restricted to antigen-positive cells.
Dependence on Internalization Can be effective without internalization if cleavage occurs in the tumor microenvironment.Absolutely dependent on ADC internalization and lysosomal trafficking.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3HER20.03 nM
Trastuzumab-mc-MMAFNon-cleavable (mc)SK-BR-3HER20.25 nM
Anti-CD79b-vc-MMAECleavable (vc)Jeko-1CD79b~1 ng/mL
Anti-CD79b-tandem-cleavageCleavable (novel)Jeko-1CD79b~1 ng/mL
In Vivo Efficacy
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation
Anti-CD79b-vc-MMAECleavable (vc)Jeko-1 xenograftSingle doseSignificant tumor growth delay
Anti-CD79b-tandem-cleavageCleavable (novel)Jeko-1 xenograftSingle doseSimilar efficacy to vc-MMAE
Trastuzumab-DM1Non-cleavable (SMCC)KPL-4 (HER2+) xenograft15 mg/kgTumor regression
Plasma Stability
ADC ConstructLinker TypeSpeciesTime Point% Intact ADCCitation
Anti-CD79b-vc-MMAECleavable (vc)Rat7 days~60%
Anti-CD79b-tandem-cleavageCleavable (novel)Rat7 days>80%
ITC6104RO (VC-PABC linker)Cleavable (vc)Mouse7 daysUnstable
ITC6103RO (OHPAS linker)Cleavable (novel)Mouse7 daysStable

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specified duration (e.g., 72-120 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

  • Administer the treatments intravenously at a specified dose and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive and antigen-negative cancer cells at a defined ratio. The antigen-negative cells are typically labeled with a fluorescent marker for identification.

  • Treat the co-culture with the ADC.

  • After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations.

  • A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

Visualizing the Mechanisms

Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Cell ADC_circ ADC (Stable) ADC_tumor ADC ADC_circ->ADC_tumor Tumor Targeting Cleavage Linker Cleavage (Enzymes, Low pH, High GSH) ADC_tumor->Cleavage Internalization or Extracellular Trigger Payload Free Payload Cleavage->Payload Bystander Bystander Killing (Antigen-Negative Cell) Payload->Bystander Diffusion Target_Cell Antigen-Positive Target Cell Payload->Target_Cell Induces Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

NonCleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_circ ADC (Highly Stable) ADC_endo ADC Internalization ADC_circ->ADC_endo Tumor Targeting & Binding Lysosome Lysosomal Degradation of Antibody ADC_endo->Lysosome Released_Complex Payload-Linker- Amino Acid Complex Lysosome->Released_Complex Apoptosis Induces Apoptosis Released_Complex->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

ADC_Comparison_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Cleavable ADC with Cleavable Linker Plasma_Stability Plasma Stability Assay ADC_Cleavable->Plasma_Stability Cytotoxicity Cytotoxicity Assay ADC_Cleavable->Cytotoxicity Bystander Bystander Effect Assay ADC_Cleavable->Bystander ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Plasma_Stability ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Bystander Efficacy Xenograft Efficacy Study Plasma_Stability->Efficacy Cytotoxicity->Efficacy Bystander->Efficacy Data_Analysis Comparative Data Analysis & Lead Selection Efficacy->Data_Analysis Toxicity Toxicology Study Toxicity->Data_Analysis

References

A Comparative Guide: CuAAC vs. SPAAC for Azido-PEG10-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugation and material science, the choice of ligation chemistry is critical for success. Among the most powerful tools in the chemist's arsenal are the "click" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for reactions involving Azido-PEG10-alcohol, supported by experimental data and detailed protocols.

Performance Comparison: CuAAC vs. SPAAC

The decision between CuAAC and SPAAC hinges on the specific requirements of the application, primarily balancing the need for speed and efficiency against biocompatibility.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method known for its rapid reaction rates and high yields.[1] The use of a copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide, like this compound.[2] This method is generally less sensitive to the steric and electronic properties of the reactants, making it a versatile option for a broad range of molecules.[1] However, the key drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its use in living systems.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click reaction. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with an azide without the need for a catalyst. This makes SPAAC highly biocompatible and ideal for applications in live cells and in vivo studies. While SPAAC offers this significant advantage, its reaction kinetics are generally slower than CuAAC, and the choice of the cyclooctyne is crucial for achieving optimal efficiency.

Data Presentation

The following tables summarize typical reaction conditions and performance metrics for CuAAC and SPAAC reactions involving PEG-azides, which can be extrapolated for this compound.

Table 1: Typical Reaction Conditions for CuAAC with PEG-Azides

ParameterTypical ConditionsNotes
Reactants Azido-PEG, Terminal AlkyneMolar ratio typically 1:1 to 1.5:1 (Azide:Alkyne).
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess.
Ligand THPTA, TBTAUsed to stabilize the Cu(I) catalyst and improve reaction efficiency.
Solvent DMSO, t-BuOH/H₂O, DMFChoice depends on reactant solubility.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursDependent on reactants and conditions.

Table 2: Typical Reaction Conditions for SPAAC with PEG-Azides

ParameterTypical ConditionsNotes
Reactants Azido-PEG, Cyclooctyne (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.3), DMSO, DMFChosen based on the solubility of the reactants.
Temperature 4°C to 37°CReactions are typically performed at or below physiological temperatures.
Reaction Time 2 to 48 hoursCan be longer than CuAAC, depending on the cyclooctyne used.

Table 3: Quantitative Comparison of CuAAC and SPAAC

FeatureCuAACSPAACReferences
Reaction Rate Very Fast (104 - 105 M-1s-1)Moderate to Fast (10-1 - 103 M-1s-1)
Biocompatibility Lower (due to copper cytotoxicity)High (copper-free)
Yield Generally High to QuantitativeGenerally High
Side Reactions Glaser-Hay coupling (alkyne homocoupling)Thiol-yne side reactions with cysteine-containing proteins.
Reagent Cost Lower (alkynes are less expensive)Higher (strained cyclooctynes are more expensive)

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general starting point and may require optimization for specific substrates and applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of t-BuOH and H₂O, or DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen degassed solvent.

  • Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and a stock solution of THPTA in water. Just before use, prepare a premix of the copper and ligand. A common ratio is 1:5 copper to ligand.

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix. The final copper concentration is typically in the range of 50-250 µM.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper. The product can then be purified using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for SPAAC with this compound

This protocol outlines a general procedure for a copper-free click reaction.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized molecule)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and the cyclooctyne.

  • Incubation: Incubate the reaction mixture. Reaction times can range from 2 to 48 hours at temperatures between 4°C and 37°C, depending on the specific cyclooctyne used.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS, or NMR).

  • Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is required. If needed, purification can be achieved by methods such as size-exclusion chromatography or dialysis.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_azide Dissolve this compound and Alkyne mix Combine reactants and catalyst prep_azide->mix prep_catalyst Prepare Cu(I) catalyst premix (CuSO4 + Ligand + Reductant) prep_catalyst->mix react Incubate at RT mix->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor quench Quench reaction (optional) monitor->quench purify Purify product (Chromatography, Dialysis) quench->purify

Caption: Experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification (if necessary) prep_reactants Dissolve this compound and Strained Alkyne mix Combine reactants prep_reactants->mix react Incubate at RT or 37°C mix->react monitor Monitor reaction progress (LC-MS, SDS-PAGE) react->monitor purify Purify product (SEC, Dialysis) monitor->purify

Caption: Experimental workflow for a SPAAC reaction.

CuAAC_vs_SPAAC cluster_c CuAAC cluster_s SPAAC start This compound Reaction c_alkyne Terminal Alkyne start->c_alkyne s_alkyne Strained Alkyne (e.g., DBCO) start->s_alkyne c_reaction Fast Reaction Rate High Yield c_alkyne->c_reaction c_catalyst Cu(I) Catalyst c_catalyst->c_reaction c_issue Potential Cytotoxicity c_reaction->c_issue s_reaction Moderate Reaction Rate High Yield s_alkyne->s_reaction s_catalyst No Catalyst s_catalyst->s_reaction s_advantage High Biocompatibility s_reaction->s_advantage

Caption: Logical comparison of CuAAC and SPAAC pathways.

References

A Comparative Guide to Site-Specific Protein Modification: Validation of Azido-PEG10-Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving site-specific modification of proteins is paramount for developing next-generation therapeutics, diagnostics, and research tools. The ability to attach moieties like polyethylene glycol (PEG) at a precise location on a protein can enhance its therapeutic properties, such as increasing its hydrodynamic size, extending its in vivo circulation half-life, and reducing immunogenicity.[1]

This guide provides a comprehensive comparison of site-specific protein modification using Azido-PEG10-alcohol, a bifunctional linker, with alternative methods. We will delve into the experimental data, detailed protocols, and visual workflows to offer an objective assessment of its performance. This compound contains an azide group for bioorthogonal "click" chemistry and a hydroxyl group that can be further functionalized, offering a versatile tool for protein engineering.[2][3]

Comparison of Site-Specific Protein Modification Techniques

The choice of a protein modification strategy depends on several factors, including the desired site of modification, the nature of the protein, and the intended application. Here, we compare the this compound approach, which relies on click chemistry, with other prominent site-specific modification techniques.

FeatureThis compound (via Click Chemistry)Sortase-Mediated Ligation (SML)N-terminal TransaminationUnnatural Amino Acid (UAA) Incorporation
Principle Two-step process: introduction of an azide or alkyne handle onto the protein, followed by a highly specific cycloaddition reaction with the corresponding PEG linker.Enzymatic ligation of a protein with a C-terminal LPXTG recognition motif to a molecule containing an N-terminal oligo-glycine motif.[4][5]Chemical conversion of the N-terminal amine to a ketone or aldehyde, which can then be reacted with an alkoxyamine-functionalized PEG.Genetic encoding of an amino acid with a bioorthogonal handle (e.g., an azide or alkyne) at a specific site, followed by reaction with the corresponding PEG linker.
Specificity High, dependent on the method of introducing the bioorthogonal handle.High, specific to the N- or C-terminus of the protein.High, specific to the N-terminus.Very high, codon-specific incorporation.
Efficiency Generally high yields, particularly with copper-catalyzed azide-alkyne cycloaddition (CuAAC). Strain-promoted azide-alkyne cycloaddition (SPAAC) offers good yields without a cytotoxic copper catalyst.Can be limited by reaction equilibrium; however, optimized protocols and engineered sortase variants can improve yields to 74-95%.Can be variable depending on the protein and reaction conditions.High incorporation efficiency can be achieved with optimized expression systems.
Versatility Broadly applicable to various sites if the bioorthogonal handle can be introduced. The azide group is small and generally non-perturbing.Limited to the termini of the protein unless internal recognition sites are engineered.Limited to the N-terminus.Highly versatile, as the UAA can be incorporated at virtually any position.
Reagents Requires a bioorthogonal handle on the protein and a corresponding functionalized PEG. CuAAC requires a copper catalyst and a reducing agent.Requires a sortase enzyme and specific recognition motifs on the protein and the modifying molecule.Requires a transamination reagent and an alkoxyamine-PEG.Requires a modified tRNA, tRNA synthetase, and the specific UAA, in addition to the functionalized PEG.
Potential Drawbacks CuAAC can be cytotoxic due to the copper catalyst, limiting its use in living systems. Some strained alkynes used in SPAAC can have off-target reactivity with thiols.The sortase enzyme needs to be expressed and purified. The recognition tag remains on the protein product.The chemical conditions for transamination might affect protein stability.Can lead to lower protein expression yields. The UAA and the genetic engineering machinery can be costly.

Quantitative Data Summary

Table 1: Comparison of CuAAC and SPAAC for Protein Labeling

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally faster than SPAAC.Slower kinetics compared to CuAAC.
Labeling Efficiency Often higher, leading to greater product yield in a shorter time. A proteomics study identified 229 proteins using CuAAC versus 188 with SPAAC.Can achieve high yields, but may require longer reaction times or higher concentrations of reagents.
Biocompatibility Limited due to the cytotoxicity of the copper(I) catalyst.Highly biocompatible as it does not require a metal catalyst, making it suitable for live-cell and in vivo applications.
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.Some strained cyclooctynes can react with thiols, leading to off-target labeling.
Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.Strained cyclooctynes can be significantly more expensive.

Experimental Protocols

Protocol 1: Site-Specific Modification of a Protein with this compound via SPAAC

This protocol describes the labeling of a protein containing a site-specifically incorporated strained alkyne (e.g., DBCO) with this compound.

Materials:

  • Protein-DBCO conjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for dissolving this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the Protein-DBCO conjugate at a concentration of 1-5 mg/mL in Reaction Buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., PBS).

  • Analysis: Analyze the purified PEGylated protein by SDS-PAGE and mass spectrometry to confirm the modification and determine the efficiency.

Protocol 2: Validation and Quantification of PEGylation by RP-HPLC

This protocol outlines a general method for separating and quantifying the native protein, PEGylated protein, and free PEG using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified sample from the PEGylation reaction

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC system with a C4 or C18 column suitable for protein separations

  • UV detector set to 280 nm

Procedure:

  • Sample Preparation: Dilute the purified PEGylation reaction sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unreacted protein will typically elute first, followed by the PEGylated protein, which will have a longer retention time due to the increased hydrophobicity from the PEG chain.

    • Quantify the amount of each species by integrating the area under the respective peaks. The percentage of PEGylation can be calculated as: (Area of PEGylated protein peak / (Area of native protein peak + Area of PEGylated protein peak)) * 100

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_modification Protein Modification cluster_conjugation PEGylation Reaction cluster_validation Validation & Analysis Protein Protein Bioorthogonal_Handle Introduction of Bioorthogonal Handle (e.g., Alkyne) Protein->Bioorthogonal_Handle Genetic or Chemical Method Modified_Protein Modified Protein Bioorthogonal_Handle->Modified_Protein Click_Reaction Click Chemistry (SPAAC or CuAAC) Modified_Protein->Click_Reaction Azido_PEG This compound Azido_PEG->Click_Reaction PEGylated_Protein_Mix Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG) Click_Reaction->PEGylated_Protein_Mix Purification Purification (e.g., SEC) PEGylated_Protein_Mix->Purification Analysis Analysis (SDS-PAGE, HPLC, MS) Purification->Analysis Validated_Product Validated PEGylated Protein Analysis->Validated_Product comparison_pathways cluster_start cluster_azido_peg This compound Approach cluster_sml Sortase-Mediated Ligation cluster_uaa UAA Incorporation cluster_end Target_Protein Target Protein Introduce_Handle Introduce Alkyne/Azide Target_Protein->Introduce_Handle Add_Tag Add LPXTG Tag Target_Protein->Add_Tag Genetic_Engineering Incorporate UAA Target_Protein->Genetic_Engineering Click_Chem Click Chemistry Introduce_Handle->Click_Chem Final_Product Site-Specifically Modified Protein Click_Chem->Final_Product SML_Reaction Sortase A Ligation Add_Tag->SML_Reaction SML_Reaction->Final_Product Bioorthogonal_Reaction Bioorthogonal Reaction Genetic_Engineering->Bioorthogonal_Reaction Bioorthogonal_Reaction->Final_Product

References

The Unyielding Bond: Assessing the Superior Stability of Triazole Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of a molecule is paramount. The covalent linkage holding a bioconjugate together is a critical determinant of its efficacy and safety. In the landscape of bioconjugation chemistries, the 1,2,3-triazole ring, forged through the Nobel Prize-winning "click chemistry," has emerged as a gold standard, renowned for its exceptional stability. This guide provides an objective comparison of the triazole linkage's performance against other common chemical bonds, supported by experimental data and detailed methodologies, to inform the rational design of robust and reliable bioconjugates.

The 1,2,3-triazole linkage is widely recognized for its remarkable resistance to a broad spectrum of chemical and biological challenges.[1][2][3] Formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC), this five-membered heterocyclic ring is not merely a passive linker but an active contributor to the overall robustness of a bioconjugate.[1][4] Its inherent aromaticity and the strength of its constituent bonds render it highly stable against hydrolysis, enzymatic degradation, and oxidative or reductive conditions.

Comparative Stability of Common Bioconjugation Linkages

The choice of linkage can mean the difference between a successful therapeutic and a failed candidate. The following table summarizes the stability of the triazole linkage in comparison to other frequently used bonds in bioconjugation, highlighting its superior resilience in physiologically relevant conditions.

Linkage TypeFormation ChemistryGeneral Stability ProfileStability in Human Plasma (Half-life)Key Considerations
1,2,3-Triazole Azide-Alkyne Cycloaddition (Click Chemistry)Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions.> 1 week (generally considered a permanent, non-cleavable linkage)The gold standard for stability, offering a bio-inert and robust connection.
Amide Amine-Carboxylic Acid CondensationVery High: Extremely stable to hydrolysis and enzymatic degradation.> 7 daysA very stable bond, but its formation can sometimes require harsher conditions or coupling agents that may not be suitable for all biomolecules.
Thioether Michael Addition (e.g., Maleimide-Thiol)High: Generally stable, but the succinimide ring in maleimide-derived thioethers can undergo hydrolysis or a retro-Michael reaction, leading to deconjugation.Variable: Can range from hours to days depending on the specific maleimide chemistry. N-aryl maleimides show improved stability over N-alkyl maleimides.Prone to thiol exchange with endogenous thiols like glutathione, which can lead to off-target effects.
Oxime Aldehyde/Ketone + AminooxyModerate to High: More stable than hydrazones, particularly at acidic pH.Several daysHydrolytically stable under physiological conditions but can be susceptible to cleavage under certain acidic conditions.
Hydrazone Aldehyde/Ketone + HydrazineLow to Moderate: pH-sensitive and prone to hydrolysis, especially at acidic pH.Hours to a few days at physiological pH.Often used as a cleavable linker for drug delivery, designed to release a payload in the acidic environment of endosomes or lysosomes.
Ester Alcohol + Carboxylic AcidLow: Susceptible to hydrolysis by esterases present in plasma and tissues.Minutes to hoursCommonly employed in prodrugs where rapid cleavage is desired to release the active compound.
Disulfide Thiol-Thiol Oxidation or Thiol-Disulfide ExchangeLow (in reducing environments): Readily cleaved by reducing agents such as glutathione, which is abundant intracellularly.Variable, generally unstable in the reducing environment of the cytoplasm.Utilized as a cleavable linker for intracellular drug delivery, leveraging the high intracellular glutathione concentration.

Experimental Protocols for Assessing Linker Stability

To empirically validate the stability of a chosen linkage, a series of well-defined experiments are essential. The following are detailed methodologies for key stability assays.

In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in a simulated physiological environment.

Objective: To determine the rate of degradation or cleavage of a bioconjugate upon incubation in human plasma.

Materials:

  • Test bioconjugate

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test bioconjugate in a suitable buffer (e.g., PBS).

  • Incubate the test bioconjugate in human plasma at a final concentration of 1 µM at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins and halt enzymatic activity.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.

  • Calculate the half-life (t½) of the bioconjugate by plotting the natural logarithm of the percentage of remaining bioconjugate against time.

Hydrolytic Stability Assay (pH Stress)

This assay evaluates the stability of the linkage to acid and base-catalyzed hydrolysis.

Objective: To determine the degradation rate of a bioconjugate at different pH values.

Materials:

  • Test bioconjugate

  • Buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of the test bioconjugate in the different pH buffers at a known concentration.

  • Incubate the solutions at a controlled temperature (e.g., 37°C or an elevated temperature for accelerated studies).

  • At specified time intervals, take an aliquot from each solution.

  • Analyze the aliquots by HPLC or LC-MS to quantify the remaining intact bioconjugate and any degradation products.

  • Determine the degradation rate constant and half-life at each pH.

Stability to Reducing Agents (Glutathione Challenge)

This assay is particularly relevant for linkages that may be susceptible to reduction, such as disulfide bonds.

Objective: To assess the stability of a bioconjugate in the presence of a physiologically relevant reducing agent.

Materials:

  • Test bioconjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-Glutathione (GSH)

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the test bioconjugate in PBS.

  • Add a solution of GSH to the bioconjugate solution to a final concentration of 1-10 mM (to mimic intracellular concentrations).

  • Incubate the mixture at 37°C.

  • At various time points, withdraw aliquots and analyze by HPLC or LC-MS to quantify the amount of intact bioconjugate.

  • Compare the degradation rate to a control sample incubated without GSH.

Visualizing the Assessment Workflow

The logical flow of assessing linker stability can be visualized as a structured process, from initial selection to comprehensive evaluation.

Linker_Stability_Workflow cluster_0 Linker Selection and Synthesis cluster_1 In Vitro Stability Assessment cluster_2 Data Analysis and Comparison cluster_3 Decision and Optimization start Define Application Requirements (e.g., stable vs. cleavable) select_chem Select Ligation Chemistry (e.g., Click, Amide, etc.) start->select_chem synthesis Synthesize Bioconjugate select_chem->synthesis plasma_stability Plasma Stability Assay synthesis->plasma_stability Incubate with plasma hydrolytic_stability Hydrolytic Stability (pH Stress) synthesis->hydrolytic_stability Incubate at various pH redox_stability Reductive/Oxidative Stability synthesis->redox_stability Expose to reducing/oxidizing agents enzymatic_stability Enzymatic Stability Assay synthesis->enzymatic_stability Incubate with specific enzymes quantification Quantify Intact Conjugate and Degradants (HPLC, LC-MS) plasma_stability->quantification hydrolytic_stability->quantification redox_stability->quantification enzymatic_stability->quantification half_life Calculate Half-life (t½) and Degradation Rates quantification->half_life comparison Compare Stability Data with Alternative Linkages half_life->comparison decision Assess if Stability Meets Requirements comparison->decision optimize Optimize Linker Chemistry or Structure decision->optimize No proceed Proceed with Downstream Development decision->proceed Yes optimize->select_chem

Workflow for Assessing Linker Stability

Conclusion

The 1,2,3-triazole linkage, a hallmark of click chemistry, stands out for its exceptional stability across a wide range of chemical and biological conditions. Its resistance to hydrolysis, enzymatic degradation, and redox challenges makes it a superior choice for applications where a permanent and robust connection is paramount. While other linkages offer the advantage of cleavability for specific drug delivery strategies, the triazole provides unparalleled inertness, ensuring the structural integrity of the bioconjugate. For drug development professionals, the triazole linkage represents a reliable and powerful tool in the construction of stable and effective therapeutic and diagnostic agents.

References

Beyond "Click": A Comparative Guide to Alternative Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking alternatives to the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), a landscape of powerful, metal-free bioconjugation techniques offers enhanced biocompatibility and, in some cases, significantly faster reaction kinetics. This guide provides an objective comparison of three leading alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, specifically the Tetrazine-trans-cyclooctene (TCO) ligation.

This comparison delves into the performance of each method, supported by quantitative experimental data, detailed experimental protocols, and visual representations of the underlying chemical transformations and workflows.

Key Performance Metrics: A Quantitative Comparison

The choice of a bioconjugation method is often dictated by a balance of factors including reaction speed, the stability of the resulting linkage, and the biocompatibility of the reagents. The following table summarizes key quantitative data for these powerful alternatives to CuAAC.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Tetrazine-trans-cyclooctene Ligation (IEDDA)
Reactants Cyclooctyne & AzideCyclooctyne & Nitronetrans-cyclooctene (TCO) & Tetrazine
Second-Order Rate Constant (k₂) 1.2 x 10⁻³ - 1 M⁻¹s⁻¹[1]3.4 x 10⁻⁴ - 5.8 x 10⁻² M⁻¹s⁻¹[1]Up to 10⁶ M⁻¹s⁻¹[2]
Biocompatibility Excellent; copper-free, eliminating cytotoxicity concerns.[3]Excellent; metal-free.[4]Excellent; catalyst-free and proceeds rapidly at low concentrations, minimizing off-target effects.
Stability of Linkage Forms a stable triazole ring.Forms a stable N-alkylated isoxazoline.Forms a stable dihydropyridazine that can undergo a subsequent irreversible retro-Diels-Alder reaction to release N₂.
Key Advantages Well-established, robust, and highly bioorthogonal.Offers an alternative to azide-based cycloadditions.Exceptionally fast kinetics, allowing for rapid labeling at low concentrations.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and a typical experimental process, the following diagrams are provided.

Reaction Mechanisms of Alternative Bioconjugation Methods cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_SPANC Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) cluster_IEDDA Tetrazine-TCO Ligation (IEDDA) Cyclooctyne Cyclooctyne Triazole Product Triazole Product Cyclooctyne->Triazole Product + Azide Azide Azide->Triazole Product Cyclooctyne_SPANC Cyclooctyne Isoxazoline Product Isoxazoline Product Cyclooctyne_SPANC->Isoxazoline Product + Nitrone Nitrone Nitrone->Isoxazoline Product TCO trans-cyclooctene (TCO) Dihydropyridazine Product Dihydropyridazine Product TCO->Dihydropyridazine Product + Tetrazine Tetrazine Tetrazine->Dihydropyridazine Product

Caption: Chemical structures and reaction schemes for SPAAC, SPANC, and Tetrazine-TCO ligation.

General Experimental Workflow for Protein Bioconjugation Start Start Introduce Handle Introduce Bioorthogonal Handle (e.g., Azide, TCO) into Protein Start->Introduce Handle Purify Protein Purify Modified Protein Introduce Handle->Purify Protein Bioconjugation Reaction Perform Bioconjugation Reaction Purify Protein->Bioconjugation Reaction Prepare Probe Prepare Probe with Complementary Handle (e.g., Cyclooctyne, Tetrazine) Prepare Probe->Bioconjugation Reaction Purify Conjugate Purify Protein-Probe Conjugate Bioconjugation Reaction->Purify Conjugate Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify Conjugate->Analysis End End Analysis->End

Caption: A generalized workflow for the labeling of a protein of interest using bioorthogonal chemistry.

Experimental Protocols

Detailed methodologies for the key bioconjugation reactions are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of an azide-modified protein with a cyclooctyne-containing probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification tools (e.g., size-exclusion chromatography column or dialysis cassette)

  • Analytical instruments (e.g., SDS-PAGE equipment, mass spectrometer)

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Probe Preparation: Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO at a concentration of 1-10 mM.

  • Bioconjugation Reaction: Add a 3-10 fold molar excess of the cyclooctyne probe to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Remove the excess, unreacted probe from the protein conjugate using size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Confirm the successful conjugation and assess the degree of labeling using SDS-PAGE (observing a molecular weight shift) and mass spectrometry.

Protocol 2: N-terminal Protein Modification using Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

This protocol describes the site-specific modification of a protein at its N-terminus.

Materials:

  • Protein with an N-terminal aldehyde or ketone group

  • N-methylhydroxylamine

  • Cyclooctyne-functionalized probe

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification and analytical tools as described in Protocol 1

Procedure:

  • Nitrone Formation: To the protein solution (1-5 mg/mL in reaction buffer), add N-methylhydroxylamine to a final concentration of 50-100 mM. Incubate for 1-2 hours at room temperature to form the nitrone in situ.

  • Bioconjugation Reaction: Add the cyclooctyne-functionalized probe (3-10 fold molar excess) to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature.

  • Purification and Analysis: Purify and analyze the resulting protein conjugate as described in Protocol 1.

Protocol 3: Rapid Protein Labeling via Tetrazine-TCO Ligation

This protocol details the exceptionally fast labeling of a TCO-modified protein with a tetrazine-functionalized probe.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized probe (e.g., Tetrazine-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification and analytical tools as described in Protocol 1

Procedure:

  • Protein and Probe Preparation: Prepare solutions of the TCO-modified protein and the tetrazine probe in the reaction buffer.

  • Bioconjugation Reaction: Add a 1.1-2 fold molar excess of the tetrazine probe to the TCO-protein solution. The reaction is often complete within minutes at room temperature.

  • Incubation: Incubate for 5-30 minutes at room temperature.

  • Purification and Analysis: Purify the conjugate to remove any unreacted probe and analyze the final product as described in Protocol 1. The disappearance of the characteristic pink/red color of the tetrazine can be a visual indicator of reaction completion.

Concluding Remarks

The selection of a bioconjugation strategy is a critical decision in experimental design. While CuAAC remains a valuable tool, the metal-free alternatives presented here—SPAAC, SPANC, and Tetrazine-TCO ligation—offer significant advantages in terms of biocompatibility. For applications requiring extremely rapid kinetics, such as in vivo imaging or the study of dynamic cellular processes, the Tetrazine-TCO ligation is an outstanding choice. SPAAC provides a robust and widely adopted method for a broad range of applications, while SPANC offers a useful alternative to azide-based chemistries. By understanding the quantitative performance and experimental considerations of each method, researchers can select the optimal tool to advance their scientific goals.

References

Selecting the Optimal PEG Linker for Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of effective drug delivery systems. The linker's properties can significantly influence the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a drug conjugate. This guide provides an objective comparison of different PEG linker types, supported by experimental data, to facilitate the selection of the optimal linker for your specific application.

Key Considerations in PEG Linker Selection

The ideal PEG linker should enhance the therapeutic properties of the drug molecule. The main characteristics to consider are the linker's architecture (linear vs. branched), its cleavability (cleavable vs. non-cleavable), and its molecular weight or length. Each of these features offers distinct advantages and disadvantages that must be weighed based on the desired drug delivery strategy.[1][2]

  • Linear PEG Linkers: These consist of straight chains and are valued for their simple, predictable behavior and lower production cost. They are often used when minimal steric hindrance is required for site-specific conjugation.[1]

  • Branched PEG Linkers: Featuring multiple PEG arms extending from a central core, these linkers offer superior shielding effects, which can lead to a longer circulation half-life in vivo. They also provide the capacity for a higher drug payload.[1][2]

  • Cleavable PEG Linkers: These are designed with bonds that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for controlled release of the drug at the target site, which can reduce systemic toxicity.

  • Non-Cleavable PEG Linkers: These linkers form a stable connection between the drug and the delivery vehicle. The drug is released upon the degradation of the entire conjugate, which can lead to a more predictable and sustained release profile.

Below is a diagram illustrating the logical relationships between these key PEG linker characteristics.

PEG_Linker_Selection Architecture Architecture Branched Branched Architecture->Branched Linear Linear Architecture->Linear Cleavability Cleavability Non-Cleavable Non-Cleavable Cleavability->Non-Cleavable Cleavable Cleavable Cleavability->Cleavable Molecular Weight (Length) Molecular Weight (Length) Solubility Solubility Molecular Weight (Length)->Solubility Pharmacokinetics Pharmacokinetics Molecular Weight (Length)->Pharmacokinetics Immunogenicity Immunogenicity Molecular Weight (Length)->Immunogenicity Branched->Solubility Stability Stability Branched->Stability Branched->Pharmacokinetics Drug Loading Drug Loading Branched->Drug Loading Non-Cleavable->Stability Release Mechanism Release Mechanism Non-Cleavable->Release Mechanism PEG Linker Selection PEG Linker Selection PEG Linker Selection->Cleavability PEG Linker Selection->Molecular Weight (Length) Linear->Solubility Linear->Stability Cleavable->Release Mechanism

Caption: Logical relationships in PEG linker selection.

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a clear comparison of how different PEG linker properties affect the performance of drug delivery systems.

Table 1: Impact of PEG Linker Architecture on Hydrodynamic Radius

The hydrodynamic radius is a critical factor influencing the in vivo circulation time of a drug conjugate. A larger hydrodynamic radius generally leads to reduced renal clearance and a longer half-life.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin (HSA).
Table 2: Influence of PEG Linker Length on In Vivo Half-Life of an Affibody-Drug Conjugate

This table demonstrates the significant impact of PEG linker length on the circulation half-life of a miniaturized antibody-drug conjugate (ADC).

PEG Linker Length (kDa)Half-Life Extension (fold increase vs. no PEG)
0 (No PEG)1.0
42.5
1011.2
Data from a study on ZHER2-MMAE conjugates.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of an ADC

While longer PEG linkers can improve pharmacokinetic properties, they may also introduce steric hindrance that can impact in vitro cytotoxicity. However, this is often compensated for by improved in vivo efficacy due to longer circulation and tumor accumulation.

PEG Linker LengthIn Vitro Cytotoxicity (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)
PEG40.560
PEG81.275
PEG122.585
Data is representative and compiled from trends observed in ADC studies.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of PEG linkers in drug delivery systems. Below are outlines of key experimental protocols.

Synthesis of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates a general workflow for the synthesis and characterization of an ADC with a PEG linker.

ADC_Synthesis_Workflow Drug-Linker Prep Drug-Linker Prep Conjugation Conjugation Drug-Linker Prep->Conjugation Purification (SEC) Purification (SEC) Conjugation->Purification (SEC) Characterization Characterization Purification (SEC)->Characterization DAR Determination DAR Determination Characterization->DAR Determination Purity Assessment Purity Assessment Characterization->Purity Assessment

Caption: Experimental workflow for ADC synthesis and characterization.

Methodology:

  • Antibody Reduction: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified from unreacted linker and payload using size-exclusion chromatography (SEC).

  • Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC and control antibodies are added to the cells.

  • Incubation: The cells are incubated with the ADCs for a period of 72-96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Animal Model: Tumor-xenograft models are established by inoculating mice with human cancer cells.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The ADC, control formulations, and a vehicle control are administered according to a specific dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathway for Antibody-Drug Conjugate Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a PEG linker.

ADC_Mechanism_of_Action Target Cell Binding Target Cell Binding Internalization (Endocytosis) Internalization (Endocytosis) Target Cell Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage Drug Release Drug Release Linker Cleavage->Drug Release Target Interaction Target Interaction Drug Release->Target Interaction Cell Death (Apoptosis) Cell Death (Apoptosis) Target Interaction->Cell Death (Apoptosis)

Caption: Generalized signaling pathway of an ADC.

Conclusion

The selection of an optimal PEG linker is a multifaceted process that requires careful consideration of the specific drug, target, and desired therapeutic outcome. Branched PEG linkers may offer advantages in prolonging circulation half-life and increasing drug load, while the choice between a cleavable and non-cleavable linker will depend on the desired release mechanism and toxicity profile. Longer PEG chains generally improve pharmacokinetic properties, though a potential trade-off with in vitro potency may exist. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the rational design of more effective and safer drug delivery systems.

References

Safety Operating Guide

Safe Disposal of Azido-PEG10-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Azido-PEG10-alcohol is critical for ensuring laboratory safety and environmental protection. This molecule contains an azide functional group, which presents significant potential hazards, including high reactivity, toxicity, and the risk of explosion.[1][2] The polyethylene glycol (PEG) component of the molecule, while generally considered biocompatible and biodegradable, does not mitigate the risks associated with the azide group.[3] Therefore, all disposal procedures must prioritize the safe handling and neutralization of the azide functionality.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to prevent accidental detonation, exposure to toxic substances, and contamination of plumbing systems.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5] All handling of this compound, especially during disposal, must be conducted in a certified chemical fume hood to mitigate inhalation risks.

Key Hazards:

  • Explosivity: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition. They can also form highly explosive heavy metal azides if they come into contact with metals such as lead or copper, which can be present in plumbing systems.

  • Toxicity: Azido compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to undertake chemical deactivation of the azide group prior to disposal. The following workflow provides a logical approach to making this determination.

DisposalWorkflow start Start: this compound Waste decision1 Is the waste a dilute aqueous solution (e.g., <= 5% concentration)? start->decision1 deactivation Proceed with Chemical Deactivation (see Protocol below) decision1->deactivation Yes direct_disposal Direct Disposal as Hazardous Waste decision1->direct_disposal No (or if mixed with other hazardous materials) package Package and Label Waste Container (see Packaging Guidelines) deactivation->package direct_disposal->package ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) package->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method for disposing of this compound, particularly for pure compounds, concentrated solutions, or mixtures with other chemicals.

Step-by-Step Protocol:

  • Container Selection: Choose a clean, chemically compatible waste container with a secure, leak-proof lid. Ensure the container is free of any metal contaminants.

  • Waste Collection: Carefully transfer the this compound waste into the designated container. Avoid using metal spatulas or funnels to prevent the formation of explosive metal azides. Use plastic or ceramic labware instead.

  • Labeling: Clearly label the container as "Hazardous Waste: Contains Organic Azide (this compound)". List all chemical constituents and their approximate concentrations.

  • Segregation: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as acids and heavy metals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

Option 2: Chemical Deactivation (for Dilute Aqueous Solutions)

For dilute aqueous solutions of this compound (e.g., ≤ 5%), chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be carried out in a properly functioning chemical fume hood. The following protocol is adapted from methods used for deactivating sodium azide and should be approached with caution for organic azides.

Experimental Protocol: Deactivation of this compound with Nitrous Acid

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the dilute this compound solution.

  • Reagent Preparation: Prepare a 20% aqueous solution of sodium nitrite.

  • Reaction: While stirring the azide solution, slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid until the solution is acidic.

  • Quenching: Slowly add the 20% sodium nitrite solution through the dropping funnel. The addition should be controlled to manage the evolution of gas (nitrogen and nitric oxide). Ensure the reaction mixture remains acidic throughout the addition.

  • Completion Check: After the addition is complete, continue stirring for at least one hour to ensure the complete destruction of the azide. To verify the absence of residual azide, a spot test can be performed: a drop of the solution is acidified with dilute hydrochloric acid and treated with a drop of ferric chloride solution. The absence of a red color indicates the destruction of the azide.

  • Neutralization and Disposal: Once the azide is completely destroyed, neutralize the resulting solution with a dilute sodium hydroxide solution to a pH between 6 and 9. This neutralized solution can then be collected as hazardous waste. Do not pour the treated solution down the drain.

Quantitative Data Summary

ParameterGuidelineSource
Concentration for Chemical Deactivation ≤ 5% aqueous solution
Final pH for Neutralized Waste 6.0 - 9.0
Storage Temperature for Azide Compounds Below room temperature
Incompatible Materials Acids, heavy metals (lead, copper, etc.), halogenated solvents

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spills (in a chemical fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately. Notify your institution's EHS department and follow their emergency procedures.

By following these detailed procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The handling of Azido-PEG10-alcohol, a water-soluble linker reagent utilized in click chemistry, demands stringent adherence to safety protocols due to the inherent risks associated with its azide functional group.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is paramount when handling this compound to prevent skin, eye, and respiratory exposure.[1][3] The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves.[1] For tasks with higher risk of exposure, consider silver shield gloves worn under nitrile gloves.Azide compounds can be absorbed through the skin; double-gloving provides an additional barrier against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes and potential projectiles.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For potential exposure to aerosols, Tyvek sleeves or gowns are recommended.Prevents skin contact with the chemical.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach is crucial for minimizing risks during the handling and use of this compound. All manipulations should be performed within a certified chemical fume hood.

1. Preparation and Precaution:

  • Before commencing any work, thoroughly review this guide and the Safety Data Sheet (SDS) for this compound.

  • Ensure a fully functional chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Line the work surface with absorbent, disposable bench paper.

  • First-time users should work with the smallest possible quantity.

2. Weighing and Solution Preparation:

  • Use only plastic, ceramic, or other non-metallic spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

3. Reaction Setup and Execution:

  • Avoid using ground glass joints where friction could potentially lead to an explosion.

  • If the procedure involves heating, use a blast shield.

  • Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid. Also, keep them away from heavy metals and their salts.

4. Storage:

  • Store this compound in a tightly sealed and clearly labeled container.

  • The recommended storage temperature is -20°C.

  • Store in a location segregated from incompatible materials such as acids and oxidizing agents.

Disposal Plan: Responsible Management of Azide Waste

Under no circumstances should this compound or solutions containing it be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.

1. Waste Collection:

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix azide waste with acidic waste in the same container.

  • Contaminated solid waste, such as gloves, pipette tips, and bench paper, should be placed in a separate, clearly labeled hazardous waste container.

2. Deactivation of Dilute Solutions (Consult with EHS):

  • For dilute solutions (e.g., ≤5% azide), a chemical deactivation process may be possible. This should only be performed by trained personnel and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

  • A common method involves the slow, controlled addition of a freshly prepared solution of sodium nitrite in an acidic medium (e.g., dilute hydrochloric acid) to the azide solution. This reaction converts the azide to nitrogen gas and should be performed in a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood.

  • The order of addition is critical : always add the sodium nitrite solution to the azide solution.

  • After the reaction is complete, the solution should be neutralized with a dilute base (e.g., sodium hydroxide) to a pH of 6-9 before being collected as hazardous waste.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all azide-containing hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep1 Review SDS and Protocols prep2 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weighing with Non-Metal Spatula prep3->handling1 handling2 Solution Preparation handling1->handling2 handling3 Perform Reaction in Fume Hood handling2->handling3 disposal1 Segregate Liquid & Solid Waste handling3->disposal1 disposal2 Deactivation of Dilute Waste (EHS Protocol) disposal1->disposal2 If applicable disposal3 Label and Store Waste Securely disposal1->disposal3 disposal2->disposal3 disposal4 Arrange for EHS Pickup disposal3->disposal4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.